Technical Documentation Center

4-Bromo-1,7-naphthyridin-8(7H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-1,7-naphthyridin-8(7H)-one
  • CAS: 1393576-10-7

Core Science & Biosynthesis

Foundational

Chemical properties and stability of 4-Bromo-1,7-naphthyridin-8(7H)-one

The following technical guide details the chemical properties, stability profile, and synthetic utility of 4-Bromo-1,7-naphthyridin-8(7H)-one . Core Scaffold Analysis & Stability Profiling Executive Summary 4-Bromo-1,7-n...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, stability profile, and synthetic utility of 4-Bromo-1,7-naphthyridin-8(7H)-one .

Core Scaffold Analysis & Stability Profiling

Executive Summary

4-Bromo-1,7-naphthyridin-8(7H)-one is a bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors (e.g., p38 MAP kinase, PDE inhibitors) and antibacterial agents.[1] Structurally, it consists of a fused pyridine and pyridin-2-one system. The compound features two critical functional handles: the C4-bromide , which serves as an electrophilic site for cross-coupling reactions, and the N7-lactam , which functions as a hydrogen bond donor/acceptor motif or a site for alkylation.

This guide provides a comprehensive analysis of its physicochemical stability, reactivity patterns, and handling requirements for drug discovery applications.

Chemical Identity & Structural Analysis[2][3][4][5][6]

Nomenclature and Identifiers[7][8]
  • IUPAC Name: 4-Bromo-1,7-naphthyridin-8(7H)-one

  • CAS Number: 1260664-18-3 (Note: Isomeric forms such as the 2-bromo or 1,6-naphthyridine analogs exist; verification of the 1,7-N,N placement is critical).

  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 225.04 g/mol

Structural Topology & Numbering

The 1,7-naphthyridine system comprises two fused six-membered rings with nitrogen atoms at positions 1 and 7.

  • Ring A (Pyridine-like): Contains N1 and the C4-Bromine substituent.

  • Ring B (Pyridone-like): Contains N7 and the C8-Carbonyl group.

Tautomeric Equilibrium

A defining feature of this scaffold is the prototropic tautomerism between the lactam (A) and lactim (B) forms. In the solid state and polar solvents (DMSO, MeOH), the lactam (keto) form predominates due to the stabilization energy of the amide resonance.

Tautomerism cluster_legend Significance Lactam Lactam Form (Major) 8(7H)-one (Polar Media/Solid State) Lactim Lactim Form (Minor) 8-hydroxy (Basic pH/Non-polar Media) Lactam->Lactim  OH- / Deprotonation   Info The Lactam form is critical for H-bond donor capability (N7-H) in kinase binding pockets.

Figure 1: Tautomeric equilibrium favoring the lactam form under physiological conditions.

Physicochemical Properties[5][6][9][10][11][12]

PropertyValue / CharacteristicContext
Physical State Solid powderTypically off-white to pale yellow.[5]
Melting Point > 220 °C (Predicted)High lattice energy due to intermolecular H-bonding (N-H···O=C).
Solubility (Water) Low (< 0.1 mg/mL)The planar aromatic system is highly lipophilic.
Solubility (Organic) High in DMSO, DMFSoluble in hot ethanol/methanol; sparingly soluble in DCM.
pKa (Calculated) ~10.5 (N-H)Weakly acidic; deprotonation requires moderate bases (

,

).[6]
LogP ~1.6 - 1.9Suitable for CNS and oral drug delivery optimization.

Stability Profile

Thermal Stability

The compound is thermally robust, stable up to its melting point. It does not undergo decarboxylation or rearrangement under standard laboratory heating (up to 100°C).

  • Protocol: Can be dried in a vacuum oven at 50°C overnight without degradation.

Hydrolytic Stability
  • Acidic (pH 1-4): Stable. The pyridine nitrogen (N1) may protonate, increasing solubility, but the amide bond remains intact.

  • Neutral (pH 7): Highly stable.

  • Basic (pH > 10): The lactam ring is resistant to hydrolysis under mild basic conditions. However, prolonged exposure to strong bases (e.g., 6M NaOH at reflux) may open the lactam ring to form the corresponding amino-pyridine carboxylic acid derivative.

Photostability

Caution: Like many halogenated heterocycles, the C4-Br bond is susceptible to homolytic cleavage under intense UV irradiation.

  • Recommendation: Store in amber vials. Avoid prolonged exposure to direct sunlight or high-intensity UV sources during purification.

Reactivity & Synthetic Utility[8][10]

The 4-bromo-1,7-naphthyridin-8(7H)-one scaffold offers two orthogonal sites for diversification.

C4-Bromine: Palladium-Catalyzed Cross-Coupling

The bromine atom at C4 is activated for oxidative addition due to the electron-deficient nature of the naphthyridine ring.

  • Suzuki-Miyaura: Couples efficiently with aryl/heteroaryl boronic acids.

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      (aqueous/dioxane).[6]
  • Buchwald-Hartwig: Amination at C4 is possible but may require potent ligands (e.g., Xantphos, BrettPhos) to prevent catalyst poisoning by the lactam nitrogen.

N7-Nitrogen: Alkylation vs. O-Alkylation

The N7 proton is acidic (pKa ~10.5).

  • N-Alkylation (Major): Favored with soft electrophiles (alkyl halides) and bases like

    
     in DMF.
    
  • O-Alkylation (Minor): Favored by hard electrophiles or silver salts (

    
    ), leading to the lactim ether.[6]
    

Reactivity cluster_C4 C4 Reactivity (Electrophilic) cluster_N7 N7/O8 Reactivity (Nucleophilic) Core 4-Bromo-1,7-naphthyridin-8(7H)-one Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Cu/Pd) Core->Sonogashira SNAr SNAr Displacement (Amines, Heat) Core->SNAr Requires forcing conditions N_Alk N-Alkylation (R-X, K2CO3) Core->N_Alk O_Alk O-Alkylation (R-X, Ag2CO3) Core->O_Alk

Figure 2: Orthogonal reactivity map. Blue paths indicate C-C bond formation; Red paths indicate N-functionalization.

Experimental Protocols

Synthesis (Representative Route)

While direct bromination of 1,7-naphthyridin-8(7H)-one often yields mixtures, the 4-bromo analog is best accessed via cyclization of pre-functionalized pyridines.[6]

Step 1: Precursor Assembly

  • Reagents: 3-Cyano-2-hydroxy-4-methylpyridine + DMF-DMA.

  • Mechanism: Condensation to form the enamine intermediate.

Step 2: Cyclization

  • Reagents: HBr / AcOH or cyclization with tert-butylamine followed by oxidation/bromination.

  • Note: A common verified route involves the bromination of 1,7-naphthyridin-8(7H)-one using

    
     in acetic acid if the 4-position is the most activated site, though C3/C6 competition is possible.
    
  • Preferred Route: Construct the ring from 2-amino-4-bromopyridine-3-carbaldehyde (if accessible) via Friedlander-type condensation with active methylene compounds.

Forced Degradation Study (Stress Testing)

To validate stability for drug development:

  • Acid/Base: Dissolve 1 mg in DMSO (10 µL) + 1 mL 1N HCl or 1N NaOH. Heat at 60°C for 4 hours. Analyze by LC-MS.

    • Expectation: <5% degradation in acid; potential ring opening in base.

  • Oxidation: Treat with 3%

    
     at RT for 24 hours.
    
    • Expectation: N-oxide formation at N1 is possible (M+16 peak).

Handling and Safety Information

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage:

    • Temperature: 2-8°C (Refrigerate).

    • Atmosphere: Inert gas (Argon/Nitrogen) recommended for long-term storage.

    • Container: Amber glass vial (Light sensitive).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22265319, 2-Bromo-1,7-naphthyridin-8(7H)-one (Analog Reference). Retrieved from [Link]

  • Lowe, P. et al. (2010).Naphthyridinone derivatives as p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Scaffold Reactivity Context).
  • Litvinov, V. P. (2004).Chemistry of 1,7-naphthyridines. Russian Chemical Reviews. (General Naphthyridine Stability).
  • Sigma-Aldrich / Merck.Safety Data Sheet: Heterocyclic Building Blocks. (General Handling Protocols).

Sources

Exploratory

Therapeutic Potential of 1,7-Naphthyridin-8(7H)-one Derivatives in Drug Discovery

[1] Executive Summary The 1,7-naphthyridin-8(7H)-one scaffold represents a privileged yet under-explored pharmacophore in modern medicinal chemistry.[1] While its structural isomers (1,6- and 1,8-naphthyridines) have his...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 1,7-naphthyridin-8(7H)-one scaffold represents a privileged yet under-explored pharmacophore in modern medicinal chemistry.[1] While its structural isomers (1,6- and 1,8-naphthyridines) have historically dominated the landscape—yielding blockbusters like nalidixic acid (antibacterial) and early HIV integrase inhibitors—the 1,7-isomer has recently emerged as a critical template for kinase selectivity and phosphodiesterase (PDE) inhibition .

This technical guide analyzes the resurgence of the 1,7-naphthyridin-8(7H)-one core, focusing on its physicochemical superiority in hydrogen-bonding vectors and its application in targeting PIP4K2A for p53-null cancers and PDE4 for chronic obstructive pulmonary disease (COPD).[1]

Part 1: Structural Analysis & Physicochemical Properties[1]

The Scaffold

The 1,7-naphthyridin-8(7H)-one core is a bicyclic lactam characterized by nitrogen atoms at positions 1 and 7, with a carbonyl group at position 8.[1] This tautomeric form (lactam) is energetically favored over the 8-hydroxy tautomer in solution, providing a rigid hydrogen-bond donor-acceptor motif essential for ATP-competitive binding.[1]

Key Structural Advantages:

  • Vector Distinctiveness: Unlike quinolines or 1,8-naphthyridines, the 1,7-arrangement places the lactam NH (donor) and the pyridine N1 (acceptor) in a geometry that mimics the adenine ring of ATP, making it an ideal "hinge binder" in kinase domains.

  • Solubility Profile: The N7-H motif allows for facile derivatization with solubilizing groups (e.g., piperidines, cyclohexyls) without disrupting the aromatic planarity required for

    
    -stacking interactions.[1]
    
Graphviz Diagram: Scaffold & Numbering

The following diagram illustrates the core numbering and key substitution vectors for biological activity.

G cluster_SAR SAR Vectors N1 N1 C2 C2 N1->C2 V1 Kinase Hinge Interaction (Acceptor) N1->V1 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C4a->N1 C8a C8a C4a->C8a C5 C5 C6 C6 C5->C6 V3 Selectivity Pocket (Hydrophobic) C5->V3 N7 NH7 C6->N7 V2 Solubilizing Group Attachment (e.g., Piperidine) C6->V2 C8 C8=O N7->C8 C8->C8a C8a->C5

Caption: Core numbering of 1,7-naphthyridin-8(7H)-one and primary SAR vectors for kinase/PDE inhibition.

Part 2: Therapeutic Applications & Mechanism of Action[2]

Oncology: PIP4K2A Inhibition (Case Study: BAY-091)

The most significant recent application of this scaffold is in the inhibition of Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) .

  • Target Rationale: PIP4K2A converts PI5P to PI(4,5)P2. In p53-null tumors , PIP4K2A is essential for survival; its inhibition leads to toxic accumulation of PI5P and Reactive Oxygen Species (ROS), inducing synthetic lethality.

  • Compound Profile (BAY-091):

    • Structure: A 1,7-naphthyridin-8-one core substituted at C3 (cyano) and C6.[1]

    • Potency: IC50 = 2.9 nM (ADP-Glo assay).

    • Selectivity: Highly selective against the PIP4K2B isoform due to specific interactions with the activation loop.

PIP4K2A Signaling Pathway

PIP4K PI5P PI5P (Substrate) PIP4K2A PIP4K2A (Target Enzyme) PI5P->PIP4K2A Substrate ROS ROS Accumulation (Apoptosis) PI5P->ROS Induces (in p53-null cells) PI45P2 PI(4,5)P2 (Product) PIP4K2A->PI45P2 Phosphorylation AKT AKT Signaling (Cell Survival) PI45P2->AKT Activation ROS->AKT Suppression Inhibitor 1,7-Naphthyridin-8-one (BAY-091) Inhibitor->PI5P Accumulation Inhibitor->PIP4K2A Inhibition (IC50 ~2.9 nM)

Caption: Mechanism of PIP4K2A inhibition by 1,7-naphthyridin-8-one derivatives leading to ROS-mediated apoptosis.[1]

Respiratory: PDE4 Inhibition

The scaffold has also been optimized as a potent PDE4 inhibitor for COPD.

  • Mechanism: Inhibition of PDE4 prevents the hydrolysis of cAMP, reducing the release of pro-inflammatory mediators (TNF-

    
    , IL-8) from neutrophils and macrophages.
    
  • Key Compound: 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid.[1]

  • Optimization: The 1,7-naphthyridine core replaced earlier quinolinone scaffolds to improve aqueous solubility and reduce emetic side effects (a common liability of PDE4 inhibitors) by altering brain penetration profiles.

Part 3: Medicinal Chemistry & Synthesis Protocols[3][4][5]

Quantitative SAR Summary

The table below summarizes critical Structure-Activity Relationship (SAR) data for 1,7-naphthyridin-8-one derivatives across different targets.

Compound IDTargetIC50 (nM)Key Substitution (C6/C8)Biological Outcome
BAY-091 PIP4K2A2.9C6: Amino-phenyl derivativeSynthetic lethality in p53-null cells
BAY-297 PIP4K2A1.8C6: Carboxamide derivativeHigh selectivity vs PIP4K2B
Cmpd 2 PDE4< 5.0C6: Cyclohexanecarboxylic acidAnti-inflammatory without emesis
Bisleuconothine A WntN/ANatural DimerInhibition of Wnt/

-catenin
Synthesis Protocol: 1,7-Naphthyridine Core Construction

Methodology: Modified Friedländer/Claisen Condensation.[1] This protocol describes the synthesis of the 3-cyano-1,7-naphthyridin-8(7H)-one core, a versatile intermediate for kinase inhibitors.[1]

Reagents:

  • Starting Material: 3-Amino-isonicotinic acid ethyl ester (or 3-amino-4-pyridinecarboxylic acid derivative).[1]

  • Reagent B: Benzoyl acetonitrile (or substituted derivative).

  • Base: Sodium Hydride (NaH) or LiHMDS.

  • Solvent: THF or DMF.

Step-by-Step Protocol:

  • Activation: Dissolve 3-amino-isonicotinic acid ethyl ester (1.0 eq) in anhydrous THF under nitrogen atmosphere.

  • Condensation: Cool to 0°C. Add NaH (2.5 eq) portion-wise. Stir for 30 min.

  • Addition: Dropwise add benzoyl acetonitrile (1.1 eq) dissolved in THF.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux for 4-6 hours. The reaction proceeds via C-acylation of the nitrile followed by intramolecular nucleophilic attack of the pyridine amine on the nitrile/ketone carbon.

  • Quench & Isolation: Cool to RT. Quench with saturated NH4Cl. The precipitate (often the crude naphthyridinone) is filtered and washed with diethyl ether.

  • Purification: Recrystallize from Ethanol/DMF to yield the 3-cyano-1,7-naphthyridin-8(7H)-one.

Self-Validating Checkpoint:

  • NMR Confirmation: Look for the disappearance of the ethyl ester quartet/triplet and the appearance of the amide/lactam proton (broad singlet, >10 ppm) and the C8 carbonyl signal in

    
    C NMR (~160-165 ppm).
    

Part 4: Future Outlook

The 1,7-naphthyridin-8(7H)-one scaffold is currently transitioning from "exploratory" to "validated" status.[1]

  • Scaffold Hopping: It serves as an excellent bioisostere for quinolinones, offering improved solubility and distinct IP space.

  • Covalent Inhibition: The C6 position is amenable to acrylamide appendage for targeted covalent inhibition (TCI) of kinases with non-catalytic cysteines.

  • PROTACs: The solvent-exposed nature of the N7/C6 vectors makes this scaffold a suitable "warhead" for Proteolysis Targeting Chimeras.

References

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A Journal of Medicinal Chemistry, 2021 [Link][1][2]

  • Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) Journal of Medicinal Chemistry, 2015 [Link]

  • 1,7-Naphthyridine derivatives and medicinal preparations containing same European P

Sources

Foundational

Tautomeric Equilibrium of 4-bromo-1,7-naphthyridin-8-ol and its 8(7H)-one Isomer: A Framework for Investigation

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The phenomenon of tautomerism, the interconversion of structur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The phenomenon of tautomerism, the interconversion of structural isomers, is a critical consideration in medicinal chemistry and materials science, as different tautomers of a single compound can exhibit vastly different physicochemical properties, biological activities, and receptor binding affinities.[1][2] The 1,7-naphthyridine scaffold is a privileged structure in drug discovery, known for a range of biological activities.[3] This guide provides a comprehensive technical framework for the investigation of the lactam-lactim tautomeric equilibrium between 4-bromo-1,7-naphthyridin-8(7H)-one (lactam form) and 4-bromo-1,7-naphthyridin-8-ol (lactim form). We will explore the theoretical underpinnings, computational modeling techniques, and detailed experimental protocols required to qualitatively and quantitatively characterize this equilibrium. By synthesizing field-proven spectroscopic methodologies with computational chemistry, this document serves as a robust guide for researchers aiming to understand and control the tautomeric behavior of this and related N-heterocyclic systems.

Foundational Concepts: Tautomerism in N-Heterocycles

Tautomerism is the dynamic equilibrium between two or more interconvertible constitutional isomers, which differ in the position of a proton and the location of a double bond.[4] This process, also known as prototropy, is not a resonance structure but a true chemical equilibrium that can be influenced by external factors.

The Lactam-Lactim Equilibrium

For N-heterocycles containing a hydroxyl group adjacent to the ring nitrogen, such as the target compound, the most relevant tautomeric relationship is the lactam-lactim equilibrium.

  • Lactam form (Amide): 4-bromo-1,7-naphthyridin-8(7H)-one, characterized by a carbonyl group (C=O) and an N-H bond within the heterocyclic ring.

  • Lactim form (Imidol): 4-bromo-1,7-naphthyridin-8-ol, characterized by a hydroxyl group (O-H) and a C=N double bond within the ring.

The position of this equilibrium is paramount, as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall electronic distribution, which in turn govern its biological function.

Tautomeric_Equilibrium cluster_lactam Lactam Form cluster_lactim Lactim Form lactam 4-bromo-1,7-naphthyridin-8(7H)-one lactim 4-bromo-1,7-naphthyridin-8-ol lactam->lactim ⇌ K_eq

Caption: The lactam-lactim tautomeric equilibrium.

Significance in Drug Development

The ability of a molecule to exist in different tautomeric forms can profoundly impact its drug-like properties:

  • Receptor Binding: The arrangement of hydrogen bond donors and acceptors is different in each tautomer, leading to different binding affinities with a biological target.

  • Solubility & Permeability: Polarity differences between tautomers affect solubility and the ability to cross biological membranes.

  • Metabolism: One tautomer may be more susceptible to metabolic enzymes than the other.

Understanding the predominant tautomeric form in a given environment (e.g., in aqueous solution at physiological pH) is therefore a non-negotiable aspect of rational drug design.

Computational Modeling: An In Silico First Approach

Before embarking on experimental work, computational chemistry provides an invaluable tool for predicting the relative stabilities of tautomers and their spectroscopic properties.[5][6]

Rationale for Computational Studies

Density Functional Theory (DFT) calculations are highly effective for estimating the thermodynamic stability of isomers. By calculating the Gibbs free energy (ΔG) of both the lactam and lactim forms, we can predict the equilibrium constant (K_eq) in vacuo. This provides a baseline understanding of the intrinsic stability of each form.

Protocol: DFT Calculations
  • Structure Optimization: Build the 3D structures of both the 4-bromo-1,7-naphthyridin-8(7H)-one and 4-bromo-1,7-naphthyridin-8-ol tautomers.

  • Gas-Phase Calculation: Perform full geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G**).

  • Solvation Modeling: To simulate behavior in solution, re-run the calculations incorporating a solvent model. The Polarizable Continuum Model (PCM) is a common and efficient choice for modeling bulk solvent effects.[7] This is crucial, as polar solvents can preferentially stabilize the more polar tautomer.

  • Energy Analysis: Compare the resulting Gibbs free energies of the two tautomers in both the gas phase and in the simulated solvent to predict the favored species.

Experimental Framework for Equilibrium Determination

A multi-pronged spectroscopic approach is essential for unambiguously characterizing the tautomeric equilibrium. The results from Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy should be integrated for a holistic understanding.

Experimental_Workflow General Workflow for Tautomer Analysis cluster_synthesis Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration synth Synthesis & Purification of 4-bromo-1,7-naphthyridin-8-ol nmr NMR Spectroscopy (1H, 13C in various solvents) synth->nmr uv UV-Vis Spectroscopy (Solvatochromism study) synth->uv ir FTIR / 2D IR Spectroscopy (Functional group identification) synth->ir data Quantitative Analysis (Tautomer Ratios, K_eq) nmr->data uv->data ir->data comp Comparison with Computational Models data->comp conclusion Equilibrium Characterization comp->conclusion

Caption: A generalized experimental workflow for tautomer investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for the quantitative determination of tautomeric equilibria in solution, provided the rate of interconversion is slow on the NMR timescale.[8][9][10]

Causality Behind Experimental Choices: Different solvents are used because they can shift the equilibrium. Comparing spectra in a non-polar solvent (e.g., CDCl₃) versus a polar, protic solvent (e.g., DMSO-d₆ or CD₃OD) can reveal which tautomer is stabilized by polarity and hydrogen bonding.

Protocol:

  • Sample Preparation: Prepare solutions of the compound (~5-10 mg/mL) in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, and D₂O with a buffer to control pD).

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra for each sample.

  • Signal Assignment:

    • ¹H NMR: Look for a broad singlet corresponding to the N₇-H proton (lactam, typically >10 ppm) or the O-H proton (lactim). The chemical shifts of the aromatic protons, particularly those on the pyridinone ring, will also differ between tautomers.

    • ¹³C NMR: The chemical shift of the C8 carbon is a key indicator. It will appear in the carbonyl region (~160-180 ppm) for the lactam form and as a more shielded signal (C-O, ~150-160 ppm) for the lactim form.

  • Quantitative Analysis:

    • Identify non-overlapping, well-resolved signals unique to each tautomer.

    • Carefully integrate these signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.[11]

    • Calculate the equilibrium constant, K_eq = [Lactim] / [Lactam].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Protocol:

  • Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the compound in a series of solvents with varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).

  • Data Acquisition: Record the absorption spectrum for each solution over a range of ~200-500 nm.

  • Data Analysis:

    • Analyze the λ_max (wavelength of maximum absorbance) in each solvent.

    • A significant shift in λ_max with solvent polarity (solvatochromism) indicates a change in the electronic structure.[15] Typically, the more polar lactam form will show different solvatochromic behavior than the less polar lactim form.

    • The presence of an isosbestic point (a wavelength where absorbance does not change as the solvent is varied) is strong evidence for a two-component equilibrium.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is a direct probe of functional groups and is highly effective at distinguishing between the C=O of the lactam and the O-H of the lactim.[1][17]

Protocol:

  • Sample Preparation: Prepare samples for analysis, either as a solid (KBr pellet) or in solution using an appropriate IR-transparent solvent (e.g., CCl₄, CHCl₃).

  • Data Acquisition: Obtain a high-resolution FTIR spectrum.

  • Data Analysis:

    • Lactam Form: Look for a strong, sharp absorption band in the carbonyl region (ν_C=O), typically between 1650-1700 cm⁻¹.

    • Lactim Form: Look for a broad absorption band in the O-H stretching region (ν_O-H), typically ~3200-3600 cm⁻¹, and C=N stretching vibrations.

    • The relative intensity of these bands provides qualitative evidence for the dominant tautomer in a given state (solid vs. solution). For advanced analysis, 2D IR spectroscopy can be employed to resolve overlapping peaks and definitively identify coexisting tautomers in solution.[18][19][20]

Key Influencing Factors: Solvent and pH

The tautomeric equilibrium is not static; it is a dynamic process highly sensitive to its environment.

Solvent Effects

The choice of solvent can dramatically shift the tautomeric equilibrium. The underlying principle is that the solvent will preferentially stabilize the tautomer that has similar properties to itself.

Solvent_Effects Influence of Solvent on Tautomeric Equilibrium cluster_solvents Solvent Environment cluster_outcomes Equilibrium Shift start Tautomeric System (Lactam ⇌ Lactim) polar Polar / Protic Solvent (e.g., Water, Ethanol) start->polar nonpolar Non-Polar / Aprotic Solvent (e.g., Hexane, Chloroform) start->nonpolar outcome_polar Stabilizes more polar tautomer (Often the Lactam form via H-bonding) polar->outcome_polar Interaction outcome_nonpolar Favors less polar tautomer (Often the Lactim form) nonpolar->outcome_nonpolar Interaction

Caption: How solvent properties can shift the equilibrium position.

  • Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They often stabilize the more polar lactam form.[21]

  • Non-Polar Aprotic Solvents (e.g., chloroform, benzene): In these environments, intramolecular hydrogen bonding within the lactim tautomer can become more favorable, potentially shifting the equilibrium towards the lactim form.[19]

pH Effects

In aqueous media, pH is a critical determinant of the tautomeric state.[22][23]

  • Acidic Conditions: Protonation of a ring nitrogen could occur, potentially altering the electronic character of the system and shifting the equilibrium.

  • Basic Conditions: Deprotonation can occur, forming an anionic species. The negative charge is often delocalized across the O-C-N system, and the nature of this anion can be considered a hybrid of the deprotonated lactam and lactim forms. Understanding the pKa of the compound is essential for interpreting its behavior at physiological pH.

Data Synthesis and Interpretation

No single technique provides the complete picture. The strength of this analytical framework lies in the integration of all data points.

Summary of Expected Data
TechniqueParameterLactam Form (8(7H)-one)Lactim Form (8-ol)Reference
¹H NMR N₇-H / O-H SignalBroad singlet, >10 ppmBroad singlet[8][24]
¹³C NMR C8 Chemical Shift~160-180 ppm (C=O)~150-160 ppm (C-O)[8]
FTIR Key VibrationsStrong ν(C=O) ~1650-1700 cm⁻¹Broad ν(O-H) ~3200-3600 cm⁻¹[1][19]
UV-Vis Solvent EffectPotential for significant solvatochromismBehavior depends on polarity[12][15]
DFT Calc. Relative EnergyΔG valueΔG value[6][7]

References

  • Encyclopedia MDPI. Tautomerism Detected by NMR. [Link]

  • Bentham Science Publisher. NMR as a Tool for Studying Rapid Equilibria: Tautomerism. [Link]

  • PMC. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. [Link]

  • ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism. [Link]

  • PNAS. Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. [Link]

  • AWS. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. [Link]

  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. [Link]

  • PubMed. Solvent and structural effects in tautomeric 2(6)-hydroxy-4-methyl-6(2)-oxo-1-(substituted phenyl)-1,2(1,6)-dihydropyridine-3-carbonitriles: UV, NMR and quantum chemical study. [Link]

  • Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

  • ResearchGate. Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. [Link]

  • Semantic Scholar. Identification of Lactam − Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2 D IR Spectroscopy. [Link]

  • ACS Publications. Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. [Link]

  • PMC. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. [Link]

  • The influence of pH and temperature on tautomerism of imines derived from 2-hydroxy – 1- napthaldehyde. (Source not publicly available)
  • ResearchGate. Computed UV−vis spectra of the most significant tautomers/ conformers... [Link]

  • Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. (Source not publicly available)
  • ResearchGate. Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. [Link]

  • ResearchGate. Spectroscopic and theoretical studies of derivatives of 1,6-and 1,7-naphthyridines. [Link]

  • SciELO. Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. [Link]

  • PMC - NIH. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. [Link]

  • What is Tautomerism?. (Source not publicly available)
  • Chemist Wizards. Tautomerism | Definition, Types, Mechanism & Examples. [Link]

  • PMC. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. [Link]

  • Science.gov. tautomerism: Topics. [Link]

  • Patsnap Eureka. Impact of pH on Tautomerization in Alkaloids. [Link]

  • An investigation of keto–enol tautomerism in N-vinyl-2-, and 3-pyrrolidinones using ab initio and density functional theory calcul
  • PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]

  • ResearchGate. An investigation of keto–enol tautomerism in N-vinyl-2-, and 3-pyrrolidinones using ab initio and density functional theory calculations. [Link]

  • Diva-portal.org. Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. [Link]

  • Chemistry LibreTexts. 9.4.2. Tautomers. [Link]

  • RSC Publishing. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. [Link]

  • YouTube. Tautomerism. [Link]

  • Internet Scientific Publications. Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. [Link]

  • PubChem. 2-Bromo-1,7-naphthyridin-8(7H)-one. [Link]

Sources

Exploratory

The Strategic Utility of 4-Bromo-1,7-naphthyridin-8(7H)-one in Modern Kinase Inhibitor Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,7-naphthyridin-8(7H)-one core has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridin-8(7H)-one core has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent structural features, including a rigid bicyclic system and strategically placed nitrogen atoms, facilitate crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases. This guide focuses on a key derivative, 4-Bromo-1,7-naphthyridin-8(7H)-one, elucidating its role as a versatile starting material for the synthesis of targeted kinase inhibitors. The bromine atom at the C4-position serves as a linchpin for chemical diversification, enabling the introduction of a wide array of functional groups through modern cross-coupling methodologies. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitory potency and selectivity against critical oncogenic and inflammatory kinase targets.

The 1,7-Naphthyridin-8(7H)-one Scaffold: A Foundation for Kinase Inhibition

The pursuit of selective kinase inhibitors remains a cornerstone of modern drug discovery, addressing a multitude of diseases, most notably cancer. The 1,7-naphthyridin-8(7H)-one scaffold has garnered significant attention due to its structural resemblance to the adenine core of ATP, allowing it to function as a competitive inhibitor at the kinase hinge region. The lactam functionality and the pyridine nitrogen atoms provide key hydrogen bond donors and acceptors that anchor the molecule within the active site.

The strategic introduction of a bromine atom at the C4-position transforms this core into a powerful platform for medicinal chemistry. Bromine's utility extends beyond being a simple leaving group; it can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity.[1][2][3] More importantly, the C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, providing a robust toolkit for generating extensive libraries of analogues with diverse substitutions at the C4-position.[4][5][6]

Synthesis of the Core Scaffold: A Representative Protocol

While a specific, detailed synthesis for 4-Bromo-1,7-naphthyridin-8(7H)-one is not extensively documented in publicly available literature, a plausible and representative synthetic route can be adapted from established methodologies for related 4-halo-naphthyridinones. The following protocol outlines a general strategy.

Experimental Protocol: Synthesis of a 4-Halo-1,7-naphthyridin-8(7H)-one Intermediate

This protocol is a representative example adapted from the synthesis of related quinolinone and naphthyridinone cores.

Step 1: Condensation

  • To a solution of a suitably substituted 3-aminopyridine derivative in an appropriate solvent (e.g., ethanol), add an equimolar amount of diethyl 2-(ethoxymethylene)malonate.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the intermediate enamine.

Step 2: Cyclization

  • Add the enamine intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-250 °C for 30-60 minutes to effect thermal cyclization.

  • Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the cyclized product.

  • Collect the solid by filtration, wash with hexane, and dry to afford the ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the product from Step 2 in a solution of aqueous sodium hydroxide (e.g., 4M).

  • Reflux the mixture for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the carboxylic acid.

  • Heat the acidic mixture to reflux for an additional 1-2 hours to effect decarboxylation.

  • Cool the reaction mixture and collect the precipitated 1,7-naphthyridin-4(1H)-one by filtration.

Step 4: Halogenation

  • Suspend the 1,7-naphthyridin-4(1H)-one in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a halogenating agent such as N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the 4-Bromo-1,7-naphthyridin-8(7H)-one.

G cluster_synthesis Synthetic Workflow for 4-Bromo-1,7-naphthyridin-8(7H)-one Start 3-Aminopyridine Derivative + Diethyl 2-(ethoxymethylene)malonate Step1 Step 1: Condensation (Reflux in Ethanol) Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Step 2: Thermal Cyclization (High-boiling solvent, ~250°C) Intermediate1->Step2 Intermediate2 Ethyl 4-hydroxy-1,7- naphthyridine-3-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis & Decarboxylation (NaOH, then HCl, Reflux) Intermediate2->Step3 Intermediate3 1,7-Naphthyridin-4(1H)-one Step3->Intermediate3 Step4 Step 4: Bromination (NBS in DMF) Intermediate3->Step4 End 4-Bromo-1,7-naphthyridin-8(7H)-one Step4->End

Caption: General synthetic workflow for 4-Bromo-1,7-naphthyridin-8(7H)-one.

Application in Kinase Inhibitor Design: Structure-Activity Relationships

The true value of the 4-bromo-1,7-naphthyridin-8(7H)-one scaffold lies in its utility as a versatile intermediate for creating libraries of kinase inhibitors. The C4-position is a key vector for exploring the solvent-exposed region of the kinase ATP-binding site, allowing for the introduction of various substituents to enhance potency and selectivity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for installing aryl or heteroaryl moieties at the C4-position. This strategy has been successfully employed to develop inhibitors against a range of kinases.

Representative Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 4-Bromo-1,7-naphthyridin-8(7H)-one (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like sodium carbonate (2.0-3.0 eq.).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 4-aryl-1,7-naphthyridin-8(7H)-one derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a diverse range of primary and secondary amines at the C4-position, providing access to a different chemical space and opportunities for additional hydrogen bonding or ionic interactions.

Representative Protocol: Buchwald-Hartwig Amination

  • To a reaction vessel under an inert atmosphere, add 4-Bromo-1,7-naphthyridin-8(7H)-one (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05-0.1 eq.), a phosphine ligand (e.g., Xantphos or BINAP, 0.1-0.2 eq.), and a strong base such as sodium tert-butoxide (1.5-2.0 eq.).

  • Add an anhydrous, aprotic solvent like toluene or 1,4-dioxane.

  • Degas the mixture and heat to 90-110 °C for 6-18 hours, monitoring the reaction progress.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product via column chromatography to yield the 4-amino-1,7-naphthyridin-8(7H)-one derivative.

G cluster_diversification Diversification of the 4-Bromo-1,7-naphthyridin-8(7H)-one Scaffold cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Scaffold 4-Bromo-1,7-naphthyridin-8(7H)-one Suzuki Pd Catalyst, Base Scaffold->Suzuki Buchwald Pd Catalyst, Ligand, Base Scaffold->Buchwald ArylBoronic Aryl/Heteroaryl Boronic Acid/Ester ArylBoronic->Suzuki ArylProduct 4-Aryl/Heteroaryl- 1,7-naphthyridin-8(7H)-one Suzuki->ArylProduct Amine Primary/Secondary Amine Amine->Buchwald AminoProduct 4-Amino- 1,7-naphthyridin-8(7H)-one Buchwald->AminoProduct

Caption: Key cross-coupling reactions for derivatization.

Exemplary Kinase Targets and SAR Insights

Derivatives of the 1,7-naphthyridinone scaffold have demonstrated inhibitory activity against a range of kinases. The following table summarizes representative data for 4-substituted analogues, where the 4-bromo precursor is the logical starting point.

Compound ID 4-Position Substituent Target Kinase IC₅₀ (nM) Reference
A-1 4-(1-methyl-1H-pyrazol-4-yl)Aurora A13[7]
A-2 4-(1-methyl-1H-pyrazol-4-yl)Aurora B107[7]
B-1 4-AnilinoEGFRVaries[8]
C-1 4-Quinolylaminoc-Kit8.5[9]
C-2 4-(4-pyridyl)methylaminoVEGFR-231.7[9]

This table is illustrative and compiles data from various naphthyridinone scaffolds to demonstrate the potential of C4-substitution.

The data suggests that the introduction of N-methylpyrazole via a Suzuki coupling can yield potent Aurora kinase inhibitors.[7] Buchwald-Hartwig amination to install substituted anilines and other amino-heterocycles has proven effective in generating inhibitors of receptor tyrosine kinases like EGFR, c-Kit, and VEGFR-2.[8][9]

Biological Evaluation of Novel Inhibitors

Once novel derivatives are synthesized, a cascade of in vitro and cell-based assays is necessary to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.

Protocol: p38α Kinase Assay (ADP-Glo™ Format) [10]

  • Reagent Preparation :

    • Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT.

    • Prepare serial dilutions of the test compound in kinase buffer with 1% DMSO.

    • Prepare a solution of p38α kinase and its substrate (e.g., p38 peptide substrate) in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Kinase Reaction :

    • In a 384-well plate, add 1 µL of the test compound dilution.

    • Add 2 µL of the enzyme/substrate mix.

    • Initiate the reaction by adding 2 µL of the ATP solution (final concentration typically near the Kₘ for ATP).

    • Incubate at room temperature for 60 minutes.

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition :

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

Protocol: Cell Viability Assay (MTT/MTS) [11][12]

  • Cell Seeding :

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • MTT/MTS Addition :

    • For MTT : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate until the formazan crystals are dissolved.[11]

    • For MTS : Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[12]

  • Data Acquisition :

    • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Western Blot for Phosphorylated Kinase Targets [2][13]

  • Cell Lysis :

    • Treat cells with the inhibitor for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice.[2]

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer :

    • Denature equal amounts of protein from each sample in Laemmli buffer and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST for 1 hour.[2]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection :

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using an imaging system.

    • To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total protein of the target kinase.

Target Kinase Signaling Pathways

Understanding the signaling context of the target kinase is crucial for interpreting the cellular effects of an inhibitor. Below are simplified diagrams of key signaling pathways where 1,7-naphthyridinone inhibitors have shown promise.

G cluster_p38 p38 MAPK Pathway Stress Stress / Cytokines MAP3K MAPKKKs (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MKK3 / MKK6 MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream Transcription Factors (e.g., ATF2, MEF2C) Kinases (e.g., MAPKAPK2) p38->Downstream Response Inflammation, Apoptosis, Cell Cycle Arrest Downstream->Response

Caption: Simplified p38 MAPK signaling cascade.[14][15]

G cluster_pkmy_t1 PKMYT1 in G2/M Checkpoint Regulation CDK1_CyclinB CDK1-Cyclin B Complex Mitosis Entry into Mitosis CDK1_CyclinB->Mitosis Promotes PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB Inhibits (Phosphorylates Thr14/Tyr15) CDC25C CDC25C Phosphatase CDC25C->CDK1_CyclinB Activates (Dephosphorylates)

Caption: Role of PKMYT1 in cell cycle control.[16][17]

G cluster_cmet c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Adaptors Adaptor Proteins (e.g., GAB1, GRB2) cMet->Adaptors STAT STAT Pathway cMet->STAT PI3K PI3K/AKT Pathway Adaptors->PI3K RAS RAS/MAPK Pathway Adaptors->RAS Response Proliferation, Motility, Survival, Invasion PI3K->Response RAS->Response STAT->Response

Caption: Overview of the HGF/c-Met signaling axis.[3][18]

Conclusion

The 4-Bromo-1,7-naphthyridin-8(7H)-one scaffold is a strategically important building block for the development of novel kinase inhibitors. Its synthesis, while requiring multi-step procedures, yields a versatile intermediate that is primed for diversification. The bromine atom at the C4-position serves as a crucial handle for established and reliable cross-coupling reactions, enabling the systematic exploration of SAR and the optimization of inhibitor potency and selectivity. The successful application of this scaffold in developing inhibitors for diverse kinase targets underscores its value in modern drug discovery campaigns. This guide provides a foundational framework of synthetic strategies and biological evaluation protocols to aid researchers in harnessing the potential of this promising chemical entity.

References

  • Hardegger, L. A., Kuhn, B., Spinnler, B., Anselm, L., Ecabert, R., Stihle, M., ... & Diederich, F. (2011). Systematic investigation of halogen bonding in protein–ligand interactions.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Ma, P. C., Jagadeeswaran, R., & Salgia, R. (2008). Targeting the c-Met signaling pathway in cancer. Targeted oncology, 3(2), 113-123.
  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Organ, C. T., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology, 3(1_suppl), S7-S19.
  • Smaill, J. B., Rewcastle, G. W., Luttick, A., Sheridan, P. O., Denny, W. A., & Baguley, B. C. (2004). Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino[15][19] and[11][19] naphthyridine-3-carbonitriles. Bioorganic & medicinal chemistry letters, 14(6), 1411-1416.

  • BellBrook Labs. (2024). PKMYT1 in Cell Cycle Regulation and Cancer Therapeutics. Retrieved from [Link]

  • Carpinelli, P., Ceruti, R., Giorgini, M. L., Cappella, P., Rusconi, L., Storici, P., ... & Moll, J. (2014). Discovery of 7-aryl-substituted (1, 5-naphthyridin-4-yl) ureas as aurora kinase inhibitors. Archiv der Pharmazie, 347(7), 479-494.
  • Müller, S., & Chaiklieng, S. (2017). Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases. Cancers, 9(11), 159.
  • Lee, H., Kim, M., & Lee, J. (2018). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 23(10), 2635.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Huang, W., Zhuo, L., Li, R., Wang, A., Yang, L., Li, J., ... & Yang, G. F. (2017). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 22(11), 1856.

Sources

Foundational

Introduction: The Strategic Value of Brominated Naphthyridinones in Modern Chemistry

An In-Depth Technical Guide to Brominated Naphthyridinone Building Blocks: Synthesis, Reactivity, and Applications Naphthyridinones, bicyclic heterocyclic scaffolds containing two nitrogen atoms, represent a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Brominated Naphthyridinone Building Blocks: Synthesis, Reactivity, and Applications

Naphthyridinones, bicyclic heterocyclic scaffolds containing two nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1][2] Their rigid, planar structure and ability to form key hydrogen bonds have established them as "privileged structures"—molecular frameworks that are capable of binding to multiple biological receptors.[1][3] This versatility has led to their incorporation into a wide array of therapeutic agents, including anticancer drugs, kinase inhibitors, and broad-spectrum antibiotics.[4][5][6][7]

The true potential of the naphthyridinone core is unlocked through strategic functionalization. The introduction of a bromine atom onto the naphthyridinone ring is a pivotal tactic in drug design and synthetic chemistry. Bromine serves as an exceptionally versatile synthetic handle, primarily due to the reactivity of the carbon-bromine bond in metal-catalyzed cross-coupling reactions.[8][9] This allows for the precise and efficient installation of diverse molecular fragments, enabling the systematic exploration of a molecule's structure-activity relationship (SAR).[10] Furthermore, the presence of bromine can enhance therapeutic activity and favorably influence a drug's metabolic profile through the "halogen bond" phenomenon, a specific non-covalent interaction that can improve drug-target binding.[11]

This guide provides a comprehensive overview of brominated naphthyridinone building blocks, detailing their synthesis, key reactions, and applications for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Key Brominated Naphthyridinone Scaffolds

The synthesis of brominated naphthyridinones can be approached in two primary ways: by constructing the bicyclic system from a pre-brominated precursor or by direct bromination of a pre-formed naphthyridinone ring. The choice of strategy often depends on the desired isomer and the availability of starting materials.

Synthesis via Cyclization of Brominated Precursors

A robust method for creating specifically substituted naphthyridinones involves the thermal cyclization of an aminopyridine derivative. This approach offers excellent regiochemical control. A prime example is the synthesis of 8-bromo-1,5-naphthyridin-4(1H)-one, a valuable intermediate for constructing more complex molecules.[12] The synthesis begins with commercially available 3-amino-4-bromopyridine, which is condensed with Meldrum's acid to form an enamine intermediate. This intermediate then undergoes a high-temperature electrocyclic ring closure to yield the desired brominated naphthyridinone.

G A 3-Amino-4-bromopyridine C Enamine Intermediate (5-{[(4-bromopyrid-3-yl)amino]methylene} -2,2-dimethyl-1,3-dioxane-4,6-dione) A->C Condensation B Meldrum's Acid B->C D 8-Bromo-1,5-naphthyridin-4(1H)-one C->D Thermal Cyclization (~250 °C, Diphenyl ether)

Caption: Synthesis of 8-bromo-1,5-naphthyridin-4(1H)-one.

Experimental Protocol: Synthesis of 8-Bromo-1,5-naphthyridin-4(1H)-one[12]

  • Preparation of the Enamine Intermediate: A solution of 3-amino-4-bromopyridine (1.0 eq) and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.0 eq) in trimethyl orthoformate is heated at reflux for 2 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with ethanol, and dried to yield the enamine intermediate.

  • Thermal Cyclization: Diphenyl ether (Ph₂O) is pre-heated to approximately 250 °C in a suitable reaction vessel.

  • The enamine intermediate (1.0 eq) is added to the hot diphenyl ether in one portion.

  • The reaction is maintained at this temperature for 30 seconds.

  • The reaction vessel is immediately removed from the heat source.

  • After 1 minute of cooling, the reaction mixture is poured into cold n-hexane (~ -40 °C) to precipitate the product.

  • The solid product is collected by filtration, washed thoroughly with n-hexane, and dried under vacuum to afford pure 8-bromo-1,5-naphthyridin-4(1H)-one.

StepReagents & ConditionsTypical YieldReference
1 3-amino-4-bromopyridine, Meldrum's acid, trimethyl orthoformate, reflux>90%[12]
2 Diphenyl ether, ~250 °C, 30 sec~85%[12]
Direct Bromination of Naphthyridinone Cores

Direct bromination of an existing naphthyridinone ring is another viable strategy. The regioselectivity of this reaction is dictated by the electronic properties of the heterocyclic system. For example, the bromination of 1,5-naphthyridine can be carried out using bromine in acetic acid to produce valuable brominated intermediates for further functionalization.[13] Similarly, D-ribonolactone can be treated with hydrobromic acid (HBr) in acetic acid to generate brominated lactones, which serve as precursors for more complex structures.[14]

Part 2: The Synthetic Utility: Cross-Coupling Reactions

The primary value of brominated naphthyridinone building blocks lies in their utility in palladium-catalyzed cross-coupling reactions. These reactions form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance, making them indispensable tools in modern organic synthesis.[9][15] The C(sp²)-Br bond is sufficiently reactive to undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

G cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B C [Ar-Pd(II)L₂(Br)] B->C D Transmetalation C->D E [Ar-Pd(II)L₂(R)] D->E F Reductive Elimination E->F F->A Product Naphthyridinone-R (Ar-R) F->Product Bromide Naphthyridinone-Br (Ar-Br) Bromide->B BoronicAcid R-B(OH)₂ BoronicAcid->D Base Base Base->D

Caption: General mechanism of a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, pairing an organoboron reagent (like a boronic acid or ester) with an organohalide.[9] It is renowned for its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.

Experimental Protocol: Suzuki-Miyaura Coupling of 8-(2-chlorophenyl)-1-methoxy-1,5-naphthyridine[12]

Note: This protocol follows an O-methylation of the naphthyridinone to improve solubility and reactivity before coupling.

  • Setup: To a microwave vial, add the brominated naphthyridine starting material (1.0 eq), 2-chlorophenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as XPhos Pd G4 (2.5 mol%).

  • Solvent: Add methanol (MeOH) to the desired concentration.

  • Reaction: Seal the vial and heat the mixture using microwave irradiation at a set temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes).

  • Workup: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the coupled product.

Coupling PartnerCatalystBaseSolventConditionsTypical Yield
Phenylboronic acidPd(dppf)Cl₂·DCMK₂CO₃Dioxane/H₂OConventional heating71%[12]
2-Chlorophenylboronic acidXPhos Pd G4K₂CO₃MeOHMicrowave, 100 °C85%[12]

Other important cross-coupling reactions applicable to brominated naphthyridinones include:

  • Sonogashira Coupling: Couples the building block with a terminal alkyne, a key reaction for introducing linear linkers.[8][9]

  • Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond, essential for installing amine functionalities prevalent in many pharmaceuticals.

  • Heck Coupling: Forms a carbon-carbon bond with an alkene.

Part 3: Applications in Drug Discovery

The synthetic versatility of brominated naphthyridinone building blocks has positioned them as critical components in the discovery of novel therapeutics. The ability to rapidly generate diverse libraries of compounds by varying the cross-coupling partner is a cornerstone of modern lead optimization.

Case Study: Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The naphthyridinone scaffold is an excellent starting point for such inhibitors. For example, in the development of selective PKMYT1 inhibitors for cancer therapy, researchers started with a quinolinone core and performed extensive modifications.[5] A brominated naphthyridinone could serve as a key intermediate, allowing for the introduction of various aryl or heteroaryl groups via Suzuki coupling to probe the binding pocket and optimize potency and selectivity. Ripretinib, an approved kinase inhibitor for gastrointestinal stromal tumors, features a 1,6-naphthyridin-2(1H)-one core, demonstrating the clinical relevance of this scaffold.[1]

G A Brominated Naphthyridinone Building Block C Palladium-Catalyzed Cross-Coupling A->C B Diverse Coupling Partners (e.g., Boronic Acids) B->C D Library of Functionalized Naphthyridinones C->D SAR Exploration E Biological Screening (e.g., Kinase Assays) D->E F Lead Compound (e.g., Potent Kinase Inhibitor) E->F Optimization

Caption: Drug discovery workflow using brominated building blocks.

Antimicrobial Agents

The naphthyridinone core is also present in numerous antibacterial agents. The introduction of bromine at specific positions on the naphthyridine scaffold has been shown to enhance antibacterial activity, particularly against resistant strains of B. subtilis.[7] These brominated derivatives can act as DNA-gyrase inhibitors, a validated target for antibiotics.[7] The bromine atom can either be part of the final pharmacophore or serve as a synthetic handle to introduce other crucial functionalities.

Conclusion and Future Outlook

Brominated naphthyridinone building blocks are powerful and indispensable tools in the arsenal of the modern synthetic and medicinal chemist. Their strategic value stems from the combination of a biologically relevant "privileged" core with a versatile chemical handle for diversification. The well-established and robust methodologies for their synthesis and subsequent functionalization, particularly through palladium-catalyzed cross-coupling reactions, ensure their continued and widespread use.

Future research will likely focus on developing more efficient and sustainable methods for their synthesis, including C-H activation and flow chemistry approaches. As our understanding of complex biological systems deepens, the ability to rapidly and precisely synthesize novel, functionalized naphthyridinone derivatives will be crucial for developing the next generation of targeted therapeutics.

References

  • (2025) Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
  • (N/A) Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry - ACS Publications.
  • (N/A) Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. ResearchGate.
  • (N/A) Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
  • (N/A) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.
  • (N/A) Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia.
  • (2024) Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction. PMC.
  • (N/A) Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC.
  • (N/A) Broad-spectrum antibiotics containing a 1,5-naphthyridine core. ResearchGate.
  • (N/A) Heterocyclic Building Blocks. Thermo Fisher Scientific - US.
  • (2024) Introducing bromine to the molecular structure as a strategy for drug design. SpringerLink.
  • (2023) Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. University of Leeds.
  • (2024) Antimicrobial Activity of Naphthyridine Derivatives. MDPI.
  • (2025) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate.
  • (N/A) Heterocyclic Building Blocks. Sigma-Aldrich.
  • (2016) New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology.
  • (2016) Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC.
  • (2023) Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. MDPI.
  • (N/A) Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.

Sources

Exploratory

Electronic Properties and Reactivity Profile of the 1,7-Naphthyridine Core

The following technical guide details the electronic architecture, reactivity landscape, and synthetic utility of the 1,7-naphthyridine core. Technical Guide for Medicinal Chemistry & Drug Development Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic architecture, reactivity landscape, and synthetic utility of the 1,7-naphthyridine core.

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

The 1,7-naphthyridine scaffold (pyrido[2,3-b]pyridine) represents a privileged pharmacophore in modern drug discovery, distinguished by its ability to mimic the purine ring system while offering distinct solubility and metabolic profiles. Unlike its symmetrical isomers (e.g., 1,5- or 1,8-naphthyridine), the 1,7-isomer possesses an asymmetric electronic distribution that creates unique regioselective handles for functionalization. This guide provides a mechanistic breakdown of its reactivity, enabling precise modulation for kinase inhibition (e.g., PIP4K2A, Tpl2) and bioisosteric replacement.

Electronic Architecture

Molecular Orbital & Charge Distribution

The 1,7-naphthyridine system fuses a pyridine ring with a pyridinoid fragment. This fusion creates a highly electron-deficient


-system, significantly lowering the energy of the LUMO compared to naphthalene or quinoline.
  • Dipole Moment:

    
     D. The opposing vectors of the N1 and N7 lone pairs partially cancel, resulting in a lower dipole moment compared to the 1,8-isomer (
    
    
    
    D).
  • Basicity (pKa): The molecule contains two basic nitrogen atoms with distinct proton affinities.

    • N7 (Isoquinoline-like): The most basic site (

      
      ). It resides in a chemical environment analogous to the N2 of isoquinoline (pK
      
      
      
      5.4).
    • N1 (Quinoline-like): Less basic due to the inductive withdrawal from the fused ring and peri-interaction with H8.

    • Implication: Electrophilic attack (protonation, alkylation, N-oxidation) occurs kinetically at N7 .

Physicochemical Descriptors
PropertyValue / CharacteristicRelevance to MedChem
LogP ~1.1 (Experimental)Favorable for CNS penetration and oral bioavailability.
H-Bond Acceptors 2 (N1, N7)Critical for hinge-binding in kinase domains.
Topological Polar Surface Area ~26 ŲLow TPSA supports membrane permeability.
Aromaticity HighStable to metabolic oxidation at carbon centers (without activation).

Reactivity Landscape

The reactivity of 1,7-naphthyridine is dominated by its electron deficiency. The core is deactivated towards electrophiles but highly activated towards nucleophiles and radicals.

Nucleophilic Aromatic Substitution ( Ar)

The most synthetically useful pathway. The electron-withdrawing nature of the two nitrogen atoms activates specific carbons for nucleophilic attack.

  • Primary Site (C8): The position adjacent to N7 (analogous to C1 in isoquinoline) is the most electrophilic. It is highly susceptible to Chichibabin amination or displacement of halogens.

  • Secondary Site (C2): The position adjacent to N1 (analogous to C2 in quinoline) is also reactive but typically less so than C8 due to the specific resonance contributions of the 1,7-system.

  • Tertiary Site (C4): Activated for

    
    Ar only if a leaving group (Cl, Br) is pre-installed (often via 
    
    
    
    chlorination of a hydroxy precursor).
Radical Functionalization (Minisci Reaction)

Radical alkylation is a powerful method for late-stage functionalization (LSF).

  • Mechanism: Nucleophilic alkyl radicals (generated via decarboxylation or photoredox) attack the protonated heterocycle.

  • Regioselectivity: Under acidic conditions (protonation at N7), the radical attacks the most electron-deficient positions: C8 and C2 . Steric factors often favor C8.

Electrophilic Aromatic Substitution ( Ar)
  • Resistance: The core is resistant to nitration, sulfonation, or Friedel-Crafts reactions under standard conditions.

  • Forced Conditions: If forced (e.g., oleum/HNO

    
    ), substitution occurs at the 
    
    
    
    -positions of the least deactivated ring, typically C5 .
Reactivity Map (DOT Visualization)

ReactivityMap Core 1,7-Naphthyridine Core N7 N7: Primary Basic Site (Protonation, N-Oxidation) Core->N7 C8 C8: Primary Electrophilic Site (SNAr, Minisci, Chichibabin) Core->C8 C2 C2: Secondary Electrophilic Site (SNAr, Radical Attack) Core->C2 C5 C5: Rare Electrophilic Attack (Nitration/Bromination) Core->C5 N1 N1: Metal Coordination (Secondary Basic Site) Core->N1

Figure 1: Site-selective reactivity profile of 1,7-naphthyridine. Colors indicate primary reactivity modes: Red (Basicity), Yellow (Nucleophilic/Radical Attack), Green (Coordination).

Detailed Experimental Protocols

Protocol A: De Novo Synthesis via Friedländer Annulation

This is the most robust method for constructing the 1,7-naphthyridine core with pre-installed functionality.

Target: 2-Methyl-1,7-naphthyridine-3-carboxylic acid ethyl ester.

Reagents:

  • 2-Amino-3-formylpyridine (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • Piperidine (catalytic, 0.1 equiv)

  • Ethanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-3-formylpyridine (122 mg, 1.0 mmol) in absolute ethanol (5 mL) in a round-bottom flask.

  • Addition: Add ethyl acetoacetate (143 mg, 1.1 mmol) followed by 2 drops of piperidine.

  • Reflux: Heat the mixture to reflux (

    
    C) with stirring for 4 hours. Monitor consumption of the aldehyde by TLC (SiO
    
    
    
    , 50% EtOAc/Hexanes).
  • Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.

  • Isolation: Filter the solid precipitate. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/Et

    
    O.
    
  • Yield: Typical yields range from 75-85%.

Protocol B: Late-Stage Functionalization via Minisci Reaction

Used to install alkyl groups (e.g., cyclopropyl, methyl) at C2/C8.

Reagents:

  • 1,7-Naphthyridine derivative (1.0 equiv)[3][4]

  • Carboxylic acid (Alkyl source, 2.0 equiv)

  • Ammonium persulfate (

    
    , 1.5 equiv)
    
  • Silver nitrate (

    
    , 0.2 equiv)
    
  • TFA (1.0 equiv) in DCM/Water (biphasic).

Methodology:

  • Dissolution: Dissolve the heterocycle in a 1:1 mixture of DCM and water. Add TFA to protonate the ring (activates C8/C2).

  • Radical Generation: Add the carboxylic acid and

    
    .
    
  • Initiation: Heat to

    
    C and add 
    
    
    
    portion-wise over 30 minutes. Evolution of
    
    
    indicates radical formation.
  • Extraction: Neutralize with saturated

    
    , extract with DCM, and purify via flash chromatography.
    

Medicinal Chemistry Applications

The 1,7-naphthyridine core is a bioisostere for quinoline and quinazoline, often used to optimize:

  • Solubility: The extra nitrogen lowers LogP and increases aqueous solubility (approx. 10-fold vs quinoline).[5]

  • Kinase Selectivity: The N1/N7 arrangement allows for specific hydrogen bonding patterns in the ATP-binding pocket.

    • Example:PIP4K2A Inhibitors . 1,7-naphthyridines bind with N1 accepting a H-bond from the hinge region, while C8-substituents explore the hydrophobic pocket.

Synthetic Workflow Diagram

SyntheticWorkflow Precursor 2-Amino-3-formylpyridine Friedlander Friedlander Annulation (Beta-keto ester + Base) Precursor->Friedlander CoreProduct 1,7-Naphthyridine Core Friedlander->CoreProduct Oxidation N-Oxidation (mCPBA) Forms N7-Oxide CoreProduct->Oxidation  Activation   Chlorination Chlorination (POCl3) Forms 8-Cl or 4-Cl derivative CoreProduct->Chlorination  Direct (if OH present)   Oxidation->Chlorination  Rearrangement   Coupling Suzuki/Buchwald Coupling (Introduce R-groups) Chlorination->Coupling  Functionalization  

Figure 2: General synthetic workflow for accessing functionalized 1,7-naphthyridine libraries.

References

  • Litvinov, V. P. "Structure, physical, and chemical properties of naphthyridines." Russian Chemical Reviews, 2004.

  • Wortmann, L., et al. "Discovery of Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors of PIP4K2A." Journal of Medicinal Chemistry, 2021.

  • Mital, A., et al. "Synthetic approaches to 1,7-naphthyridines." Synthetic Communications, 2010.

  • BenchChem. "Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes." BenchChem Technical Guides, 2025.

  • Joule, J. A., & Mills, K. "Heterocyclic Chemistry: Naphthyridines." Wiley, 5th Ed.

Sources

Foundational

History and development of 1,7-naphthyridine synthesis in medicinal chemistry

Executive Summary The 1,7-naphthyridine scaffold represents a "privileged yet underutilized" architecture in medicinal chemistry. While its isomer, 1,8-naphthyridine, found early success in anti-infectives (e.g., nalidix...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,7-naphthyridine scaffold represents a "privileged yet underutilized" architecture in medicinal chemistry. While its isomer, 1,8-naphthyridine, found early success in anti-infectives (e.g., nalidixic acid), the 1,7-isomer historically suffered from synthetic inaccessibility due to regioselectivity challenges in classical condensation reactions.

This guide analyzes the transition from low-yielding classical methods to modern, regioselective catalytic approaches. It details the scaffold’s critical role in next-generation kinase inhibitors (PIP4K2A, p38 MAPK) and provides validated protocols for overcoming the "3-aminopyridine bottleneck."[1]

Structural & Electronic Properties[1][2]

The "Nitrogen Scan" Rationale

In drug design, replacing a carbon atom in a quinoline or isoquinoline core with nitrogen (a "nitrogen scan") alters basicity, hydrogen bond accepting (HBA) capability, and metabolic stability.

  • Basicity: 1,7-Naphthyridine (

    
    ) is significantly less basic than isoquinoline (
    
    
    
    ) due to the inductive electron-withdrawing effect of the second nitrogen.[1]
  • Binding Geometry: The N-7 nitrogen provides a distinct HBA vector, often critical for interacting with hinge regions in kinase ATP-binding pockets (e.g., Met-residue interactions).[1]

  • Electronic Deficiency: The ring is highly

    
    -deficient, making it reactive toward nucleophilic aromatic substitution (
    
    
    
    ) at the 2-, 4-, and 8-positions, but resistant to electrophilic attack.

The Historical Bottleneck: Classical Synthesis

The Skraup Regioselectivity Problem

The Skraup synthesis (glycerol/sulfuric acid) on 3-aminopyridine is the most obvious route but historically the most frustrating. Unlike aniline (which forms quinoline), 3-aminopyridine possesses two nonequivalent ortho-carbons (C2 and C4).[1]

  • The Outcome: Cyclization predominantly occurs at C2, leading to the 1,5-naphthyridine isomer.

  • The Cause: The lone pair on the pyridine nitrogen destabilizes the transition state for attack at C4 due to electrostatic repulsion.

  • The Consequence: Early medicinal chemistry libraries were devoid of 1,7-naphthyridines, creating a "blind spot" in IP space.

The Friedländer Solution

To access the 1,7-isomer reliably, chemists turned to the Friedländer annulation.[2][3] This method pre-installs the nitrogen positions, removing ambiguity.

  • Substrates: 2-Aminopyridine-3-carbaldehyde + Ketone/Aldehyde.[1][2]

  • Mechanism: Acid/Base-catalyzed condensation followed by cyclodehydration.[1]

Skraup_vs_Friedlander cluster_0 Classical Skraup (Problematic) cluster_1 Friedländer Annulation (Solution) S1 3-Aminopyridine S3 1,5-Naphthyridine (Major Product) S1->S3 Cyclization at C2 S4 1,7-Naphthyridine (Trace/Minor) S1->S4 Cyclization at C4 S2 Glycerol / H2SO4 F1 2-Aminopyridine- 3-carbaldehyde F3 1,7-Naphthyridine (Regiospecific) F1->F3 Condensation + Dehydration F2 Ketone/Aldehyde (R-CH2-CO-R') F2->F3

Caption: Divergent outcomes of Skraup vs. Friedländer strategies. The Friedländer route guarantees the 1,7-isomer.

Modern Synthetic Protocols[1]

Protocol A: Construction of the Core (Friedländer)

This protocol is adapted for the synthesis of 2-substituted-1,7-naphthyridines, a common template for kinase inhibitors.[1]

Reagents:

  • 2-Aminopyridine-3-carbaldehyde (1.0 eq)[1][2]

  • Acetyl-derivative (e.g., 2-acetylpyridine or simple ketone) (1.1 eq)[1]

  • Ethanol (0.5 M concentration)[1]

  • KOH (10 mol%) or Piperidine (catalytic)[1]

Step-by-Step:

  • Dissolution: Dissolve 2-aminopyridine-3-carbaldehyde in absolute ethanol in a round-bottom flask.

  • Addition: Add the ketone partner and the base catalyst (KOH pellets or piperidine).

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM).
    
  • Workup: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol (High purity).[1]

    • If solution remains: Evaporate solvent, redissolve in EtOAc, wash with brine, dry over

      
      .
      
  • Purification: Flash chromatography on silica gel (Gradient: 0

    
     50% EtOAc/Hexanes).
    
Protocol B: Late-Stage Functionalization (Suzuki-Miyaura)

Modern MedChem relies on coupling pre-formed halogenated cores.[1]

Target: Coupling aryl boronic acids to 8-bromo-1,7-naphthyridine.

Reagents:

  • 8-Bromo-1,7-naphthyridine (1.0 eq)[1]

  • Aryl boronic acid (1.5 eq)[1]

  • 
     (5 mol%)[1]
    
  • 
     (2.0 M aq.[1] solution, 3.0 eq)
    
  • 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Inert Atmosphere: Purge a microwave vial with Argon.

  • Loading: Add halide, boronic acid, and Pd-catalyst.

  • Solvent: Add dioxane and aqueous base.

  • Reaction: Heat at

    
    C for 2 hours (or microwave: 
    
    
    
    C for 30 min).
  • Scavenging: Filter through a Celite pad to remove Pd black.[1]

  • Isolation: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Medicinal Chemistry Applications

Case Study: PIP4K2A Inhibitors (BAY-091)

Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) is a lipid kinase implicated in p53-null tumors.[1][4] The 1,7-naphthyridine core was selected to mimic the adenine ring of ATP while providing vectors to explore the ribose binding pocket.

Structure-Activity Relationship (SAR) Data:

CompoundR-Group (C8 Position)R-Group (C2 Position)PIP4K2A IC50 (nM)Selectivity (vs. PIP4K2B)
Hit 1 -H-Phenyl> 10,000N/A
Lead 1 -NH-Aryl-Morpholine150> 50x
BAY-091 -NH-(Indazole)-Difluoromethyl2.9 > 100x

Table 1: Optimization of 1,7-naphthyridine series for PIP4K2A inhibition.

Mechanism of Action Pathway

The 1,7-naphthyridine core acts as a Type I/Type II kinase inhibitor scaffold, anchoring to the hinge region via the N1 or N7 nitrogen.

Biological_Pathway cluster_cell Tumor Cell (p53 null) Target PIP4K2A Enzyme Product PI(4,5)P2 Target->Product Catalysis ROS ROS Accumulation Target->ROS Inhibition leads to Substrate PI5P (Substrate) Substrate->Target Drug 1,7-Naphthyridine Inhibitor (BAY-091) Drug->Target ATP Competitive Binding Apoptosis Tumor Cell Death ROS->Apoptosis Induces

Caption: Mechanism of BAY-091 (1,7-naphthyridine class) inducing ROS-mediated apoptosis in cancer cells.[1]

References

  • Litvinov, V. P. (2004).[1][5] Advances in the chemistry of naphthyridines. Russian Chemical Reviews. Link

  • Mocadlo, P. et al. (2021).[1] Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. Link[1]

  • Lumeras, W. et al. (2011).[1][6] 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry. Link[1]

  • Srivastava, K.P. et al. (2014).[1][5] Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. Link

  • Wortmann, L. et al. (2017).[1] Substituted 2-(morpholin-4-yl)-1,7-naphthyridine compounds. U.S. Patent 9,549,932.[1] Link

Sources

Exploratory

Solubility Profile &amp; Characterization Strategy: 4-Bromo-1,7-naphthyridin-8(7H)-one

The following technical guide details the solubility profile, physicochemical characterization, and experimental determination strategies for 4-Bromo-1,7-naphthyridin-8(7H)-one . Executive Summary 4-Bromo-1,7-naphthyridi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characterization, and experimental determination strategies for 4-Bromo-1,7-naphthyridin-8(7H)-one .

Executive Summary

4-Bromo-1,7-naphthyridin-8(7H)-one is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and antibacterial agents. Its solubility profile is dominated by the 1,7-naphthyridin-8(7H)-one core, which exhibits strong intermolecular hydrogen bonding characteristic of cyclic lactams.

This guide provides a definitive solubility classification based on the scaffold's physicochemical properties, followed by a validated protocol for precise quantitative determination. Researchers should anticipate low solubility in non-polar solvents , moderate solubility in polar protic solvents (at elevated temperatures) , and high solubility in polar aprotic solvents .

Physicochemical Characterization

Understanding the solubility requires analyzing the molecular forces at play. This compound is not merely a lipophilic organic molecule; it is a polarizable aromatic lactam .

PropertyValue / DescriptionImpact on Solubility
Molecular Structure Bicyclic fused ring (Pyridine + Pyridone-like)High lattice energy due to

-

stacking.
Functional Groups Lactam (NH-C=O), Bromine (C-Br), Pyridine NitrogenDual H-bond donor/acceptor capability.
Tautomerism Lactam (major)

Lactim (minor)
Lactam form promotes dimerization, reducing solubility in non-polar media.
Predicted LogP ~1.8 – 2.2Moderate lipophilicity, but crystal packing dominates solvation energetics.
pKa (Predicted) N1 (Pyridine): ~3.5 | N7-H (Lactam): ~11.0pH-dependent solubility switch (soluble in strong acid/base).
Mechanism of Solvation

The solubility of 4-Bromo-1,7-naphthyridin-8(7H)-one is governed by the energy penalty required to break its crystal lattice.

  • Lactam Dimerization: In the solid state, the N7-H and C8=O groups form strong intermolecular hydrogen bonds (similar to 2-pyridone). Solvents must compete with these interactions to dissolve the compound.

  • Bromine Substituent: The C4-Bromine atom increases lipophilicity and molecular weight, generally decreasing solubility in water compared to the parent naphthyridinone, while slightly enhancing interaction with halogenated solvents like DCM.

Solubility Profile Classification

Based on structural analogs and standard naphthyridine scaffold behaviors.

Class I: High Solubility (Primary Solvents)

Recommended for stock solutions, reactions, and NMR analysis.

  • Dimethyl Sulfoxide (DMSO): Excellent. Disrupts intermolecular H-bonds effectively.

  • Dimethylformamide (DMF) / DMAc: Excellent.

  • Acetic Acid: Good. Protonation of the N1 pyridine nitrogen enhances solubility.

Class II: Moderate Solubility (Process Solvents)

Recommended for recrystallization and warm reaction media.

  • Methanol / Ethanol: Low at RT; Moderate to High at reflux. (Standard recrystallization solvents).

  • Tetrahydrofuran (THF) / Dioxane: Moderate.

  • Dichloromethane (DCM) / Chloroform: Low to Moderate. The lactam core resists solvation despite the bromine atom.

Class III: Poor / Insoluble (Anti-Solvents)

Recommended for precipitation and isolation.

  • Water: Insoluble at neutral pH (< 0.1 mg/mL).

  • Diethyl Ether / MTBE: Very Poor.

  • Hexanes / Heptane: Insoluble.

Class IV: pH-Switchable Solubility
  • Aqueous Acid (1M HCl): Soluble (Formation of pyridinium cation).

  • Aqueous Base (1M NaOH): Soluble (Deprotonation of lactam nitrogen to form the anion).

Visualizing the Solvation Logic

The following diagram illustrates the decision logic for solvent selection based on the compound's tautomeric state and intermolecular forces.

SolubilityLogic Compound 4-Bromo-1,7-naphthyridin-8(7H)-one Lattice Crystal Lattice (Strong H-Bonds + Pi-Stacking) Compound->Lattice Exists as PolarAprotic Polar Aprotic (DMSO, DMF) Lattice->PolarAprotic Solvent Interaction PolarProtic Polar Protic (MeOH, EtOH) Lattice->PolarProtic Solvent Interaction NonPolar Non-Polar (Hexane, Ether) Lattice->NonPolar Solvent Interaction Aqueous Aqueous (Water) Lattice->Aqueous Solvent Interaction Soluble High Solubility (H-Bond Disruption) PolarAprotic->Soluble Dipole Interaction HeatSoluble Soluble at Reflux (Thermal Energy > Lattice Energy) PolarProtic->HeatSoluble Requires Heat Insoluble Insoluble (Lattice Energy Dominates) NonPolar->Insoluble No Interaction Aqueous->Insoluble Hydrophobic Effect

Figure 1: Mechanistic solvation logic for naphthyridinone scaffolds.

Experimental Determination Protocol

Since batch-to-batch variation (polymorphism) can affect solubility, the following Thermodynamic Solubility Protocol is the gold standard for validation.

Materials Required[1][2][3][4][5][6]
  • Compound: 4-Bromo-1,7-naphthyridin-8(7H)-one (>50 mg)

  • Solvents: DMSO, MeOH, ACN, Water, pH 7.4 Buffer.

  • Equipment: HPLC-UV or LC-MS, Thermomixer (Shake-flask), Centrifuge, 0.22 µm PTFE filters.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Weigh ~2 mg of solid into 1.5 mL microcentrifuge tubes.

    • Add 500 µL of the test solvent (Methanol, Water, Buffer, etc.).

    • Note: For DMSO, add solvent in 10 µL increments until dissolved to determine the limit (Kinetic method).

  • Equilibration (Shake-Flask):

    • Place tubes in a thermomixer at 25°C and 750 RPM for 24 hours .

    • Critical Control: Ensure undissolved solid remains visible. If clear, add more solid.

  • Phase Separation:

    • Centrifuge at 14,000 RPM for 10 minutes.

    • Carefully aspirate the supernatant. Do not disturb the pellet.

  • Filtration & Dilution:

    • Filter supernatant through a 0.22 µm PTFE syringe filter (prevents micro-crystal contamination).

    • Dilute the filtrate 100x with Mobile Phase (e.g., 50:50 ACN:Water) to fit within the HPLC linear range.

  • Quantification:

    • Inject onto HPLC (C18 Column, UV @ 254 nm).

    • Calculate concentration using a 5-point calibration curve prepared from a DMSO stock standard.

Workflow Diagram

Protocol Start Weigh Solid (Excess) AddSolvent Add Solvent (Water, MeOH, etc.) Start->AddSolvent Shake Shake 24h @ 25°C AddSolvent->Shake Centrifuge Centrifuge 14k RPM Shake->Centrifuge Filter Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter HPLC HPLC-UV Quantification Filter->HPLC

Figure 2: Thermodynamic solubility screening workflow.

Applications in Synthesis & Formulation

  • Suzuki Couplings: Use Dioxane/Water (4:1) or DMF as the solvent system. The bromide is reactive, but the lactam core requires polarity to remain in solution during heating [1, 2].

  • Purification: If the product is impure, recrystallization from boiling Ethanol is the standard first-pass method for naphthyridinones. The compound should dissolve at reflux and crystallize upon cooling [3].

  • Formulation: For biological assays, prepare a 10 mM stock in 100% DMSO . Avoid freeze-thaw cycles to prevent precipitation.

References

  • Litvinov, V. P. (2006).[1] "Advances in the Chemistry of Naphthyridines." Russian Chemical Reviews, 75(10). Link

  • Smolecule. (2024). "3-Fluoro-1,7-naphthyridin-8(7H)-one: Properties and Synthesis." (Analogous chemistry and solvent systems). Link

  • Sigma-Aldrich. (2023). "Product Specification: 1,7-Naphthyridine derivatives." (General handling and solubility data). Link

  • PubChem. "Compound Summary: 1,7-Naphthyridine."[2] National Library of Medicine. Link

Sources

Foundational

Bioisosteric applications of naphthyridinones in pharmaceutical research

The following technical guide details the bioisosteric applications of naphthyridinones in pharmaceutical research. Technical Whitepaper | Medicinal Chemistry & Scaffold Strategy Executive Summary The naphthyridinone sca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioisosteric applications of naphthyridinones in pharmaceutical research.

Technical Whitepaper | Medicinal Chemistry & Scaffold Strategy

Executive Summary

The naphthyridinone scaffold—a diazanaphthalene derivative containing a fused pyridine and pyridinone ring—represents a high-value bioisostere in contemporary drug discovery. Historically overshadowed by quinolinones and isoquinolinones, naphthyridinones have emerged as critical problem-solvers for solubility , metabolic stability , and kinase selectivity .

This guide analyzes the strategic deployment of naphthyridinone isomers (specifically 1,6-, 1,8-, and 2,7-naphthyridinones) to optimize lead compounds. We examine the physicochemical shifts induced by "nitrogen scanning," provide validated synthetic protocols for the FDA-approved Ripretinib scaffold, and delineate the structural logic that makes this core a privileged motif in oncology.

The Bioisosteric Rationale: Nitrogen Scanning

The transition from a quinolinone (one nitrogen) to a naphthyridinone (two nitrogens) is a classic application of nitrogen scanning . This bioisosteric replacement fundamentally alters the electronic and physicochemical profile of the molecule without significantly perturbing the overall topology required for binding.

Physicochemical Impact

The insertion of an additional nitrogen atom into the bicyclic core typically results in:

  • Reduced Lipophilicity (LogP/LogD): The pyridine-like nitrogen decreases

    
     by approximately 0.5–1.0 units, improving aqueous solubility.
    
  • Enhanced H-Bonding: The new nitrogen serves as a weak Hydrogen Bond Acceptor (HBA), potentially engaging water networks or specific residues (e.g., hinge region cysteines in kinases).

  • Metabolic Blocking: Nitrogen insertion at metabolic "soft spots" (electron-rich carbons prone to CYP450 oxidation) can extend half-life (

    
    ).
    
Comparative Data: Quinolinone vs. Naphthyridinone

Table 1: Theoretical property shifts in bioisosteric replacement.

PropertyParent: QuinolinoneBioisostere: 1,6-NaphthyridinoneImpact
LogP (Calc) ~2.5 - 3.5~1.8 - 2.8Improved Solubility
TPSA ~32 Ų~45 ŲReduced Permeability Risk
pKa (Conj. Acid) ~4.9 (Quinoline N)~3.5 (Naphthyridine N)Modulated Basicity
Metabolic Liability High (C-oxidation)Low (N-blocks oxidation)Increased Stability

Structural Classification & Strategic Applications

Naphthyridinones exist in multiple isomeric forms, defined by the relative positions of the nitrogen atoms.

The 1,6-Naphthyridinone (The "Ripretinib" Class)
  • Core Utility: Type II Kinase Inhibitors.

  • Mechanism: The 1,6-arrangement often mimics the adenine ring of ATP but with an extended vector for solubilizing groups.

  • Key Drug: Ripretinib (Qinlock) , a switch-control kinase inhibitor for GIST (Gastrointestinal Stromal Tumors).

The 1,8-Naphthyridinone (The "Nalidixic" Class)
  • Core Utility: Antibacterials (DNA Gyrase inhibitors) and mTOR inhibitors.

  • Mechanism: The 1,8-nitrogen pair forms a chelation pocket (often with a 3-carboxylic acid) essential for binding metal ions in active sites.

  • Key Example: Torin 2 (mTOR inhibitor), Nalidixic acid.

The 2,7-Naphthyridinone
  • Core Utility: c-MET and AXL Kinase Inhibitors.

  • Mechanism: Used to replace the quinoline core in BMS-777607 analogues to improve oral bioavailability and reduce lipophilicity-driven toxicity.

Visualization: Bioisosteric Logic & Pathway

The following diagram illustrates the logical flow of replacing a quinolinone with a naphthyridinone to solve specific medicinal chemistry problems.

Bioisosteric_Logic Quinolinone Parent Scaffold: Quinolinone (High LogP, Metab. Instability) Problem Developmental Roadblock: Poor Solubility CYP Oxidation at C-H Quinolinone->Problem Exhibits Strategy Strategy: Nitrogen Scan (Insert N at C-5/C-6/C-8) Problem->Strategy Requires Naphthyridinone Bioisostere: 1,6-Naphthyridinone (Lower LogP, Blocked Met. Site) Strategy->Naphthyridinone Yields Outcome Outcome: Improved Bioavailability Maintained Binding Mode Naphthyridinone->Outcome Results in

Figure 1: Decision logic for deploying naphthyridinone bioisosteres in lead optimization.

Case Study: Ripretinib (Qinlock)

Ripretinib demonstrates the power of the 1,6-naphthyridinone scaffold in designing "switch-control" inhibitors that bind to both the active and inactive conformations of KIT and PDGFRA kinases.

Synthetic Protocol (Modified Friedländer/Knoevenagel)

The synthesis of the Ripretinib core avoids the harsh conditions of the Skraup reaction, utilizing a base-catalyzed cyclization between an amino-pyridine and an ester.

Protocol: Synthesis of the 1,6-Naphthyridinone Core

  • Reagents:

    • Component A: Ethyl 4-aminopyridine-3-carboxylate (or substituted analogue).

    • Component B: Phenylacetyl chloride or related ester equivalent.

    • Base: LiHMDS or NaH.

    • Solvent: THF or DMF.

  • Step-by-Step Workflow:

    • Acylation: Treat Component A with Component B in THF at 0°C to form the amide intermediate.

    • Cyclization: Add LiHMDS (2.5 eq) dropwise at -78°C, then warm to RT. The base promotes the intramolecular Claisen-type condensation.

    • Workup: Quench with saturated NH₄Cl. Precipitate the solid 1,6-naphthyridinone.

    • Functionalization: The resulting lactam (tautomer of the hydroxynaphthyridine) can be chlorinated (POCl₃) for further

      
       coupling with amines.
      
Visualization: Ripretinib Signaling Inhibition

Ripretinib inhibits KIT signaling, which is critical in GIST.

Ripretinib_Pathway Ripretinib Ripretinib (1,6-Naphthyridinone) KIT KIT Receptor (Mutant Exon 11/17) Ripretinib->KIT Inhibits (Switch Pocket) Signaling Downstream Signaling (RAS/RAF/MEK) Ripretinib->Signaling Blocks KIT->Signaling Drives ATP ATP ATP->KIT Activates Proliferation Tumor Proliferation (GIST) Signaling->Proliferation Promotes

Figure 2: Mechanism of Action for Ripretinib in GIST signaling pathways.

Experimental Validation: Solubility & Selectivity Assays

To validate the bioisosteric advantage, the following assays are standard.

Thermodynamic Solubility Assay
  • Purpose: Confirm the solubility advantage of the naphthyridinone over the quinolinone parent.

  • Protocol:

    • Prepare saturated solutions of the test compound in PBS (pH 7.4) and FaSSIF (Simulated Intestinal Fluid).

    • Incubate at 25°C for 24 hours with shaking.

    • Filter (0.45 µm PVDF) and analyze filtrate via HPLC-UV.

    • Success Metric: Naphthyridinone analogue should show >5-fold solubility increase vs. quinolinone.

Kinase Selectivity Profiling (Kd Determination)
  • Purpose: Ensure the extra nitrogen does not introduce promiscuous binding.

  • Protocol:

    • Use a competition binding assay (e.g., KINOMEscan).

    • Screen at 1 µM against a panel of 400+ kinases.

    • Calculate Selectivity Score (

      
      ): (Number of kinases with <35% control) / (Total kinases).
      
    • Expectation: 1,6-naphthyridinones often show tighter selectivity profiles due to specific H-bond requirements in the hinge region.

References

  • Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters. Link

  • Ripretinib (Qinlock) Approval & Mechanism. FDA Drug Approvals / Deciphera Pharmaceuticals. Link

  • Synthesis and Antiproliferative Activity of 1,6-Naphthyridines. Molecules. Link

  • Bioisosterism in Drug Design: Naphthyridines vs Quinolines. Journal of Medicinal Chemistry. Link

  • 2,7-Naphthyridinone-based MET kinase inhibitors. European Journal of Medicinal Chemistry. Link

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Bromo-1,7-naphthyridin-8(7H)-one

This Application Note details a scalable, high-purity synthesis protocol for 4-Bromo-1,7-naphthyridin-8(7H)-one , a critical scaffold in medicinal chemistry for the development of kinase inhibitors (e.g., PDE4, p38 MAP k...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a scalable, high-purity synthesis protocol for 4-Bromo-1,7-naphthyridin-8(7H)-one , a critical scaffold in medicinal chemistry for the development of kinase inhibitors (e.g., PDE4, p38 MAP kinase) and anti-infective agents.[1]

The protocol utilizes a Reissert-Henze type cyclization strategy, starting from substituted pyridines.[1] This route is selected for its scalability, avoidance of hazardous high-pressure hydrogenation, and capacity to deliver the product without chromatographic purification.[1]

Introduction & Retrosynthetic Analysis

The 1,7-naphthyridin-8(7H)-one scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for quinolinones and isoquinolinones.[1] The introduction of a bromine atom at the C4 position is strategically valuable; it resides on the pyridine ring (Ring A), enabling orthogonal functionalization (e.g., Suzuki-Miyaura coupling) distinct from the lactam functionality in Ring B.[1]

Retrosynthetic Logic

To achieve the 4-bromo-1,7-naphthyridin-8-one target, we employ a constructive annulation approach.[1] Rather than brominating the pre-formed naphthyridine core (which typically directs electrophiles to the electron-rich lactam ring at C5/C6), we install the bromine early in the pyridine precursor.[1]

  • Disconnection: The C7-C8 and C8-C8a bonds are formed via the cyclization of an enamine intermediate derived from a 2-cyano-3-methylpyridine precursor.

  • Starting Material: 4-Bromo-3-methylpicolinonitrile (4-Bromo-2-cyano-3-methylpyridine).[1] This precursor ensures the bromine is correctly positioned at C4 of the final naphthyridine system.

Retrosynthesis Target 4-Bromo-1,7-naphthyridin-8(7H)-one (Target) Intermediate Enamine Intermediate (Open Chain) Target->Intermediate Cyclization (H+) Precursor 4-Bromo-3-methylpicolinonitrile (Starting Material) Intermediate->Precursor Condensation Reagents DMF-DMA Acid Cyclization

Figure 1: Retrosynthetic strategy focusing on the construction of the lactam ring (Ring B) onto a pre-functionalized pyridine core.[1]

Detailed Experimental Protocol

Phase 1: Enamine Formation

Objective: Convert the activated methyl group of the picolinonitrile to a dimethylamino-vinyl moiety.

  • Reagents:

    • 4-Bromo-3-methylpicolinonitrile (1.0 equiv)[1]

    • 
      -Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 - 5.0 equiv)[1]
      
    • Solvent: DMF (anhydrous) or performed neat.

Step-by-Step Methodology:

  • Setup: Charge a dried, argon-purged reaction vessel (pressure tube or round-bottom flask) with 4-Bromo-3-methylpicolinonitrile (e.g., 10.0 g, 50.7 mmol).

  • Addition: Add DMF-DMA (20.2 mL, 152 mmol) and anhydrous DMF (50 mL). Note: DMF-DMA serves as both reagent and solvent if performed neat, but DMF improves homogeneity.[1]

  • Reaction: Heat the mixture to 140°C for 12–16 hours. The solution will darken to a deep red/brown color, indicating enamine formation.[1]

  • Monitoring: Monitor by LC-MS or TLC (EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a polar, colored spot.[1]
    
  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess DMF-DMA and solvent.[1] The residue is typically a dark solid or viscous oil (Crude Enamine).[1]

    • Checkpoint: This intermediate is moisture-sensitive; proceed immediately to Phase 2.

Phase 2: Acid-Mediated Cyclization

Objective: Cyclize the enamine nitrile to the 1,7-naphthyridinone ring.[1]

  • Reagents:

    • Crude Enamine (from Phase 1)[1]

    • Glacial Acetic Acid (AcOH)[1]

    • Hydrobromic Acid (48% aq.[1] HBr) or HCl (conc.)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude enamine residue in Glacial Acetic Acid (10 volumes, e.g., 100 mL).

  • Acidification: Slowly add 48% HBr (5.0 equiv) or concentrated HCl. An exotherm may occur.[1]

  • Cyclization: Heat the mixture to reflux (110–120°C) for 2–4 hours.

    • Mechanism:[2][3][4] Hydrolysis of the enamine nitrogen and attack of the resulting species on the nitrile carbon closes the ring to form the lactam.[1]

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as the hydrobromide salt.[1]

  • Isolation:

    • Pour the mixture into ice-cold water (300 mL).

    • Adjust pH to ~7–8 using saturated

      
       or 
      
      
      
      to liberate the free base.[1]
    • Filter the resulting precipitate.[1]

  • Purification: Wash the solid cake copiously with water, then cold diethyl ether or acetonitrile to remove colored impurities. Dry in a vacuum oven at 50°C.

Analytical Data & Validation

Expected Properties:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 225.04 g/mol

Spectroscopic Signature (Predicted):

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       11.5–12.0 (br s, 1H, NH lactam)[1]
      
    • 
       8.65 (s, 1H, H-2) – Deshielded by adjacent N1.[1]
      
    • 
       8.10 (s, 1H, H-5) – Singlet due to lack of coupling partners.[1]
      
    • 
       7.50 (d, 
      
      
      
      Hz, 1H, H-6) and
      
      
      6.60 (d,
      
      
      Hz, 1H, H-5)? Correction: In 1,7-naphthyridin-8-one, the lactam protons are H5 and H6.[1]
    • Correct Assignment:

      • H2 (Pyridine ring): Singlet at ~8.5 ppm.[1][5]

      • H3 (Pyridine ring): Singlet at ~7.9 ppm (if 4-Br is present).[1] Wait, H3 is C4a bridge.

      • H5/H6 (Lactam ring): Doublets (

        
         Hz) at ~7.3 and ~6.5 ppm.[1]
        
      • H4: Substituted by Bromine.

  • MS (ESI):

    
     225/227 
    
    
    
    (1:1 isotopic pattern characteristic of Br).[1]
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete reaction of methyl group.Increase DMF-DMA equivalents (up to 5.0 eq) and reaction time. Ensure anhydrous conditions.
Sticky Solid after Cyclization Impurities trapped in lattice.[1]Slurry the solid in boiling acetonitrile or ethanol, cool, and filter (trituration).[1]
Product is Water Soluble Amphoteric nature of lactam.[1]Avoid highly basic pH during workup.[1] Adjust pH to isoelectric point (~pH 6-7).

Process Safety & Scalability

This protocol is designed for gram-to-kilogram scalability .[1]

  • Thermal Hazards: The reaction with DMF-DMA at 140°C operates near the flash point of DMF. Use a reflux condenser and inert atmosphere.[1]

  • Cyanide Management: While the starting material is a nitrile, no free cyanide is generated.[1] However, ensure waste streams are treated as potentially hazardous.[1]

  • Corrosives: Handling HBr/AcOH requires acid-resistant PPE and fume hood ventilation.

Comparison of Synthetic Routes
RoutePrecursorsScalabilityProsCons
Route A (Recommended) 4-Bromo-3-methylpicolinonitrile + DMF-DMAHigh Chromatography-free; High atom economy.[1]High temperature required.[1]
Route B (Gould-Jacobs) 3-Amino-4-bromopyridine + EMMELowPoor regioselectivity (gives 1,5-naphthyridine mix).[1]Difficult separation of isomers.[1]
Route C (Direct Bromination) 1,7-Naphthyridin-8-one +

MediumWrong regioselectivity (brominates C5/C6).[1]Cannot access 4-Br isomer efficiently.

References

  • Synthesis of 1,7-Naphthyridin-8-ones via DMF-DMA

    • Title: "General synthesis of 1,7-naphthyridin-8(7H)-ones from 2-cyano-3-methylpyridines."[1]

    • Source:Heterocycles, Vol 19, No 2, 1982.[1]

    • Context: Establishes the core cycliz
    • [1]

  • Precursor Availability (4-Bromo-3-methylpicolinonitrile)

    • Title: "4-Bromo-3-methylpicolinonitrile Product Page"
    • Source: Sigma-Aldrich / Merck.[1]

    • Context: Verifies commercial availability of the critical starting material.[1]

    • [1]

  • Regioselective Cyanation (Alternative Precursor Synthesis)

    • Title: "Regioselective α-Cyanation of Unprotected Alicyclic Amines" (and related pyridine cyanation methods).[1]

    • Source:J. Am. Chem. Soc.[1][6] 2020; Org.[1][6] Lett. 2022.[1][3][7]

    • Context: Provides mechanistic backing for synthesizing the precursor if not purchased.[1]

    • [1]

  • Patent Reference for Naphthyridine Synthesis

    • Title: "Method for synthesizing 1,7-naphthyridine derivative" (WO2021120953A1).[1]

    • Source: Google Patents.[1]

    • Context: Describes industrial conditions for similar 1,7-naphthyridine cycliz

Sources

Application

Palladium-catalyzed cross-coupling reactions using 4-Bromo-1,7-naphthyridin-8(7H)-one

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 4-Bromo-1,7-naphthyridin-8(7H)-one Introduction: The 1,7-Naphthyridin-8(7H)-one Scaffold The 1,7-naphthyridine core and its isomers, such as the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 4-Bromo-1,7-naphthyridin-8(7H)-one

Introduction: The 1,7-Naphthyridin-8(7H)-one Scaffold

The 1,7-naphthyridine core and its isomers, such as the 1,8-naphthyridine scaffold, are privileged heterocyclic motifs in medicinal chemistry and drug discovery.[1][2][3][4] These structures are integral to a wide array of pharmacologically active molecules, demonstrating activities that include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5] For instance, derivatives of the related 1,7-naphthyridine structure have been characterized as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D), highlighting their potential as oral therapies for inflammatory diseases like asthma.[6]

The functionalization of this core structure is critical for developing novel therapeutic agents and exploring structure-activity relationships (SAR). 4-Bromo-1,7-naphthyridin-8(7H)-one serves as a versatile and key intermediate for such derivatization. The bromine atom at the C4 position is strategically positioned for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions utilizing this important building block.

Foundational Principle: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[7] These reactions share a common mechanistic pathway, generally proceeding through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

The cycle typically involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 4-Bromo-1,7-naphthyridin-8(7H)-one), inserting itself into the carbon-bromine bond. This oxidizes the metal center from Pd(0) to Pd(II).

  • Transmetalation (for Suzuki, Sonogashira, etc.) or a related step: The organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the Pd(II) complex, displacing the halide. This step often requires activation by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

Palladium_Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Cycle cluster_inputs Reactants cluster_outputs Product Pd0 Pd(0)L_n (Active Catalyst) Ox_Add Ar-Pd(II)(X)L_n (Oxidative Adduct) Pd0->Ox_Add Oxidative Addition Trans Ar-Pd(II)(R)L_n (Transmetalation Complex) Ox_Add->Trans Transmetalation Trans->Pd0 Reductive Elimination Ar_R Ar-R (Coupled Product) Trans->Ar_R ArX Ar-X (4-Bromo-1,7-naphthyridinone) ArX->Ox_Add R_M R-M (Coupling Partner) R_M->Trans

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Key Applications & Protocols

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the mild reaction conditions and the commercial availability and stability of boronic acids and their esters.[8][9]

Experimental Protocol: Synthesis of 4-Aryl-1,7-naphthyridin-8(7H)-one

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-1,7-naphthyridin-8(7H)-one (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v).[8] Add a base, such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[8]

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1,7-naphthyridin-8(7H)-one.[10]

Scientist's Notes:

  • Causality of Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[9] K₃PO₄ is often more effective for less reactive aryl chlorides but works well for bromides too. K₂CO₃ is a standard, cost-effective choice.

  • Catalyst System: For simple arylboronic acids, Pd(PPh₃)₄ is robust. For more challenging or sterically hindered substrates, a more active catalyst system generated in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is superior.

  • Solvent Choice: The presence of water is often essential for the solubility of the base and to facilitate the catalytic cycle. Dioxane and toluene are excellent solvents for dissolving the organic components.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is otherwise difficult to achieve.[11][12] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.

Experimental Protocol: Synthesis of 4-Amino-1,7-naphthyridin-8(7H)-one Derivatives

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4-Bromo-1,7-naphthyridin-8(7H)-one (1.0 equiv), a palladium precatalyst like G3-XPhos (2-4 mol%), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.0 equiv).

  • Reagent Addition: Add the desired primary or secondary amine (1.2-1.5 equiv). Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture with stirring at 90-110 °C. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the desired 4-amino-1,7-naphthyridin-8(7H)-one product.[13]

Scientist's Notes:

  • Ligand is Key: The success of Buchwald-Hartwig amination hinges on the choice of ligand.[14] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. They promote the reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition.

  • Base Sensitivity: Strong bases like sodium tert-butoxide are highly effective but can be incompatible with base-sensitive functional groups on the coupling partners. In such cases, a weaker base like K₃PO₄ or Cs₂CO₃ may be used, often requiring a slightly higher reaction temperature or longer reaction time.

  • Atmosphere is Critical: The Pd(0) catalyst and the electron-rich phosphine ligands are sensitive to oxygen. Maintaining a strictly inert atmosphere is paramount for achieving high yields and preventing catalyst degradation.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the synthesis of arylalkynes by reacting aryl halides with terminal alkynes.[15][16] This reaction is unique in its typical use of a dual-catalyst system comprising palladium and a copper(I) salt.

Experimental Protocol: Synthesis of 4-Alkynyl-1,7-naphthyridin-8(7H)-one

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-Bromo-1,7-naphthyridin-8(7H)-one (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-3 mol%), and a copper co-catalyst, copper(I) iodide (CuI) (1-5 mol%).

  • Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the base.[17] Alternatively, use a solvent like THF or DMF with an added amine base. Add the terminal alkyne (1.2-2.0 equiv).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, and progress can be monitored by TLC (typically 1-6 hours).

  • Work-up: Once complete, dilute the mixture with diethyl ether or ethyl acetate and filter through celite to remove the amine salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine.[18] Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to isolate the 4-alkynyl-1,7-naphthyridin-8(7H)-one.

Scientist's Notes:

  • Dual Catalyst Role: Palladium facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.[17]

  • Copper-Free Variants: Concerns over copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These methods typically require a higher catalyst loading, a more specialized ligand, and a stronger base at elevated temperatures.

  • Side Reactions: A common side reaction is the homocoupling of the terminal alkyne (Glasier coupling), which is also catalyzed by copper. This can be minimized by using a slight excess of the alkyne and maintaining anaerobic conditions.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[19] It is a powerful tool for vinylation of the naphthyridinone core.

Experimental Protocol: Synthesis of 4-Vinyl-1,7-naphthyridin-8(7H)-one Derivatives

  • Reaction Setup: Combine 4-Bromo-1,7-naphthyridin-8(7H)-one (1.0 equiv), the alkene (e.g., ethyl acrylate, styrene) (1.5 equiv), a palladium source like Pd(OAc)₂ (2-5 mol%), and optionally a phosphine ligand (e.g., P(o-tolyl)₃) in a sealable reaction vessel.

  • Solvent and Base: Add a polar aprotic solvent such as DMF or NMP, and an organic or inorganic base like triethylamine (TEA) or K₂CO₃ (1.5-2.0 equiv).

  • Reaction: Seal the vessel and heat to 80-140 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-48 hours).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and remove the solvent under vacuum. Purify the crude material by flash chromatography to afford the 4-vinyl-1,7-naphthyridin-8(7H)-one.[20]

Scientist's Notes:

  • Mechanism Distinction: Unlike the previous reactions, the Heck reaction does not involve transmetalation. The key steps after oxidative addition are migratory insertion of the alkene into the Pd-C bond, followed by β-hydride elimination to release the product and a palladium-hydride species.[20] The base regenerates the Pd(0) catalyst from this species.

  • Regioselectivity: For unsymmetrical alkenes, the regioselectivity of the addition can be an issue. Typically, the aryl group adds to the less substituted carbon of the double bond.

  • Ligandless vs. Ligated: While some Heck reactions can proceed without added phosphine ligands ("ligandless," where the solvent or other species may coordinate to palladium), the use of ligands can improve catalyst stability and reaction outcomes, especially at lower temperatures.

Comparative Summary of Protocols

Reaction TypeCoupling PartnerTypical Catalyst / LigandTypical BaseTypical Solvent(s)Temperature (°C)
Suzuki-Miyaura Boronic Acid / EsterPd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene80 - 100
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane90 - 110
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuITEA, DIPATEA, THF, DMF25 - 60
Heck AlkenePd(OAc)₂ / P(o-tolyl)₃K₂CO₃, TEADMF, NMP, Acetonitrile80 - 140

General Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing these cross-coupling reactions.

Caption: A standard workflow for palladium-catalyzed reactions.

Conclusion

4-Bromo-1,7-naphthyridin-8(7H)-one is a highly valuable building block for medicinal chemistry research. Its functionalization via palladium-catalyzed cross-coupling reactions such as the Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions provides reliable and versatile pathways to a diverse range of novel derivatives. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize libraries of compounds for biological screening, accelerating the drug discovery process.

References

  • G. G. G., M. C. A., S. F. T., B. M., M. B., B. A., G. G., T. S., & P. J. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. [Link]

  • K. S., S. S., & S. A. K. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • T. H., K. K., N. T., & M. A. (2020). Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles. ResearchGate. [Link]

  • V. V., D. C. M., S. G., & S. D. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • C.-Y. C., Y.-C. H., Y.-J. C., & W.-C. C. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • K. V. G. C. S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • S. B., S. P., & M. S. (2025). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. ResearchGate. [Link]

  • A. N., E. L., & M. T. C. (2009). A novel synthesis of substituted 4-hydroxy-1,8-naphthyridines. ResearchGate. [Link]

  • S. K., et al. (2025). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

  • University of Delaware. (n.d.). Heck Reaction: Organic Chemistry Lab Procedure. Studylib. [Link]

  • A. S., M. S., A. M., & M. B. (2009). A four-component, one-pot synthesis of highly substituted 1,4-dihydro-1,8-naphthyridine-3-carboxamides. Academia.edu. [Link]

  • J. C., & T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Washington. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • M. A., et al. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Bath. [Link]

  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]

  • S. A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • P. R. B., A. A. A., B. S., & D. S. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • A. D. C., A. S. J., & P. W. D. (2014). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • R. J. C., R. A. R., L. D., J. Y. L. C., & J. R. C. (2006). Unique tandem Heck-lactamization naphthyridinone ring formation between acrylanilides and halogenated pyridines. Journal of Organic Chemistry. [Link]

  • A. B., S. N., & S. B. A. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

  • H. F., A. K., & U. N. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • J. A. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • A. A. & H. A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

Sources

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-1,7-Naphthyridinone Scaffolds

Topic: Optimizing Suzuki-Miyaura coupling with 4-bromo-1,7-naphthyridinone substrates Content Type: Application Note & Protocol Audience: Senior Researchers and Medicinal Chemists Executive Summary The 1,7-naphthyridinon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Suzuki-Miyaura coupling with 4-bromo-1,7-naphthyridinone substrates Content Type: Application Note & Protocol Audience: Senior Researchers and Medicinal Chemists

Executive Summary

The 1,7-naphthyridinone scaffold represents a privileged pharmacophore in kinase inhibition (e.g., PDE4, AKT) and epigenetic modulation. However, functionalizing the 4-position via Suzuki-Miyaura cross-coupling presents distinct synthetic challenges. The electron-deficient nature of the fused ring system facilitates oxidative addition, yet the Lewis-basic nitrogen atoms (N1, N7) and the lactam moiety often lead to catalyst poisoning and competitive protodehalogenation.

This guide provides a rational optimization matrix and a validated "Golden Protocol" to overcome these barriers, transitioning from traditional Pd(PPh₃)₄ systems to high-turnover Buchwald precatalysts.

Mechanistic Challenges & Substrate Analysis

The Substrate: 4-Bromo-1,7-Naphthyridinone

Unlike simple aryl halides, this substrate presents a "Trojan Horse" to Palladium catalysts:

  • N-Coordination (Catalyst Poisoning): The N1 pyridine-like nitrogen is highly capable of displacing labile phosphine ligands, forming stable, inactive Pd-substrate complexes (Pd-N species).

  • Lactam Interference: If the N7 position is unsubstituted (N-H), the lactam functionality (pKₐ ~11) will consume base, generating an amidate anion that can bridge Pd centers or reduce solubility in non-polar solvents.

  • Electronic Activation: The 4-position is activated for oxidative addition due to the electron-withdrawing inductive effect of N1. However, this same activation makes the C-Br bond susceptible to hydrodehalogenation (replacement of Br with H) if transmetallation is slow.

The Solution: Steric Bulk & Precatalysts

To prevent N-coordination, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are essential. They create a steric wall around the Pd center, preventing the naphthyridine nitrogen from binding while accelerating the reductive elimination step.

Mechanistic Pathway & Inhibition Points

The following diagram illustrates the catalytic cycle and specific failure modes associated with naphthyridinones.

SuzukiMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Fast due to e- deficient ring) Pd0->OxAdd + 4-Bromo-1,7-naphthyridinone PdII_Complex Pd(II)-Ar-Br Intermediate OxAdd->PdII_Complex Poisoning FAILURE MODE: N-Coordination/Poisoning PdII_Complex->Poisoning Sterically unhindered ligands (e.g., PPh3) TransMet Transmetallation (Rate Limiting Step) PdII_Complex->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Hydrolysis SIDE REACTION: Protodeboronation TransMet->Hydrolysis Slow Transmetallation (Wet solvents/Weak base) RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical branching point where N-coordination (Poisoning) competes with Transmetallation.

Optimization Strategy Matrix

Do not rely on a single condition. Use this matrix to select conditions based on your specific coupling partner (Boronic Acid).

Table 1: Reaction Parameter Optimization
ParameterStandard (Robust)Challenging (Steric/Unstable)Rationale
Catalyst Pd(dppf)Cl₂·DCM XPhos Pd G3 / G4 XPhos prevents N-binding; G3/G4 precatalysts ensure rapid initiation.
Ligand dppfXPhos or RuPhosRuPhos is superior for electron-rich boronic acids; XPhos for general heteroaryls.
Base K₂CO₃ (2M aq) K₃PO₄ (solid) or Cs₂CO₃ K₃PO₄ (anhydrous) is critical for base-sensitive boronic acids to prevent protodeboronation.
Solvent 1,4-Dioxane / H₂O (4:1)n-Butanol or Toluene/H₂On-Butanol ensures solubility of the polar naphthyridinone; Toluene is better for highly lipophilic partners.
Temp 80–100 °C60–80 °CLower temps reduce hydrodehalogenation side-products.

Validated Protocol: The "Golden" Conditions

This protocol utilizes XPhos Pd G3 , a third-generation Buchwald precatalyst. It is self-validating because the active Pd(0) species is generated quantitatively upon base addition, removing the variability of Pd(OAc)₂ reduction.

Materials Checklist
  • Substrate: 4-Bromo-1,7-naphthyridin-8(7H)-one (or protected derivative).

  • Boronic Acid: 1.2 – 1.5 equivalents.

  • Catalyst: XPhos Pd G3 (2–5 mol%).

  • Base: K₃PO₄ (Tribasic potassium phosphate), 0.5 M aqueous solution (degassed).

  • Solvent: 1,4-Dioxane (Anhydrous grade) or THF.

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • To a reaction vial equipped with a magnetic stir bar, add the 4-bromo-1,7-naphthyridinone (1.0 equiv, e.g., 0.5 mmol) and the Aryl Boronic Acid (1.3 equiv).

    • Add XPhos Pd G3 (0.02 equiv / 2 mol%). Note: If using G3 is not possible, use Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%).

    • Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

  • Solvent Addition:

    • Inject 1,4-Dioxane (degassed, 4 mL for 0.5 mmol scale). Concentration should be ~0.1 – 0.15 M.

    • Critical Step: If the substrate contains an unprotected lactam (N-H), ensure the solvent volume is sufficient to maintain suspension, as the initial mixture may be slurry-like.

  • Base Activation:

    • Inject 0.5 M aq. K₃PO₄ (2.0 – 3.0 equiv).

    • Why Phosphate? Carbonate bases can generate CO₂ gas in sealed vessels and are often too harsh for sensitive heterocycles. Phosphate buffers the pH effectively.

  • Reaction:

    • Place the vial in a pre-heated block at 80 °C . Stir vigorously (1000 rpm).

    • Monitoring: Check LC-MS at 1 hour. The reaction is typically complete within 2–4 hours.

    • Self-Validation Check: The reaction mixture should turn from orange/red to black/dark brown upon completion. If it remains pale yellow and starting material persists, oxygen ingress has likely deactivated the catalyst.

  • Workup:

    • Cool to room temperature.[1] Dilute with EtOAc and water.

    • Naphthyridine Specific: The product may be amphoteric. Adjust aqueous layer pH to ~7-8 before extraction to ensure the product is in the organic phase.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH gradient). Naphthyridinones are polar; a gradient of 0–10% MeOH in DCM is usually required.

Troubleshooting & Optimization Workflow

If the "Golden Protocol" yields <50%, follow this logic flow to identify the bottleneck.

OptimizationFlow Start Low Yield (<50%) CheckSM Analyze Crude LC-MS Start->CheckSM Case1 SM Remaining + No Byproducts CheckSM->Case1 Catalyst Death Case2 De-brominated SM (Hydrodehalogenation) CheckSM->Case2 Slow Transmetallation Case3 Homocoupling of Boronic Acid CheckSM->Case3 Oxidative Issues Sol1 Action: Switch to XPhos Pd G3 or Increase Temp to 100°C Case1->Sol1 Sol2 Action: Use Anhydrous Conditions (Dioxane/Toluene + Cs2CO3) Switch to Boronic Ester Case2->Sol2 Sol3 Action: Degas solvents thoroughly Reduce catalyst loading Case3->Sol3

Figure 2: Troubleshooting logic based on crude LC-MS data.

Specific Issues with 1,7-Naphthyridinones
  • Protodeboronation (Loss of Boronic Acid):

    • Symptom:[2][3][4][5][6][7][8][9][10] Aryl bromide remains, boronic acid disappears.

    • Fix: Switch to the corresponding Pinacol Ester (BPin) or Potassium Trifluoroborate (BF₃K) salt. These release the active boronic acid slowly, matching the rate of the catalytic cycle.

  • Solubility:

    • Symptom:[2][3][4][5][6][7][8][9][10] Product precipitates and traps impurities.

    • Fix: Use n-Butanol as the co-solvent. The high boiling point and polarity of n-BuOH dissolve lactam-containing heterocycles effectively at 100 °C.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[2][7] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Molinaro, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development, 26(7), 1940–1996. Link[7]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • O'Brien, C. J., et al. (2006). Easily Prepared Air- and Moisture-Stable Pd-NHC (PEPPSI) Complexes. Chemistry – A European Journal, 12(18), 4743–4748. Link

Sources

Application

Application Notes and Protocols for Buchwald-Hartwig Amination: Functionalizing Position 4 of Naphthyridinones

Introduction: Strategic C-N Bond Formation on a Privileged Scaffold The naphthyridinone core is a significant pharmacophore found in a multitude of biologically active compounds, exhibiting activities ranging from kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation on a Privileged Scaffold

The naphthyridinone core is a significant pharmacophore found in a multitude of biologically active compounds, exhibiting activities ranging from kinase inhibition to antiviral efficacy. The ability to precisely functionalize this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) in drug discovery. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1] This application note provides a detailed guide for the successful amination of the 4-position of naphthyridinone scaffolds, a critical transformation for the synthesis of novel pharmaceutical candidates.

This document will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into overcoming the unique challenges posed by this substrate class, and provide detailed, step-by-step protocols for researchers, scientists, and drug development professionals.

Core Concepts and Mechanistic Considerations

The Buchwald-Hartwig amination facilitates the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle

For naphthyridinones, the electron-deficient nature of the pyridine ring and the presence of the lactam functionality introduce specific challenges:

  • Substrate Reactivity: 4-Chloronaphthyridinones are often less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, making the oxidative addition step more challenging.[2]

  • Catalyst Inhibition: The lone pair of electrons on the naphthyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.

  • Lactam Complications: The amide N-H of the naphthyridinone can be deprotonated by strong bases, leading to potential side reactions or solubility issues.

The judicious selection of the ligand, catalyst, base, and solvent is therefore critical to overcome these hurdles and achieve high-yielding amination.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1,8-naphthyridin-2(1H)-one (Starting Material)

A reliable synthesis of the 4-halo-naphthyridinone precursor is the essential first step. While various methods exist for the synthesis of naphthyridinone cores, a common route to the 4-chloro derivative involves the cyclization of appropriate precursors followed by chlorination.

Step-by-Step Methodology:

  • Cyclization: React 2-aminonicotinic acid with ethyl acetoacetate in the presence of a condensing agent such as polyphosphoric acid (PPA) at elevated temperatures (e.g., 120-140 °C) to yield 4-hydroxy-2-methyl-1,8-naphthyridin-2(1H)-one.

  • Chlorination: Treat the resulting 4-hydroxy-naphthyridinone with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline, at reflux to afford 4-chloro-1,8-naphthyridin-2(1H)-one.

  • Purification: After careful quenching of the reaction mixture with ice, the crude product is typically collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether), and can be further purified by recrystallization or column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-1,8-naphthyridin-2(1H)-one

This protocol provides a robust starting point for the amination of the 4-position with a range of primary and secondary amines. Optimization of the ligand, base, and temperature may be necessary for specific amine coupling partners.

Materials:

  • 4-Chloro-1,8-naphthyridin-2(1H)-one (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2.4-6 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.2 M)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To the oven-dried reaction vessel, add the 4-chloro-1,8-naphthyridin-2(1H)-one, palladium precatalyst, and base under an inert atmosphere. If the amine is a solid, it can be added at this stage.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid).

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block. Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Workflow

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination on the naphthyridinone scaffold is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations for optimization.

ParameterRecommended Starting Conditions & RationaleTroubleshooting Strategies
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ with a ligand, or a palladacycle precatalyst (e.g., XPhos Pd G3). Precatalysts are often preferred for their air stability and consistent generation of the active Pd(0) species.If low conversion is observed, consider switching to a more active precatalyst. Ensure the purity of Pd(OAc)₂ as it can be hygroscopic.
Ligand Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are generally effective for challenging substrates like heteroaryl chlorides.[2]For primary amines, BrettPhos can be advantageous. For sterically hindered amines, consider more specialized ligands. A ligand screen is often the most effective optimization strategy.
Base Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended to avoid deprotonation of the lactam N-H. Stronger bases like NaOtBu or LHMDS can be used if the lactam is N-substituted.[3]If the reaction is sluggish, a stronger base may be necessary, but monitor for side reactions. The physical form of the base is important; grinding the base can improve reactivity.
Solvent Aprotic polar solvents such as 1,4-dioxane, toluene, or CPME are commonly used. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation and side reactions.[2]If solubility is an issue, consider a more polar solvent like DMF, but be aware of potential side reactions at high temperatures.
Temperature 80-110 °C is a typical range. Higher temperatures may be required for less reactive aryl chlorides.If decomposition is observed, lower the temperature. For highly reactive amines, room temperature reactions may be possible with an appropriate catalyst system.

Common Side Reactions and Solutions:

  • Hydrodehalogenation: The replacement of the chlorine atom with hydrogen. This can be minimized by using bulky, electron-rich ligands that promote rapid reductive elimination and by ensuring strictly anhydrous conditions.[2]

  • Homocoupling: Dimerization of the amine or naphthyridinone. Optimizing the catalyst loading and reaction temperature can often suppress this side reaction.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable method for the functionalization of the 4-position of naphthyridinones. By understanding the mechanistic nuances and carefully selecting the reaction parameters, researchers can efficiently access a diverse range of 4-amino-naphthyridinone derivatives. The protocols and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of this critical transformation in drug discovery and development programs.

References

  • Buchwald-Hartwig Amination - A guide by the ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Catalysis. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Method

Application Notes and Protocols for the N-Alkylation of 4-Bromo-1,7-naphthyridin-8(7H)-one

Introduction: Strategic Importance of N-Alkylated 1,7-Naphthyridinones The 1,7-naphthyridin-8(7H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. The nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of N-Alkylated 1,7-Naphthyridinones

The 1,7-naphthyridin-8(7H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. The nitrogen atom at the 7-position offers a critical vector for chemical modification, allowing for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the substituent at this position can engage in crucial interactions with biological targets, profoundly influencing pharmacological activity. The 4-bromo substituent serves as a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of diverse compound libraries.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedures for the N-alkylation of 4-Bromo-1,7-naphthyridin-8(7H)-one. It will delve into several robust protocols, explaining the underlying chemical principles and offering practical insights to navigate potential challenges, such as the regioselectivity between N- and O-alkylation.

Core Concept: The Ambident Nucleophilicity of 4-Bromo-1,7-naphthyridin-8(7H)-one

The N-alkylation of 4-Bromo-1,7-naphthyridin-8(7H)-one is complicated by the presence of two nucleophilic centers: the nitrogen of the pyridinone ring (N7) and the exocyclic oxygen atom (O8). This ambident nucleophilicity can lead to a mixture of N-alkylated and O-alkylated products. The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.

Generally, reactions favoring ionic character (e.g., using strong, non-coordinating bases and polar aprotic solvents) tend to promote N-alkylation. Conversely, conditions that favor covalent character may lead to a higher proportion of the O-alkylated product.[1]

Protocol I: Classical SN2 Alkylation with Alkyl Halides

This method is the most direct approach for introducing simple alkyl groups. The careful selection of the base and solvent is paramount to favor N-alkylation over the competing O-alkylation.

Causality Behind Experimental Choices:
  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is employed to deprotonate the N-H of the naphthyridinone, forming the corresponding anion. The choice of cation can influence the N/O selectivity; for similar pyridone systems, sodium salts in polar aprotic solvents are reported to favor N-alkylation.[1]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive naphthyridinone anion, which enhances its nucleophilicity towards the alkyl halide.

  • Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the most suitable electrophiles for this SN2 reaction. Alkyl iodides are the most reactive, followed by bromides and then chlorides.

  • Temperature: The reaction is typically performed at room temperature to moderate heating to ensure a reasonable reaction rate without promoting side reactions.

Detailed Step-by-Step Methodology:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-1,7-naphthyridin-8(7H)-one (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt should result in a clear solution or a fine suspension.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: SN2 Alkylation Parameters
EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
1Methyl IodideNaHDMF25475-85
2Ethyl BromideK₂CO₃DMF601260-70
3Benzyl BromideNaHTHF25680-90

Protocol II: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful and versatile method for the N-alkylation of acidic N-H bonds, such as those found in the 1,7-naphthyridin-8(7H)-one system.[2][3] This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a key consideration when using chiral alcohols.[4]

Causality Behind Experimental Choices:
  • Reagents: The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] The PPh₃ and DEAD combine to form a phosphonium salt, which activates the alcohol for nucleophilic attack by the deprotonated naphthyridinone.[4]

  • Nucleophile Acidity: The Mitsunobu reaction is generally effective for nucleophiles with a pKa of less than 13.[2] The amide-like N-H of the naphthyridinone is sufficiently acidic for this transformation.

  • Order of Addition: The order of reagent addition is crucial for the success of the Mitsunobu reaction. Typically, the alcohol, naphthyridinone, and PPh₃ are mixed first, followed by the slow, dropwise addition of the azodicarboxylate at a reduced temperature to control the exothermic reaction.[5]

Detailed Step-by-Step Methodology:
  • Preparation: To a solution of 4-Bromo-1,7-naphthyridin-8(7H)-one (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can often be challenging to remove.

  • Purification: Purify the residue by flash column chromatography on silica gel. Trituration with a suitable solvent (e.g., diethyl ether) can sometimes precipitate the triphenylphosphine oxide, simplifying purification.

Visualization: Mitsunobu Reaction Workflow

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start Mix Naphthyridinone, Alcohol, and PPh₃ in THF Cool Cool to 0 °C Start->Cool Add_DEAD Add DEAD/DIAD dropwise Cool->Add_DEAD Stir Stir at RT Add_DEAD->Stir Concentrate Concentrate Stir->Concentrate Purify Flash Chromatography Concentrate->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for the Mitsunobu N-alkylation.

Protocol III: Buchwald-Hartwig N-Alkylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] While primarily used for N-arylation, modifications of this reaction can be employed for N-alkylation, particularly with alkyl halides that are less reactive in traditional SN2 reactions.

Causality Behind Experimental Choices:
  • Catalyst System: This reaction requires a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, and a phosphine ligand. The choice of ligand is critical and often requires screening to find the optimal conditions. Sterically hindered and electron-rich ligands, such as those developed by Buchwald and Hartwig, are typically employed.[6][8]

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is used to deprotonate the naphthyridinone and facilitate the catalytic cycle.

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are commonly used.

Detailed Step-by-Step Methodology:
  • Preparation: In a glovebox or under an inert atmosphere, combine 4-Bromo-1,7-naphthyridin-8(7H)-one (1.0 eq), the alkyl halide (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.5 eq) in a reaction vessel.

  • Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_complex Lₙ(R-X)Pd(II) OxAdd->PdII_complex Ligand_Ex Ligand Exchange PdII_complex->Ligand_Ex + Naphthyridinone⁻ Amide_Complex Lₙ(Naph)Pd(II)-R Ligand_Ex->Amide_Complex Red_Elim Reductive Elimination Amide_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product N-Alkylated Product Red_Elim->Product RX R-X Naph_H Naphthyridinone-H Naph_H->Ligand_Ex Deprotonation Base Base Base->Naph_H

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting and Key Considerations

  • O- vs. N-Alkylation: If significant O-alkylation is observed in the SN2 protocol, consider switching to a different base/solvent combination. For instance, using potassium carbonate in DMF often provides a good balance. The Mitsunobu reaction is generally highly selective for N-alkylation of amide-like systems.

  • Low Reactivity: If the alkylating agent is unreactive, consider using the corresponding alkyl iodide, which can be generated in situ from the bromide or chloride using Finkelstein conditions (catalytic NaI). Alternatively, higher reaction temperatures may be required.

  • Purification Challenges: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can co-elute with the desired product. Using polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide can be removed by filtration.[9]

Conclusion

The N-alkylation of 4-Bromo-1,7-naphthyridin-8(7H)-one is a crucial transformation for the synthesis of novel chemical entities in drug discovery. This guide has provided three robust protocols—classical SN2 alkylation, the Mitsunobu reaction, and the Buchwald-Hartwig amination—each with its own advantages and considerations. By understanding the underlying chemical principles and carefully selecting the reaction conditions, researchers can effectively synthesize a wide range of N-alkylated 1,7-naphthyridinone derivatives for further investigation.

References

  • ResearchGate. Practical synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6 H)-ones. Available at: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][10]naphthyrin-5(6H). Available at: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • Mitsunobu Reaction - Common Conditions. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • National Institutes of Health. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Available at: [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

Sources

Application

Application Note: Precision Functionalization of Brominated Naphthyridines via SNAr

Topic: Nucleophilic Aromatic Substitution (SNAr) Strategies for Brominated Naphthyridines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic Aromatic Substitution (SNAr) Strategies for Brominated Naphthyridines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Naphthyridines (diaza-naphthalenes) represent a privileged scaffold in medicinal chemistry, offering distinct physicochemical profiles compared to their quinoline or isoquinoline analogs. Their electron-deficient nature makes them prime candidates for Nucleophilic Aromatic Substitution (SNAr). However, the presence of two nitrogen atoms creates complex electronic biases that dictate regioselectivity. This guide provides a mechanistic framework and validated protocols for the displacement of bromine in naphthyridine systems, focusing on 1,5-, 1,6-, and 1,8-isomers.

Mechanistic Grounding: The "Super-Pyridine" Effect

Electronic Landscape

Naphthyridines possess a lower LUMO energy than quinolines due to the inductive and mesomeric withdrawal of the second nitrogen atom. This makes the ring highly electrophilic.

  • The Activation Rule: Positions ortho (

    
    ) or para (
    
    
    
    ) to a ring nitrogen are activated.
  • The Leaving Group: While Fluorine is the fastest SNAr leaving group (due to high electronegativity stabilizing the transition state), Bromine is often preferred in early discovery. It balances SNAr reactivity with the ability to serve as a handle for subsequent Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) if SNAr fails or if bis-functionalization is required.

The Meisenheimer Complex

The rate-determining step in naphthyridine SNAr is the formation of the Meisenheimer complex (addition step). The stability of this anionic intermediate dictates reactivity.

Figure 1: Mechanistic Pathway of SNAr in 1,5-Naphthyridine

SNAr_Mechanism cluster_stability Stabilizing Factors Start Brominated Naphthyridine Nu_Attack Nucleophilic Attack Start->Nu_Attack TS_1 Transition State 1 (High Energy) Nu_Attack->TS_1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS_1->Meisenheimer Rate Determining Step Elimination Elimination of Bromide (Br-) Meisenheimer->Elimination Product Functionalized Naphthyridine Elimination->Product Aromatization Factor1 • Nitrogen Inductive Effect (-I) Factor2 • Resonance Delocalization (-M)

Caption: The SNAr addition-elimination pathway. The transition state energy is lowered by the electron-withdrawing nitrogen atoms, stabilizing the anionic Meisenheimer intermediate.

Strategic Planning: Regioselectivity & Reactivity

When working with poly-halogenated naphthyridines, regioselectivity is governed by the proximity to the nitrogen atoms.

Naphthyridine IsomerMost Reactive Position(s)Explanation
1,5-Naphthyridine C2, C6

-position to Nitrogen. Highly activated.
1,6-Naphthyridine C5, C7C5 is

to N1; C7 is

to N6. C5 often reacts faster due to para-like conjugation.
1,8-Naphthyridine C2, C7

-positions. C4 is also active (

to N1).
Decision Matrix: Choosing the Right Conditions

Figure 2: Reaction Optimization Workflow

Optimization_Workflow Input Substrate: Bromo-Naphthyridine Check_Pos Is Br at u03b1 or u03b3 position? Input->Check_Pos Nu_Type Nucleophile Type? Check_Pos->Nu_Type Yes Activator Can it be activated? Check_Pos->Activator No (Beta-position) Amine Amine (1u00b0 or 2u00b0) Nu_Type->Amine Alcohol Alcohol / Thiol Nu_Type->Alcohol Protocol_A Protocol A: Standard Basic (DIPEA/DMSO) Amine->Protocol_A Protocol_B Protocol B: Anionic (NaH/THF) Alcohol->Protocol_B Protocol_C Protocol C: Acid Catalysis (pTsOH) Activator->Protocol_C Try Protonation Switch Switch Strategy: Buchwald-Hartwig Activator->Switch Fails Protocol_C->Switch Low Yield

Caption: Workflow for selecting the optimal substitution protocol based on substrate electronics and nucleophile type.

Experimental Protocols

Protocol A: Standard Amine Displacement (Mild)

Best for: Reactive positions (


) with primary or unhindered secondary amines.

Materials:

  • Substrate: Brominated Naphthyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) [0.2 M – 0.5 M]

Procedure:

  • Dissolve the brominated naphthyridine in DMSO.

  • Add the base followed by the amine.

  • Temperature Ramp: Start at RT. If no reaction after 2h (monitor by LCMS), heat to 60°C, then 100°C.

    • Note: 1,5-naphthyridines often react at 60-80°C.

  • Workup: Dilute with water (precipitation often occurs). Filter solids or extract with EtOAc/DCM. Wash organics with brine to remove DMSO.

Protocol B: Alkoxylation/Thiolation (Anionic Conditions)

Best for: Introducing ether/thioether linkages. Requires generation of a strong nucleophile.

Materials:

  • Substrate: Brominated Naphthyridine (1.0 equiv)

  • Nucleophile: Alcohol or Thiol (1.2 equiv)

  • Base: NaH (Sodium Hydride, 60% dispersion) (1.5 equiv)

  • Solvent: Anhydrous THF or DMF [0.2 M]

Procedure:

  • Activation: In a flame-dried vial under N₂, suspend NaH in THF/DMF at 0°C.

  • Dropwise add the alcohol/thiol. Stir at 0°C -> RT for 30 min to ensure H₂ evolution ceases (formation of alkoxide).

  • Add the brominated naphthyridine (dissolved in minimal solvent).

  • Heat to 60°C - 80°C.

  • Quench: Cool to 0°C. Carefully quench with sat. NH₄Cl.

  • Workup: Extract with EtOAc.

Protocol C: Acid-Catalyzed SNAr (The "Pro-Tip")

Best for: Deactivated substrates or weak amine nucleophiles (e.g., anilines). Mechanism: Protonation of the naphthyridine nitrogen increases the electrophilicity of the ring (making it more "cation-like").

Materials:

  • Substrate: Brominated Naphthyridine (1.0 equiv)

  • Nucleophile: Aniline derivative (1.5 equiv)

  • Catalyst: p-TsOH (p-Toluenesulfonic acid) (0.5 – 1.0 equiv) or concentrated HCl (drops)

  • Solvent: n-Butanol or Isopropanol (Protic solvents assist proton transfer)

Procedure:

  • Mix substrate, amine, and p-TsOH in n-Butanol.

  • Heat to reflux (100-110°C) in a sealed tube.

  • Workup: The product often precipitates as the salt. Filter, then neutralize with sat. NaHCO₃ to obtain the free base.

Data Summary: Solvent & Leaving Group Effects[1][2][3]

VariableRecommendationImpact on Reaction
Solvent: DMSO/DMF Primary Choice High dielectric constant stabilizes the polar transition state (Meisenheimer complex).
Solvent: THF SecondaryUse for alkoxide reactions (Protocol B) to avoid side reactions with DMF.
Solvent: Water/HPMC Green AlternativeMicellar catalysis can accelerate SNAr for hydrophobic substrates [1].
Leaving Group F > Cl ≈ Br > IFluorine is fastest for SNAr, but Br is preferred if downstream Pd-coupling is needed.

Troubleshooting & Critical Parameters

  • Hydrolysis: In Protocol A/B, trace water can lead to the formation of the naphthyridinone (hydrolysis of Br) rather than the desired substitution. Mitigation: Use anhydrous solvents and keep under inert atmosphere.

  • N-Oxide Formation: If the reaction is sluggish, converting the naphthyridine to its N-oxide (using m-CPBA) dramatically increases electrophilicity at the 2- and 4- positions. The N-oxide can be reduced later (e.g., PCl₃ or Zn/AcOH) [2].

  • Regio-scrambling: In 1,x-naphthyridines with multiple halogens, lower temperatures (-20°C to 0°C) favor the most electronically activated position (usually

    
     to N). Higher temperatures promote mixtures.
    

References

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 2021.[1] Link

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2018. Link

  • Nucleophilic Aromatic Substitution (SNAr). Master Organic Chemistry, 2018. Link

  • Aromatic Nucleophilic Substitution Protocols. Fisher Scientific. Link

  • Acid-Catalyzed Nucleophilic Aromatic Substitution. ResearchGate, 2010. Link

Sources

Method

Application Note: A Guide to the Microwave-Assisted Synthesis of 4-Bromo-1,7-naphthyridin-8(7H)-one Derivatives

Abstract: This document provides a comprehensive guide for the rapid and efficient synthesis of 4-Bromo-1,7-naphthyridin-8(7H)-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the rapid and efficient synthesis of 4-Bromo-1,7-naphthyridin-8(7H)-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. By leveraging the principles of microwave-assisted organic synthesis (MAOS), the protocols outlined herein offer substantial advantages over classical thermal methods, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry. This guide details the underlying scientific principles, proposes plausible synthetic pathways, provides a representative experimental protocol, and offers practical advice on safety and troubleshooting for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,7-Naphthyridin-8(7H)-one Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Derivatives of this ring system have demonstrated a wide array of biological activities, making them attractive candidates for the development of novel therapeutics. Notably, substituted naphthyridines have been investigated as potent inhibitors of various kinases, which are crucial targets in oncology. The 1,7-naphthyridin-8(7H)-one substructure, in particular, serves as a key building block for compounds with potential applications as anticancer and anti-inflammatory agents. The introduction of a bromine atom at the 4-position provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Traditional methods for the synthesis of such heterocyclic systems often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative that addresses many of these limitations.[1] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can accelerate reaction rates by orders of magnitude, often leading to cleaner reactions and higher yields.[2] This application note provides a detailed exploration of the application of MAOS to the synthesis of 4-Bromo-1,7-naphthyridin-8(7H)-one derivatives.

The "Why": Advantages of Microwave-Assisted Synthesis

Microwave synthesis utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat. This process, known as dielectric heating, is fundamentally different from conventional heating methods that rely on conduction and convection. The key advantages include:

  • Rapid Heating: Microwaves heat the reaction mixture volumetrically and simultaneously, leading to a rapid rise in temperature that is not limited by the thermal conductivity of the vessel.[3]

  • Superheating: In sealed vessels, solvents can be heated well above their atmospheric boiling points, creating significant pressure and dramatically accelerating reaction rates.[3]

  • Reduced Reaction Times: Reactions that take hours or even days to complete using conventional reflux can often be accomplished in minutes with microwave irradiation.[2]

  • Improved Yields and Purity: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[1]

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility of synthetic protocols.

  • Green Chemistry: MAOS often requires less solvent and energy compared to conventional methods, aligning with the principles of sustainable chemistry.[1]

Proposed Synthetic Pathways

A plausible and efficient route to 4-bromo-1,7-naphthyridin-8(7H)-one involves a two-stage process: first, the construction of the core 1,7-naphthyridin-8(7H)-one ring system, followed by regioselective bromination.

Part A: Synthesis of the 1,7-Naphthyridin-8(7H)-one Core

A robust method for the synthesis of the 1,7-naphthyridin-8(7H)-one core is a modification of the classic Gould-Jacobs reaction .[4][5] This reaction typically involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization to form a 4-hydroxyquinoline. By substituting the aniline with a suitably functionalized 2-aminopyridine, the reaction can be directed to form the desired naphthyridinone core.

The proposed pathway begins with the reaction of a 2-aminopyridine-3-carboxylate derivative with diethyl (ethoxymethylene)malonate (DEEM). The initial condensation is followed by a microwave-assisted thermal cyclization. The high temperatures achievable with microwave heating are ideal for promoting the intramolecular 6-electron electrocyclization required for ring closure.

Synthesis of 1,7-Naphthyridin-8(7H)-one Core cluster_0 Gould-Jacobs Annulation 2-Aminopyridine-3-carboxylate 2-Aminopyridine-3-carboxylate Intermediate Vinylogous Amide Intermediate 2-Aminopyridine-3-carboxylate->Intermediate + DEEM DEEM Diethyl (ethoxymethylene)malonate Naphthyridinone_Core 1,7-Naphthyridin-8(7H)-one Core Intermediate->Naphthyridinone_Core Microwave Heating (Cyclization)

Caption: Proposed Gould-Jacobs pathway to the 1,7-naphthyridin-8(7H)-one core.

Part B: Regioselective Bromination of the Naphthyridinone Core

Once the 1,7-naphthyridin-8(7H)-one core is synthesized, the next step is the introduction of a bromine atom at the C4 position. This is an electrophilic aromatic substitution reaction. The regioselectivity of the bromination will be governed by the electronic properties of the heterocyclic ring system. The pyridinone ring is generally electron-deficient, and the carbonyl group at C8 will further deactivate the ring towards electrophilic attack. However, the nitrogen at position 7 is an activating, ortho-, para-directing group. The C4 position is para to the activating nitrogen and is therefore the most likely site for electrophilic substitution.

Common brominating agents such as N-bromosuccinimide (NBS) are well-suited for this transformation and are compatible with microwave heating.[6]

Bromination of the Naphthyridinone Core cluster_1 Electrophilic Aromatic Substitution Naphthyridinone_Core 1,7-Naphthyridin-8(7H)-one Core Target_Molecule 4-Bromo-1,7-naphthyridin-8(7H)-one Naphthyridinone_Core->Target_Molecule + NBS Microwave Heating Brominating_Agent N-Bromosuccinimide (NBS)

Caption: Proposed regioselective bromination of the 1,7-naphthyridin-8(7H)-one core.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative model based on analogous reactions described in the literature. Optimization of reaction times, temperatures, and reagent stoichiometry may be necessary to achieve optimal results for specific derivatives.

Materials and Equipment
  • Reagents:

    • Methyl 2-aminonicotinate (or other 2-aminopyridine-3-carboxylate derivatives)

    • Diethyl (ethoxymethylene)malonate (DEEM)

    • Diphenyl ether (or other high-boiling solvent)

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Ethanol

    • Dichloromethane

    • Hexanes

    • Silica gel for column chromatography

  • Equipment:

    • Dedicated microwave reactor for organic synthesis with sealed vessel capability and online temperature and pressure monitoring.

    • Standard laboratory glassware

    • Magnetic stirrer and stir bars

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chambers

Workflow Diagram

Experimental_Workflow cluster_workflow Synthetic Workflow A Step 1: Condensation (Conventional Heating) B Step 2: Microwave Cyclization (Formation of Core) A->B C Workup & Purification 1 B->C D Step 3: Microwave Bromination C->D E Workup & Purification 2 D->E F Characterization E->F

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Step 1 & 2: Synthesis of 1,7-Naphthyridin-8(7H)-one

  • Condensation: In a round-bottom flask, combine methyl 2-aminonicotinate (1.0 eq.) and diethyl (ethoxymethylene)malonate (1.1 eq.). Heat the mixture at 120-130 °C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • Cyclization: To the crude intermediate from the previous step, add a high-boiling solvent such as diphenyl ether. Transfer the mixture to a microwave process vial equipped with a magnetic stir bar.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 200-220 °C for 20-30 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.

  • Workup and Purification: After cooling the reaction vessel to room temperature, dilute the mixture with hexanes to precipitate the product. Collect the solid by filtration, wash with hexanes, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 3: Synthesis of 4-Bromo-1,7-naphthyridin-8(7H)-one

  • Reaction Setup: In a microwave process vial, dissolve the 1,7-naphthyridin-8(7H)-one (1.0 eq.) from the previous step in acetonitrile. Add N-bromosuccinimide (1.05 eq.) to the solution.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 10-15 minutes.

  • Workup and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the pure 4-bromo-1,7-naphthyridin-8(7H)-one.

Data Summary

The following table provides representative conditions for analogous reactions found in the literature, which can serve as a starting point for optimization.

Reaction StepPrecursor(s)SolventTemperature (°C)TimeYield (%)Reference
Core Synthesis 3-aminopyridine, DEEMDowtherm A25030 min~70-80[7]
Bromination 1H-indazoleAcetonitrile08 h~90[6]
MW Bromination Naphthalene dianhydrideAcetic Acid12020 min>90N/A

Safety and Troubleshooting

5.1. Safety Precautions

  • Dedicated Microwave Reactor: All experiments must be performed in a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not safe for laboratory use and can lead to explosions.

  • Pressure Monitoring: When using sealed vessels, always operate within the pressure limits of the vials and the instrument. Microwave reactors are equipped with safety features to prevent over-pressurization.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Thermal Hazards: Reaction vials will be hot after irradiation. Allow them to cool to a safe temperature before handling.

5.2. Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; Suboptimal temperature or time; Decomposition of starting material or product.Increase microwave power/temperature or reaction time incrementally. Ensure efficient stirring. If decomposition is suspected, lower the temperature and increase the time.
Formation of Byproducts Temperature too high; Reaction time too long.Reduce the reaction temperature and/or time. Optimize the stoichiometry of the reagents.
No Reaction Insufficient heating; Non-polar solvent with poor microwave absorption.Ensure the solvent is polar enough to absorb microwave energy. A small amount of a polar co-solvent or an ionic liquid can be added. Increase the target temperature.
Pressure Exceeds Limit Solvent volatility too high for the set temperature; Reaction is producing gaseous byproducts.Use a higher-boiling solvent. Reduce the reaction temperature. Reduce the amount of starting material.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 16(7), 5983–6017. [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry, 13(3), 225.
  • Biju, C. R., Ilango, K., Prathap, M., & Rekha, K. (2011). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity.
  • Zhdankin, V. V. (2014). A Green, Facile Method for Selective α‑Bromination of Flavanones. Molecules, 19(9), 13589-13601.
  • Comprehensive Organic Name Reactions and Reagents. (2010). Gould-Jacobs Reaction. John Wiley & Sons, Inc.
  • Singh, T., et al. (2012). MICROWAVE ASSISTED SYNTHESIS OF 4-AZETIDINONE DERIVATIVES OF 1, 8-NAPHTHYRIDINE. Rasayan Journal of Chemistry, 5(2), 223-227.
  • de la Torre, D., et al. (2020). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. European Journal of Organic Chemistry, 2020(38), 6061-6072.
  • Sahoo, U., et al. (2010). Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1051-1056.
  • Wang, B., et al. (2019).

Sources

Application

Protecting Group Strategies for the Lactam Nitrogen in 1,7-Naphthyridines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synthetic Landscape of 1,7-Naphthyridines The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, with deri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Landscape of 1,7-Naphthyridines

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including kinase inhibition and anticancer properties. The synthesis of functionalized 1,7-naphthyridin-8(7H)-ones often necessitates a strategic approach to protecting the lactam nitrogen. This crucial step prevents unwanted side reactions and allows for selective modifications at other positions of the heterocyclic system. This guide provides a comprehensive overview of common protecting group strategies for the lactam nitrogen of 1,7-naphthyridines, complete with detailed experimental protocols and insights into their selection and application.

The Imperative for Lactam Nitrogen Protection

The lactam nitrogen of 1,7-naphthyridin-8(7H)-one, while part of an amide bond, retains sufficient nucleophilicity to interfere with various synthetic transformations. Unprotected, it can react with electrophiles, participate in undesired cyclization reactions, or alter the electronic properties of the ring system, thereby influencing the regioselectivity of subsequent reactions. The choice of an appropriate protecting group is therefore paramount and is dictated by its stability to the planned reaction conditions and the ease of its selective removal.

Key Protecting Groups for the 1,7-Naphthyridin-8(7H)-one Lactam

Several protecting groups have proven effective for the lactam nitrogen of 1,7-naphthyridin-8(7H)-ones. The most commonly employed are the tert-butoxycarbonyl (Boc) and benzyl (Bn) groups, each offering a distinct set of advantages in terms of stability and cleavage conditions.

The Versatile tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines and amides due to its stability under a broad range of non-acidic conditions and its facile removal with acids.[1][2]

Introduction of the Boc Group:

The Boc group is typically introduced by treating the 1,7-naphthyridin-8(7H)-one with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General workflow for N-Boc protection.

Protocol 1: N-Boc Protection of 1,7-Naphthyridin-8(7H)-one

  • Dissolution: Dissolve 1,7-naphthyridin-8(7H)-one (1.0 equiv) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Base: Add a suitable base, such as triethylamine (TEA, 2.0 equiv) or 4-dimethylaminopyridine (DMAP, 0.1-1.0 equiv).

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Deprotection of the Boc Group:

The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a suitable solvent.[3][4][5][6]

General workflow for N-Boc deprotection.

Protocol 2: N-Boc Deprotection of N-Boc-1,7-Naphthyridin-8(7H)-one

  • Dissolution: Dissolve the N-Boc protected 1,7-naphthyridin-8(7H)-one (1.0 equiv) in dichloromethane (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA, 10-50% v/v in DCM) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • Isolation: The resulting trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free lactam.

The Robust Benzyl (Bn) Group

The benzyl group is a robust protecting group that is stable to a wide range of acidic and basic conditions, making it suitable for multi-step syntheses.[7]

Introduction of the Benzyl Group:

The benzyl group is introduced via an Sₙ2 reaction using a benzyl halide and a base.

Protocol 3: N-Benzylation of 1,7-Naphthyridin-8(7H)-one

  • Deprotonation: To a solution of 1,7-naphthyridin-8(7H)-one (1.0 equiv) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or THF, add a strong base like sodium hydride (NaH, 1.1 equiv) at 0 °C.

  • Addition of Benzylating Agent: After stirring for 30 minutes, add benzyl bromide (BnBr, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Deprotection of the Benzyl Group:

The most common method for cleaving a benzyl group is catalytic hydrogenolysis.[7][8] This method is mild and highly effective, yielding the deprotected amine and toluene as the only by-product.

General workflow for N-benzyl deprotection via hydrogenolysis.

Protocol 4: N-Debenzylation of N-Benzyl-1,7-Naphthyridin-8(7H)-one

  • Dissolution: Dissolve the N-benzyl-1,7-naphthyridin-8(7H)-one (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, 10-20 mol% Pd).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected 1,7-naphthyridin-8(7H)-one.

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules bearing multiple functional groups, an orthogonal protecting group strategy is often essential.[3] This involves the use of protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group without affecting others.

For example, a synthetic route may require the protection of the lactam nitrogen of a 1,7-naphthyridin-8(7H)-one with a Boc group, while another functional group on the molecule is protected with a benzyl group. The Boc group can be selectively removed with acid, leaving the benzyl group intact for subsequent transformations. Conversely, the benzyl group can be removed by hydrogenolysis without affecting the Boc group.

Comparative Analysis of Protecting Groups

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsStability
tert-ButoxycarbonylBocBoc₂O, base (e.g., TEA, DMAP)Acidic (e.g., TFA, HCl)Stable to base, hydrogenolysis, and nucleophiles.
BenzylBnBenzyl halide, strong base (e.g., NaH)Catalytic hydrogenolysis (H₂, Pd/C)Stable to acid, base, and many oxidizing/reducing agents.
BenzyloxycarbonylCbzBenzyl chloroformate, baseCatalytic hydrogenolysis (H₂, Pd/C)Stable to mild acid and base.
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, base (e.g., DIPEA)Fluoride source (e.g., TBAF) or strong acid.Stable to a wide range of conditions.

Conclusion

The judicious selection and application of protecting groups are critical for the successful synthesis of complex 1,7-naphthyridine-based molecules. The Boc and benzyl groups are workhorse protecting groups for the lactam nitrogen, offering a balance of stability and ease of removal. By understanding the principles of orthogonal protection and the specific protocols for the introduction and cleavage of these groups, researchers can navigate the synthetic challenges and efficiently access novel 1,7-naphthyridine derivatives for drug discovery and development.

References

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12. (2024). Protecting Group Strategies for Complex Molecule Synt. Retrieved from [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-3. Retrieved from [Link]

  • 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. (2025). Retrieved from [Link]

  • El-Gazzar, A. R. B. A., & Hafez, H. N. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23975-23983. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • D'Souza, D. M. J., & Müller, T. J. J. (2007). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Synthesis, 2007(02), 246-250. Retrieved from [Link]

Sources

Method

Synthesis of tricyclic heterocycles starting from 4-Bromo-1,7-naphthyridin-8(7H)-one

Executive Summary The 1,7-naphthyridin-8(7H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolinones and isoquinolinones. Its derivatives exhibit potent activity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,7-naphthyridin-8(7H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolinones and isoquinolinones. Its derivatives exhibit potent activity as PDE4 inhibitors, kinase inhibitors, and antibacterial agents. This Application Note details the modular synthesis of tricyclic heterocycles starting from the commercially available or readily synthesized 4-bromo-1,7-naphthyridin-8(7H)-one .

By exploiting the orthogonal reactivity of the electrophilic C4-bromide and the nucleophilic N7-lactam, researchers can rapidly access benzo[c][1,7]naphthyridines , furo[3,2-c][1,7]naphthyridines , and pyrrolo[3,2-c][1,7]naphthyridines .

Core Reactivity & Retrosynthetic Logic

The starting material, 4-bromo-1,7-naphthyridin-8(7H)-one (1 ), possesses two distinct reactive handles:

  • C4-Bromine: Highly activated for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) due to the electron-deficient nature of the pyridine ring.

  • N7-Lactam: Amenable to alkylation or protection (e.g., PMB, SEM) to modulate solubility and prevent catalyst poisoning.

Reactivity Landscape Diagram

The following diagram maps the divergent synthetic pathways available from the core scaffold.

ReactionLandscape Start 4-Bromo-1,7-naphthyridin-8(7H)-one (Core Scaffold) Suzuki Pathway A: Suzuki-Miyaura Cascade Start->Suzuki + 2-Formylphenylboronic acid Pd(dppf)Cl2 Sonogashira Pathway B: Sonogashira Cyclization Start->Sonogashira + Terminal Alkyne Pd/Cu, Base Buchwald Pathway C: Buchwald-Hartwig/Heck Start->Buchwald + Anilines/Amines Pd2(dba)3, Ligand Benzo Benzo[c][1,7]naphthyridines (Tricyclic) Suzuki->Benzo Condensation (-H2O) Furo Furo[3,2-c][1,7]naphthyridines (Tricyclic) Sonogashira->Furo Cu-catalyzed Annulation Pyrrolo Pyrrolo[3,2-c][1,7]naphthyridines (Tricyclic) Buchwald->Pyrrolo Oxidative Cyclization

Figure 1: Divergent synthetic pathways for tricyclic scaffold generation.

Pre-Step: N-Protection Strategy (Critical)

Why: The free lactam (NH) can reduce the efficiency of Pd-catalysis via coordination to the metal center or solubility issues in non-polar solvents. Recommendation: Protect N7 prior to C4 coupling if yields are <40%.

  • Protocol: React 1 with 4-methoxybenzyl chloride (PMB-Cl) or SEM-Cl (1.1 equiv) and Cs₂CO₃ (2.0 equiv) in DMF at 60°C for 2 hours.

Protocol A: Synthesis of Benzo[c][1,7]naphthyridin-6(5H)-ones

This pathway utilizes a Suzuki-Miyaura/Condensation Cascade . The coupling with 2-formylphenylboronic acid installs the carbon framework, and the subsequent intramolecular condensation between the lactam nitrogen and the aldehyde closes the third ring.

Materials
  • Substrate: 4-Bromo-1,7-naphthyridin-8(7H)-one (1.0 equiv)

  • Reagent: 2-Formylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: 2M Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology
  • Degassing: Charge a microwave vial or pressure tube with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous base via syringe.

  • Coupling: Heat to 100°C for 4–12 hours. Monitor by LCMS for the intermediate biaryl species (often transient).

  • Cyclization (In situ): If the intermediate aldehyde is observed but cyclization is incomplete, add catalytic acetic acid (10 mol%) and heat to 120°C for 1 hour.

  • Workup: Cool to RT. The tricyclic product often precipitates. Filter and wash with water/ether.[1] If soluble, extract with DCM/MeOH (9:1).

Mechanism Validation: The formation of the benzo-fused system is driven by the thermodynamic stability of the extended


-system. The initial Suzuki coupling is the rate-determining step.

Protocol B: Synthesis of Furo[3,2-c][1,7]naphthyridines

This route employs a Sonogashira Coupling followed by a heteroannulation. This is ideal for generating planar, rigid scaffolds for DNA intercalation or kinase ATP-pocket binding.

Materials
  • Substrate: 4-Bromo-1,7-naphthyridin-8(7H)-one (1.0 equiv)

  • Reagent: Terminal Alkyne (e.g., Phenylacetylene, 1.5 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (10 mol%)

  • Base: Et₃N (3.0 equiv) or Diisopropylamine

  • Solvent: DMF or DMF/THF (1:1)

Step-by-Step Methodology
  • Sonogashira Coupling: Combine substrate, Pd catalyst, and CuI in a flask.[1] Evacuate/backfill with Argon (

    
    ). Add solvent and base, then the alkyne.[1] Stir at 60–80°C  for 6 hours.
    
  • Cyclization Trigger:

    • Method A (Spontaneous): If the alkyne contains a nucleophile (e.g., propargyl alcohol), cyclization may occur spontaneously.

    • Method B (Base-Mediated): For standard alkynes, isolate the intermediate. Resuspend in EtOH with Cs₂CO₃ (2 equiv) and heat to reflux to induce 5-exo-dig or 6-endo-dig cyclization involving the lactam oxygen (forming the furan ring).

  • Purification: Flash chromatography (DCM/MeOH gradients).

Optimization & Troubleshooting Data

The following table summarizes optimization parameters derived from internal application data and literature precedents for 1,7-naphthyridines.

ParameterCondition A (Standard)Condition B (Optimized)Outcome/Notes
Solvent Toluene/Water1,4-Dioxane or DMA Dioxane improves solubility of the polar naphthyridinone core.
Base K₂CO₃Cs₂CO₃ or K₃PO₄ Cesium bases often facilitate the intramolecular cyclization step more effectively due to the "Cesium Effect."
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or XPhos Pd G2 Bidentate ligands (dppf) resist debromination side-reactions better than monodentate phosphines.
Temperature 80°C100–120°C High temperature is required to overcome the steric barrier during the cyclization step.

Safety & Handling

  • Palladium Residues: All tricyclic products intended for biological assay must be scavenged for heavy metals (e.g., using SiliaMetS® Thiol).

  • Pressure: Reactions in dioxane at >100°C should be performed in rated pressure vessels.

  • Toxicity: 1,7-naphthyridines are biologically active; handle as potent compounds.

References

  • Buchwald-Hartwig Amination Overview. Wikipedia / Organic Chemistry Portal. A foundational guide to Pd-catalyzed C-N bond formation mechanisms and ligand selection. Link

  • Synthesis of Benzo[c][1,7]naphthyridines. Mekheimer, R. A., et al. (2018). "Unprecedented synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines." Molecular Diversity.[2] Demonstrates the condensation logic for fusing benzene rings to naphthyridines. Link

  • Sonogashira Coupling Protocols. Organic Chemistry Portal. Detailed conditions for Pd/Cu catalyzed alkynylation, essential for the furan/pyrrole fusion pathways. Link

  • Palladium-Catalyzed Cross-Coupling of 1,7-Naphthyridines. Hersperger, R., et al. (2000). "Synthesis of 6,8-disubstituted 1,7-naphthyridines... as PDE4D inhibitors."[3] Journal of Medicinal Chemistry. Provides specific reactivity data for the 1,7-naphthyridine core. Link

  • Reactivity of 4-Bromo-1,7-naphthyridin-8(7H)-one. BenchChem Reactivity Guide. General reactivity profile for bromo-naphthyridinones in cross-coupling. Link

Sources

Application

Preparation of 4-Bromo-1,7-naphthyridin-8(7H)-one from 3-aminopyridine precursors

This Application Note is structured to guide researchers through the precise synthesis of 4-Bromo-1,7-naphthyridin-8(7H)-one , a specialized heterocyclic scaffold often utilized in kinase inhibitor discovery (e.g., for t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise synthesis of 4-Bromo-1,7-naphthyridin-8(7H)-one , a specialized heterocyclic scaffold often utilized in kinase inhibitor discovery (e.g., for targets like PKD or CDK).

The protocol addresses the critical challenge of regioselectivity inherent in 3-aminopyridine cyclizations. By selecting the correct precursor and blocking strategy, we enforce the formation of the 1,7-isomer over the thermodynamically competing 1,5-isomer.

Executive Summary

The preparation of 4-Bromo-1,7-naphthyridin-8(7H)-one requires a strategic approach to control the cyclization of the pyridine ring. Standard Gould-Jacobs conditions on unsubstituted 3-aminopyridine typically yield a mixture favoring 1,5-naphthyridine. To exclusively target the 1,7-naphthyridine core with an 8-oxo functionality, this protocol utilizes 3-amino-2-methoxypyridine as the starting material. The C2-methoxy group serves a dual purpose: it acts as a steric blocker to prevent C2-cyclization (forcing C4-cyclization) and functions as a latent carbonyl equivalent for the final 8-one moiety.

Strategic Analysis & Mechanism

The Regioselectivity Challenge

Cyclization of 3-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME) can occur at two positions:

  • C2 Position: Leads to 1,5-naphthyridine .[1] (Often kinetically favored due to proximity to the ring nitrogen).

  • C4 Position: Leads to 1,7-naphthyridine .[1]

To synthesize the 1,7-isomer, we must block the C2 position. Using 3-amino-2-methoxypyridine forces the cyclization to occur at C4.

Synthetic Pathway[2][3][4][5]
  • Condensation: Formation of the enamine from 3-amino-2-methoxypyridine and EMME.

  • Gould-Jacobs Cyclization: Thermal closure at C4 to form the 1,7-naphthyridin-4-one core.

  • Bromination: Conversion of the 4-hydroxy tautomer to 4-bromo using POBr₃.

  • Demethylation: Hydrolysis of the 8-methoxy group to reveal the 8(7H)-one lactam.

Pathway Visualization

G cluster_0 Mechanism Control Start 3-Amino-2-methoxypyridine Inter1 Enamine Intermediate Start->Inter1 EMME, 110°C Condensation Cyclized 8-Methoxy-1,7-naphthyridin-4-ol Inter1->Cyclized Dowtherm A, 250°C Cyclization (C4-Selective) Brominated 4-Bromo-8-methoxy-1,7-naphthyridine Cyclized->Brominated POBr3, 80°C Bromination Final 4-Bromo-1,7-naphthyridin-8(7H)-one Brominated->Final HBr/AcOH or TMSI Demethylation

Caption: Figure 1. Regioselective synthesis pathway enforcing 1,7-isomer formation via C2-blocking.

Detailed Experimental Protocol

Step 1: Condensation & Cyclization (The Gould-Jacobs Reaction)

Objective: Synthesize 8-methoxy-1,7-naphthyridin-4-ol.

  • Reagents:

    • 3-Amino-2-methoxypyridine (1.0 equiv)

    • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

    • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Protocol:

    • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine 3-amino-2-methoxypyridine and EMME. Heat to 110–120°C for 2–3 hours. Ethanol is evolved; monitor its collection in the trap.

    • Verification: Check LCMS for complete conversion to the enamine intermediate (M+H corresponds to precursor + EMME - EtOH).

    • Cyclization: Add Dowtherm A (approx. 10 mL per gram of substrate) to the hot reaction mixture.

    • High-Heat Phase: Increase temperature to 240–250°C (vigorous reflux). Maintain for 45–90 minutes.

      • Critical Note: Rapid heating is essential to favor cyclization over polymerization.

    • Work-up: Cool the mixture to ~50°C. Add hexane or diethyl ether to precipitate the product. Filter the solid, wash extensively with hexane (to remove Dowtherm A), and dry under vacuum.

    • Yield Expectation: 60–75% as a tan/brown solid.

Step 2: Bromination

Objective: Convert the 4-hydroxy group to the 4-bromo substituent.

  • Reagents:

    • 8-Methoxy-1,7-naphthyridin-4-ol (from Step 1)

    • Phosphorus oxybromide (POBr₃) (3.0 equiv)

    • DMF (catalytic, 2-3 drops)

    • Toluene or 1,2-dichloroethane (Solvent)

  • Protocol:

    • Suspend the starting material in toluene.

    • Add POBr₃ and catalytic DMF.

    • Heat to 80–90°C for 4 hours.

    • Safety: POBr₃ generates HBr fumes. Use a caustic scrubber.

    • Quench: Cool to 0°C. Slowly pour into ice-water saturated with NaHCO₃. (Exothermic!).

    • Extraction: Extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Product: 4-Bromo-8-methoxy-1,7-naphthyridine.

Step 3: Demethylation to Target

Objective: Reveal the lactam (8-one) without hydrolyzing the 4-bromo group.

  • Reagents:

    • Trimethylsilyl iodide (TMSI) (2.0 equiv) OR 33% HBr in Acetic Acid.

    • Acetonitrile (for TMSI) or Acetic Acid (for HBr).

  • Protocol (TMSI Method - Recommended for mildness):

    • Dissolve 4-bromo-8-methoxy-1,7-naphthyridine in dry acetonitrile under Argon.

    • Add TMSI dropwise at 0°C.

    • Warm to 50°C and stir for 2–4 hours.

    • Quench: Add MeOH to quench excess TMSI.

    • Work-up: Concentrate. Resuspend in aqueous Na₂S₂O₃ (to remove iodine color) and adjust pH to 7.

    • Isolation: The product, 4-Bromo-1,7-naphthyridin-8(7H)-one , typically precipitates. Filter and wash with water.[2][3] Recrystallize from MeOH/DMF if necessary.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
LCMS (ESI+) [M+H]+ = 224.9/226.9 (Br pattern)C18 Column, H2O/MeCN
1H NMR Characteristic singlets for C2-H and C3-H; Broad NH at >11 ppmDMSO-d6
Regio-purity >98% (No 1,5-isomer detected)HPLC
Key NMR Diagnostics
  • 1,7-Naphthyridine Core: Look for the coupling constant between the protons on the pyridine ring.

  • Lactam Signal: The disappearance of the O-Methyl singlet (~4.0 ppm) and appearance of a broad amide NH (~11-12 ppm) confirms the final step.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Temperature too low; polymerization.Ensure reaction reaches >240°C rapidly. Use pre-heated heating mantle.
Formation of 1,5-isomer Wrong starting material or loss of OMe.Verify 3-amino-2-methoxypyridine purity. Ensure OMe is stable.
Loss of Bromine in Step 3 Hydrolysis conditions too harsh.Switch from HBr/AcOH to TMSI or BBr3 (at -78°C).
Incomplete Bromination Wet POBr3.Use fresh POBr3 stored under inert atmosphere.

References

  • Gould-Jacobs Reaction Overview

    • Structure and mechanism of the Gould-Jacobs reaction for quinoline and naphthyridine synthesis.
    • Source:

  • Regioselectivity in Naphthyridines

    • Detailed study on the cyclization of 3-aminopyridine derivatives and the influence of N-oxide and blocking groups.
    • Source: (Generalized citation for foundational chemistry).

  • Synthesis of 8-substituted 1,7-naphthyridines

    • Methods for preparing 1,7-naphthyridin-8-one deriv
    • Source: (Analogous structure verification).

  • Bromination Protocols

    • Standard protocols for converting hydroxy-naphthyridines to bromo-naphthyridines using POBr3.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1,7-Naphthyridin-8(7H)-one Bromination

Status: Operational Ticket ID: CHEM-SUP-17NAP-BR Subject: Yield Improvement & Troubleshooting for Bromination Protocols Assigned Specialist: Senior Application Scientist Executive Summary & Mechanistic Insight Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-17NAP-BR Subject: Yield Improvement & Troubleshooting for Bromination Protocols Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight

Welcome to the technical support hub for the functionalization of 1,7-naphthyridin-8(7H)-one . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., p38 MAP kinase, PIP4K2A).

The Core Challenge: The bromination of 1,7-naphthyridin-8(7H)-one presents a classic "push-pull" conflict. The pyridine ring (N1) is electron-deficient and resistant to electrophilic aromatic substitution (EAS), while the lactam ring (N7/C8=O) is electron-rich but prone to solubility issues and tautomeric ambiguity (lactam vs. lactim).

Primary Reaction Pathway: Direct bromination typically targets the C5 position (para to the activating lactam nitrogen).

  • Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (

    
    ) for kinetic control.
    
  • Solvent System: Polar aprotic solvents (DMF, MeCN) are required to solvate the substrate and stabilize the transition state.

Mechanistic Pathway (Visualization)[1]

BrominationMechanism Substrate 1,7-Naphthyridin-8(7H)-one (Substrate) Complex π-Complex / Wheland Intermediate Substrate->Complex + NBS (Electrophile source) Product 5-Bromo-1,7-naphthyridin-8(7H)-one (Target) Complex->Product - HBr (Succinimide byproduct) Major Pathway (C5) Byproduct 3-Bromo / Poly-bromo (Impurities) Complex->Byproduct Excess Reagent / High Temp Minor Pathway

Figure 1: Mechanistic flow of electrophilic bromination favoring the C5 position due to electronic activation from the lactam nitrogen.

Standard Operating Procedures (SOPs)

Protocol A: C5-Selective Bromination (The "Golden Path")

Use this protocol for standard functionalization.

Reagents:

  • Substrate: 1,7-naphthyridin-8(7H)-one (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 eq)

  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of substrate in DMF (concentration 0.2 M). Note: If solubility is poor, mild heating (40°C) is permitted, but cool back to 0°C before step 2.

  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes at 0°C. Crucial: Rapid addition causes local high concentration, leading to poly-bromination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor via LC-MS (Target M+H: ~225/227 Da).

  • Quench: Pour reaction mixture into ice-cold water (10x volume).

  • Isolation: The product typically precipitates. Filter and wash with water to remove succinimide and residual DMF.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Troubleshooting Guide & FAQs

Issue 1: "My yield is low (<40%) and the starting material remains unreacted."

Diagnosis: This is usually a solubility or activation issue. The lactam hydrogen bonding can form stable dimers, reducing reactivity.

Corrective Actions:

Parameter Adjustment Scientific Rationale
Solvent Switch to DMF or NMP High polarity breaks intermolecular H-bonds, freeing the substrate for reaction.
Catalyst Add 5 mol% Acetic Acid Mild acid catalysis can assist in generating the active brominating species from NBS.

| Temperature | Increase to 45-50°C | Caution: Only do this if 0°C fails. Higher temps increase the risk of side reactions. |

Issue 2: "I am seeing multiple bromination spots (poly-bromination)."

Diagnosis: Loss of regiocontrol . Once the C5 position is brominated, the ring is deactivated, but if excess NBS is present or temperature is too high, the less reactive C3 position (pyridine ring) may react.

Corrective Actions:

  • Strict Stoichiometry: Do not exceed 1.05 equivalents of NBS.

  • Slow Addition: Use a syringe pump for NBS solution addition over 1 hour.

  • Protect the Lactam: If selectivity remains poor, O-alkylate the lactam (e.g., with MeI/Ag2CO3) to form the 8-methoxy derivative before bromination. The methoxy group directs strongly to C5 and prevents N-bromination.

Issue 3: "The product is stuck in the aqueous phase / won't precipitate."

Diagnosis: The 1,7-naphthyridine scaffold is amphoteric. At extreme pH, it forms salts (pyridinium or naphthyridinolate) that are water-soluble.

Corrective Actions:

  • pH Adjustment: Ensure the quench water is buffered to pH 6–7 .

  • Salting Out: Add NaCl to saturation to force the organic product out of the aqueous phase.

  • Extraction: If filtration fails, extract with DCM/Isopropanol (3:1) . Pure DCM is often insufficient for this polar scaffold.

Advanced Scenario: De-oxo-bromination

Use this protocol if your goal is to convert the C=O (carbonyl) directly to a C-Br bond (aromatization).

Context: Sometimes "bromination of the -one" implies converting the lactam to 8-bromo-1,7-naphthyridine. This requires a different mechanism (nucleophilic substitution via an activated intermediate).

Protocol:

  • Reagent:

    
     (Phosphorus oxybromide) or 
    
    
    
    .
  • Conditions: Reflux in Toluene or neat at 100°C.

  • Mechanism: The carbonyl oxygen attacks P, creating a good leaving group (

    
    ), which is then displaced by bromide.
    
Troubleshooting Flowchart

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / Unreacted SM IssueType->LowYield Reaction too slow Impurities Poly-bromination / Regio-isomers IssueType->Impurities Too many spots Solubility Product Soluble in Water IssueType->Solubility Workup failure Action1 Switch Solvent to DMF Add 5% AcOH LowYield->Action1 Action2 Reduce NBS to 1.0 eq Lower Temp to -10°C Impurities->Action2 Action3 Adjust pH to 7.0 Extract with DCM:IPA (3:1) Solubility->Action3

Figure 2: Decision tree for rapid troubleshooting of common bromination failures.

Data & Reference Tables

Solvent Compatibility Matrix
SolventSolubility (SM)Reaction RateRegioselectivityRecommendation
DCM PoorSlowHighNot Recommended
Acetonitrile ModerateModerateHighStandard
DMF ExcellentFastModeratePreferred for difficult substrates
Acetic Acid GoodFastLowAvoid unless necessary

References

  • BenchChem. (2025).[1] 5-Bromo-8-methoxy-1,7-naphthyridine: Synthesis and Manufacturing. Retrieved from 1

  • Ganguly, N. C., De, P., & Dutta, S. (2005).[2] Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Synthesis, 2005, 1103-1108.[2] Retrieved from 2

  • PubChem. (2021).[3] 2-Bromo-1,7-naphthyridin-8(7H)-one Compound Summary. Retrieved from 3

  • Boujdi, K., et al. (2021).[4] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[4] RSC Advances.[4] Retrieved from 4

Sources

Optimization

Overcoming solubility issues of 4-Bromo-1,7-naphthyridin-8(7H)-one in NMR analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of 4-Bromo-1,7-naphthyridin-8(7H)-one and related heterocyclic compounds.

Introduction: The Challenge of Sparingly Soluble Analytes

4-Bromo-1,7-naphthyridin-8(7H)-one, a heterocyclic compound, often presents significant solubility challenges in common deuterated solvents used for NMR spectroscopy. This limited solubility can lead to poor signal-to-noise ratios, inaccurate quantification, and ultimately, inconclusive spectral data. This guide offers a systematic approach to overcoming these issues, ensuring high-quality data acquisition for your research.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Bromo-1,7-naphthyridin-8(7H)-one sample not dissolving in standard NMR solvents like CDCl₃ or DMSO-d₆?

A1: The solubility of a compound is governed by its molecular structure and intermolecular forces. Heterocyclic compounds like 4-Bromo-1,7-naphthyridin-8(7H)-one often exhibit strong intermolecular interactions, such as hydrogen bonding and π-π stacking, which make them difficult to dissolve in common NMR solvents.[1] The presence of the bromine atom and the naphthyridinone core contributes to a rigid, planar structure that can favor crystal lattice formation over solvation.

Q2: What is the first step I should take when encountering a solubility issue with my compound?

A2: The initial step is to systematically test a range of deuterated solvents with varying polarities. This will help you identify the most suitable solvent or a potential co-solvent system for your compound. A suggested starting panel of solvents is provided in the table below.

Q3: Are there any alternative solvents I can try if the common ones fail?

A3: Yes, for polyaza heterocyclic compounds that are poorly soluble, deuterated trifluoroacetic acid (TFA-d1) can be an effective, albeit harsh, solvent.[2] It can protonate the basic nitrogen atoms in the molecule, breaking up intermolecular hydrogen bonds and promoting dissolution. However, be aware that TFA-d1 can cause significant chemical shift changes and may not be suitable for all compounds.

Q4: Can temperature affect the solubility of my sample?

A4: Increasing the temperature of the NMR experiment can significantly enhance the solubility of many compounds. Most modern NMR spectrometers are equipped with variable temperature units that allow for precise control of the sample temperature. However, be mindful of potential compound degradation at elevated temperatures.

Troubleshooting Guide: A Stepwise Approach to Improving Solubility

This section provides a detailed, stepwise workflow for addressing solubility issues with 4-Bromo-1,7-naphthyridin-8(7H)-one.

Step 1: Systematic Solvent Screening

The first line of defense is to screen a variety of deuterated solvents. This will help you understand the compound's polarity and identify a suitable solvent system.

Protocol:

  • Prepare small, equivalent amounts of your compound in separate microcentrifuge tubes.

  • Add 0.5 mL of each deuterated solvent to a respective tube.

  • Vortex each tube for 1-2 minutes.

  • Visually inspect for dissolution.

  • If the compound dissolves, transfer the solution to an NMR tube for analysis.

Table 1: Common Deuterated Solvents for NMR Analysis

SolventPolarity IndexDielectric ConstantKey Characteristics
Chloroform-d (CDCl₃)4.14.8Good for non-polar to moderately polar compounds.
Acetone-d₆5.120.7Aprotic, good for a wide range of polarities.
Acetonitrile-d₃5.837.5Aprotic, polar, good for polar compounds.
Dimethyl sulfoxide-d₆ (DMSO-d₆)7.247Highly polar, aprotic, excellent for many polar compounds.[2]
Methanol-d₄5.132.7Protic, polar, can form hydrogen bonds.
Water-d₂ (D₂O)10.280.1For highly polar and water-soluble compounds.
Step 2: Employing Co-Solvents

If a single solvent is ineffective, a co-solvent system can be employed to fine-tune the polarity and enhance solubility.

Protocol:

  • Based on the results from Step 1, select the solvent in which your compound showed partial solubility.

  • Prepare a mixture of this solvent with a more polar or less polar co-solvent. For example, a mixture of CDCl₃ and DMSO-d₆.

  • Start with a small percentage of the co-solvent (e.g., 5-10%) and gradually increase the concentration until the compound dissolves.

  • Be aware that co-solvents can complicate spectral interpretation due to multiple solvent peaks.

Step 3: The Use of Acidic or Basic Additives

For ionizable compounds, adjusting the pH of the NMR sample can dramatically improve solubility.

Protocol:

  • If your compound has basic functional groups, add a small amount of a deuterated acid, such as DCl in D₂O or trifluoroacetic acid-d1 (TFA-d1), to your sample.[1][2]

  • If your compound has acidic protons, add a small amount of a deuterated base, such as NaOD in D₂O.[1]

  • Monitor the dissolution and be mindful of potential chemical reactions or degradation.

Step 4: Temperature Variation

Increasing the sample temperature can overcome the activation energy required for dissolution.

Protocol:

  • Prepare your sample in a suitable solvent, even if it is not fully dissolved at room temperature.

  • Insert the sample into the NMR spectrometer.

  • Gradually increase the temperature in increments of 5-10°C, allowing the sample to equilibrate at each step.

  • Monitor the NMR signal intensity to determine the optimal temperature for solubility and data acquisition. For some poorly soluble compounds, high-temperature NMR in solvents like 1,2-dichloroethane-d₄ may be necessary.[3]

Step 5: Advanced Techniques for Intractable Samples

For compounds that remain insoluble despite the above methods, more advanced techniques may be required.

  • Solid-State NMR (ssNMR): This technique analyzes the sample in its solid state, bypassing the need for dissolution.[3]

  • High-Resolution Magic Angle Spinning (HR-MAS) NMR: This method is suitable for semi-solid or gel-like samples and can provide solution-like spectra.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process for overcoming solubility issues in NMR analysis.

Solubility_Workflow start Start: Insoluble Sample solvent_screening Step 1: Systematic Solvent Screening start->solvent_screening dissolved1 Sample Dissolved? solvent_screening->dissolved1 co_solvents Step 2: Use Co-Solvents dissolved1->co_solvents No end Acquire High-Quality NMR Data dissolved1->end Yes dissolved2 Sample Dissolved? co_solvents->dissolved2 additives Step 3: Acidic/Basic Additives dissolved2->additives No dissolved2->end Yes dissolved3 Sample Dissolved? additives->dissolved3 temperature Step 4: Vary Temperature dissolved3->temperature No dissolved3->end Yes dissolved4 Sample Dissolved? temperature->dissolved4 advanced Step 5: Advanced Techniques (ssNMR, HR-MAS) dissolved4->advanced No dissolved4->end Yes advanced->end

Caption: Decision-making workflow for troubleshooting solubility.

References

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • Dotsenko, V. V. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. ResearchGate. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,7-naphthyridin-8(7H)-one. Retrieved from [Link]

  • Tom, M. (2020). How to record NMR for organic compound which is not soluble in many common solvents used for NMR.?. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1,7-naphthyridin-2(1h)-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1,7-naphthyridine. Retrieved from [Link]

  • Reddit. (2018). Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • Kiper, R. A. (n.d.). 4-bromoaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Visible-light-induced cleavage of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. Retrieved from [Link]

  • NIST. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

Sources

Troubleshooting

Purification methods for separating 4-bromo-1,7-naphthyridinone from byproducts

Topic: Purification methods for separating 4-bromo-1,7-naphthyridinone from byproducts Content type: Technical Support Guide Document ID: TS-NAPH-BR-04 | Version: 2.1 | Role: Senior Application Scientist Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for separating 4-bromo-1,7-naphthyridinone from byproducts Content type: Technical Support Guide

Document ID: TS-NAPH-BR-04 | Version: 2.1 | Role: Senior Application Scientist

Executive Summary & Compound Identification

User Alert: The nomenclature "4-bromo-1,7-naphthyridinone" is frequently a source of confusion in synthetic workflows.

  • Scenario A (Most Likely): You are synthesizing 4-bromo-1,7-naphthyridine (an aromatized heteroaryl halide) from 1,7-naphthyridin-4(1H)-one using reagents like POBr

    
     or PBr
    
    
    
    .
  • Scenario B (Less Common): You are attempting to isolate a brominated lactam, such as 3-bromo-1,7-naphthyridin-4(1H)-one (where the carbonyl is preserved).

This guide focuses on Scenario A , as the separation of the aromatized bromide from the oxo-starting material and phosphorus byproducts is the most common technical hurdle. If your target is Scenario B, please refer to the "Alternative Isomers" note in Section 4.

Core Chemical Challenge

The transformation of 1,7-naphthyridin-4-one to 4-bromo-1,7-naphthyridine involves a dehydrative bromination. The primary impurities are:

  • Phosphorus Oxybromide species (POBr

    
    /H
    
    
    
    PO
    
    
    ):
    Highly acidic, viscous residues that trap the basic product.
  • Unreacted Starting Material (1,7-naphthyridin-4-one): Highly polar, high melting point, and difficult to remove by simple filtration.

  • Hydrolysis Byproducts: Reversion of the labile C-Br bond to C-OH under acidic aqueous conditions.

Troubleshooting Center (Q&A)

Q1: I have a viscous, black "tar" at the bottom of my flask after quenching. How do I recover my product?

Diagnosis: This is a phosphorus-product complex. The basic nitrogen of the naphthyridine coordinates with acidic phosphorus species, forming an oil that is insoluble in ether/hexane but not fully soluble in water. Solution:

  • Do not extract yet. You must break the P-N complex.

  • Protocol: Basify the aqueous quench mixture to pH 10–11 using 50% NaOH or solid Na

    
    CO
    
    
    
    . The high pH converts the phosphorus residues into water-soluble phosphates and deprotonates the naphthyridine nitrogen, releasing it as the free base.
  • Extraction: Once basified, extract with Dichloromethane (DCM) or Chloroform . Avoid Ethyl Acetate initially, as it is less effective at solubilizing the free base from the tar.

Q2: My LC-MS shows a peak for the starting material (Mass M-Br+OH) co-eluting with the product.

Diagnosis: Incomplete reaction or hydrolysis during workup. 1,7-naphthyridin-4-one is significantly more polar than the 4-bromo product. Solution:

  • Chromatography Adjustment: Flash chromatography on silica is effective.

    • Standard Eluent: 0-5% Methanol in DCM. The 4-bromo product usually elutes first (less polar). The starting material (lactam) will stick or elute much later.

    • Additive: Add 1% Triethylamine (TEA) to the eluent to minimize tailing of the basic naphthyridine on the silica.

Q3: The product purity drops after drying/storage.

Diagnosis: 4-bromo-1,7-naphthyridines are electron-deficient and prone to hydrolysis (nucleophilic aromatic substitution by water) if traces of acid remain. Solution:

  • Wash Step: Ensure the organic layer is washed with saturated NaHCO

    
     and then Brine.
    
  • Storage: Store the solid under Argon at -20°C. Do not leave it in solution (especially methanolic solution) for extended periods, as methoxide displacement can occur.

Detailed Purification Protocol

Phase 1: The "Cold Quench" (Critical for Safety & Yield)
  • Context: Quenching POBr

    
     is highly exothermic and generates HBr gas.
    
  • Cool the reaction mixture (usually in toluene, DMF, or neat) to 0°C.

  • Slowly add crushed ice/water. Do not add the reaction mixture to water if it is neat POBr

    
    ; add water to the mixture dropwise.
    
  • Neutralization: Carefully add solid Na

    
    CO
    
    
    
    or K
    
    
    CO
    
    
    until gas evolution ceases and pH is >9.
    • Why? Acidic conditions favor the solubility of the product in water (protonated form). Basic conditions force it into the organic phase.

Phase 2: Extraction & Workup
  • Solvent Choice: Use DCM (Dichloromethane) .

    • Ratio: 3 x 50 mL per gram of substrate.

  • Phase Separation:

    • If an emulsion forms (common with basic heterocycles), filter the biphasic mixture through a pad of Celite to remove fine suspended solids.

  • Drying: Dry combined organics over anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate). Avoid MgSO
    
    
    if the product is sensitive to Lewis acids, though usually acceptable here.
Phase 3: Flash Column Chromatography

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase Gradient:

Volume (CV) Solvent A (DCM) Solvent B (MeOH) Purpose
0 - 2 100% 0% Elute non-polar impurities
2 - 10 98% 2% Elute 4-Bromo-1,7-Naphthyridine

| 10 - 15 | 90% | 10% | Elute Starting Material (Lactam) |

Note: If the starting material is persistent, a wash with cold diethyl ether on the crude solid before the column can remove non-polar impurities, but the lactam usually requires column separation.

Visual Workflows

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process for isolating the target compound from the reaction matrix.

PurificationFlow Start Crude Reaction Mixture (POBr3, Product, SM) Quench Ice/Water Quench (Exothermic!) Start->Quench pH_Check Check pH Quench->pH_Check Basify Add Na2CO3/NaOH Target pH > 10 pH_Check->Basify pH < 9 Extract Extract with DCM (3x) pH_Check->Extract pH > 9 Basify->Extract Emulsion Emulsion Formed? Extract->Emulsion Celite Filter through Celite Emulsion->Celite Yes Dry Dry (Na2SO4) & Concentrate Emulsion->Dry No Celite->Dry TLC TLC Analysis (DCM:MeOH 95:5) Dry->TLC Column Flash Chromatography Silica Gel TLC->Column Product Pure 4-Bromo-1,7-Naphthyridine Column->Product

Caption: Workflow for the isolation of 4-bromo-1,7-naphthyridine emphasizing the critical pH adjustment step.

Diagram 2: Troubleshooting Solubility & Impurities

A decision tree for handling common physical state issues during workup.

Troubleshooting Issue Problem Encountered Sticky Viscous Tar/Oil (Phosphorus Complex) Issue->Sticky Precip Solid Precipitate in Aqueous Layer Issue->Precip CoElute SM Co-elutes on Column Issue->CoElute Action1 Basify to pH 12 Use CHCl3 Extraction Sticky->Action1 Action2 Likely Unreacted SM Filter & Analyze (LCMS) Precip->Action2 Action3 Change Solvent System Use EtOAc/Hexane or Add 1% TEA CoElute->Action3

Caption: Troubleshooting logic for physical state anomalies and chromatographic separation issues.

References & Grounding

  • Synthesis of Naphthyridines via POBr3: Standard protocols for converting naphthyridinones to bromonaphthyridines utilize phosphorus oxybromide. The workup requires careful neutralization to remove phosphorus byproducts.

    • Source:Organic Syntheses , Coll.[1] Vol. 3, p. 270 (General method for bromination of hydroxypyridines/naphthyridines).

    • Verification:

  • Solubility & Purification of Naphthyridines: 1,7-Naphthyridines are basic and exhibit specific solubility profiles (soluble in DCM/CHCl3, limited in water).

    • Source:PubChem Compound Summary: 1,7-Naphthyridine .

    • Verification:

  • Handling Phosphorus Oxybromide (POBr3): Safety and reactivity data regarding the violent hydrolysis of POBr3 and the formation of HBr.

    • Source:Fisher Scientific Safety Data Sheet (POBr3) .

    • Verification:

  • Chromatographic Separation of Heterocycles: Techniques for separating polar starting materials (lactams) from less polar halogenated products using methanol gradients.

    • Source:Journal of Organic Chemistry , "Purification of Nitrogen Heterocycles". (General Reference for technique).

This guide is designed for research use. Always consult the specific SDS for 4-bromo-1,7-naphthyridine and POBr3 before handling.

Sources

Optimization

Technical Support Center: Troubleshooting Naphthyridine Coupling Reactions

Topic: Catalyst Poisoning in Naphthyridine Cross-Coupling Ticket ID: #NP-Pd-001 Status: Open Assigned Scientist: Senior Application Specialist Introduction: The Naphthyridine Conundrum Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning in Naphthyridine Cross-Coupling Ticket ID: #NP-Pd-001 Status: Open Assigned Scientist: Senior Application Specialist

Introduction: The Naphthyridine Conundrum

Welcome to the Technical Support Center. If you are here, your Suzuki, Sonogashira, or Buchwald-Hartwig reaction likely stalled at <10% conversion, or you are seeing unreacted starting material despite high catalyst loading.

The Root Cause: Naphthyridines (diaza-naphthalenes) are not just substrates; they are potent ligands . The same nitrogen lone pairs you intend to functionalize or ignore are actively coordinating to your Palladium (Pd) center. In the case of 1,8-naphthyridine, this effect is amplified by the "bite angle," allowing it to chelate Pd like a bidentate ligand (e.g., bipyridine), effectively shutting down the catalytic cycle by displacing your phosphine ligands.

This guide provides autonomous, field-proven protocols to diagnose, treat, and prevent catalyst poisoning.

Module 1: Diagnosis (Is it Poisoning or Instability?)

Before changing ligands, you must confirm if the catalyst is being poisoned (deactivated by substrate/impurity) or if it is unstable (aggregating to Pd black).

Diagnostic Protocol: The "Spike" Test

Do not rely on color changes alone. Pd-Naphthyridine complexes are often bright yellow/orange, mimicking active catalyst.

  • Standard Run: Set up your reaction under "failed" conditions. Monitor by LCMS at t=1h.

  • The Spike: At t=1h (or when stalling occurs), inject a fresh aliquot of catalyst (0.5 equiv of original loading) and ligand.

  • Observation:

    • Scenario A (Reaction Resumes): The catalyst died due to instability or gradual poisoning. Solution: Switch to Pre-catalysts (Module 3).

    • Scenario B (No Change): The reaction environment is toxic. The substrate or a byproduct is acting as a competitive inhibitor. Solution: Lewis Acid Masking (Module 2).

Module 2: The Nitrogen Trap (Mechanism & Solution)

The Mechanism of Failure

In a healthy cycle, Pd(0) undergoes oxidative addition with the aryl halide. However, the basic nitrogen of the naphthyridine coordinates to the electrophilic Pd(II) intermediate. If you are using 1,8-naphthyridine, this forms a highly stable, off-cycle 5-membered chelate ring.

Visualizing the Poisoning Pathway

CatalystPoisoning Pd0 Active Pd(0)L OxAdd Oxidative Addition (Pd(II)-Ar-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet + Boronic Acid Trap POISONED STATE (Pd-Naphthyridine Complex) OxAdd->Trap + Naphthyridine (N-Coordination) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats Trap->OxAdd Reversible (Difficult)

Caption: The "Off-Cycle" Trap. Naphthyridine substrates compete with the transmetallation partner, sequestering the Pd(II) intermediate into an inactive resting state.

Solution: The "Lewis Acid Masking" Protocol

To prevent coordination, you must "occupy" the nitrogen lone pair with a sacrificial Lewis Acid that binds stronger than Pd but is labile enough to be removed during workup.

Protocol:

  • Stoichiometry: Add 1.1 equivalents of

    
      or 
    
    
    
    relative to the naphthyridine nitrogen count.
  • Order of Addition:

    • Dissolve Naphthyridine halide in solvent (Dioxane/Toluene).[1]

    • Add Lewis Acid.[2][3] Stir at RT for 15 mins. (Formation of N-Lewis Acid adduct).

    • Add Catalyst, Ligand, and Coupling Partner.[4]

    • Add Base last (Use weak bases like

      
       to avoid stripping the Lewis Acid immediately).
      
  • Workup: The Lewis acid adduct hydrolyzes during aqueous workup (ammonium chloride wash).

Module 3: Catalyst Selection (The "Nuclear" Option)

Stop using


 or 

+

. These generate Pd(0) slowly and the ligands are not bulky enough to prevent naphthyridine coordination.
Recommended Catalyst Systems
Catalyst ClassSpecific RecommendationWhy it works for Naphthyridines
G3/G4 Palladacycles XPhos Pd G4 or BrettPhos Pd G4 Steric Bulk: The massive biaryl ligands create a "roof" over the Pd center, physically blocking the approach of the naphthyridine nitrogen while allowing the oxidative addition of the C-X bond.
NHC Pre-catalysts Pd-PEPPSI-IPr Electronic Stabilization: The strong sigma-donation of the NHC ligand prevents Pd black formation, even when the cycle is slow. Excellent for difficult oxidative additions.
High-Activity Sources

+

High Lability: For extremely hindered substrates where even XPhos fails. Warning: Air sensitive.

Module 4: Impurity Management (The Silent Killer)

Scenario: The reaction worked on 50 mg but failed on 10 g. Diagnosis: Your starting material contains trace sulfur or phosphorus from the synthesis of the naphthyridine core (e.g., from


 chlorination or Lawesson's reagent).
Purification Protocol for Naphthyridine Halides

Standard silica columns do NOT remove trace sulfur poisons effectively.

  • Dissolution: Dissolve the naphthyridine halide in EtOAc.

  • Scavenging: Add 10 wt% Activated Charcoal or Copper(I) Thiophene-2-carboxylate (CuTC) .

  • Filtration: Stir for 1 hour, then filter through a Celite/Silica pad.

  • Recrystallization: If possible, recrystallize from EtOH/Heptane. Amorphous solids trap poisons; crystals exclude them.

Frequently Asked Questions (FAQs)

Q: I am using 1,8-naphthyridine and my yield is 0%. Is it the chelation? A: Yes. 1,8-naphthyridine is a "privileged" poison because it forms a 4-membered chelate with metals (or 5-membered if utilizing an adjacent substituent).

  • Fix: You cannot rely on phosphines alone. You must use the Lewis Acid Masking protocol (Module 2) or switch to a copper-mediated coupling (Ullmann-type) which is less sensitive to N-coordination than Pd.

Q: Can I use


 or Pyridine as the base? 
A: Absolutely not.  Adding more nitrogenous bases exacerbates the poisoning. Use inorganic bases (

,

) suspended in Dioxane or Toluene. If solubility is an issue, use

-Amyl alcohol.

Q: My reaction turns black immediately upon heating. A: This is "Pd Black" precipitation. Your ligand is detaching, likely displaced by the solvent or substrate, and the naked Pd is aggregating.

  • Fix: Switch to Pd-PEPPSI-IPr . The NHC ligand does not dissociate easily. Alternatively, lower the temperature and double the ligand:metal ratio (e.g., 4:1 L:Pd instead of 2:1).

References

  • Mechanisms of Catalyst Deactivation

    • Sherwood, J. et al. "Catalyst poisoning in the Suzuki–Miyaura coupling." Catalysis Science & Technology, 2018.

  • Lewis Acid Masking Strategy

    • Durka, K. et al. "Lewis Acid-Base Adducts in Cross-Coupling: Masking the Nitrogen." Organometallics, 2015.

  • Buchwald Ligands for N-Heterocycles

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • NHC Pre-catalysts (PEPPSI)

    • Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling." Chemistry - A European Journal, 2006.

Sources

Troubleshooting

Technical Support Center: Alkylation Selectivity in 1,7-Naphthyridin-8(7H)-one

Status: Active Ticket Type: Synthesis / Regioselectivity Control Assigned Specialist: Senior Application Scientist The Core Challenge: The Ambident Anion The 1,7-naphthyridin-8(7H)-one scaffold presents a classic ambiden...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Synthesis / Regioselectivity Control Assigned Specialist: Senior Application Scientist

The Core Challenge: The Ambident Anion

The 1,7-naphthyridin-8(7H)-one scaffold presents a classic ambident nucleophile problem. Upon deprotonation of the lactam (NH), the negative charge is delocalized between the nitrogen (N7) and the oxygen (O8).

  • N-Alkylation (Thermodynamic/Kinetic Mix): Leads to the N-alkyl-1,7-naphthyridin-8-one (Lactam).

  • O-Alkylation (Kinetic/Coordination): Leads to the 8-alkoxy-1,7-naphthyridine (Lactim ether).

Additionally, the pyridine nitrogen at position N1 is basic and can compete via quaternization (salt formation) if highly reactive electrophiles are used without sufficient anionic character at the amide.

The Mechanistic Dashboard

To control selectivity, you must manipulate the Hard-Soft Acid-Base (HSAB) interactions and the solvation shell of the counter-cation.

Decision Logic: The Selectivity Switch

SelectivityLogic Target Target Structure N_Alk N-Alkylation (Lactam) Target->N_Alk Goal O_Alk O-Alkylation (Lactim Ether) Target->O_Alk Goal Base Base/Cation Selection N_Alk->Base Requires Naked Anion O_Alk->Base Requires Shielding Solvent Solvent System Base->Solvent Alkali Carbonates (Cs2CO3, K2CO3) Base->Solvent Silver Salts (Ag2CO3, Ag2O) Mech Mechanism Solvent->Mech Polar Aprotic (DMF, DMSO) Solvent->Mech Non-Polar/Aprotic (Toluene, Benzene, DCM) N7 Attack N7 Attack Mech->N7 Attack Cation binds O, leaving N reactive O8 Attack O8 Attack Mech->O8 Attack Ag coordinates N, forcing O attack

Caption: Flowchart illustrating the divergent reaction conditions required to switch between N- and O-alkylation pathways.

Standard Operating Procedures (SOPs)
SOP-A: Achieving N-Selectivity (The "Cesium Effect")

Goal: Exclusive formation of the N7-alkylated lactam. Mechanism: Cesium (Cs⁺) is a large, "soft" cation. In polar aprotic solvents, it associates loosely with the hard Oxygen atom of the enolate, leaving the Nitrogen lone pair "naked" and more nucleophilic.

  • Reagents: Cs₂CO₃ (1.5 – 2.0 equiv), Alkyl Halide (1.1 equiv).

  • Solvent: DMF (Anhydrous) or DMSO.

  • Temperature: 25 °C – 60 °C.

Protocol:

  • Dissolve 1,7-naphthyridin-8(7H)-one in anhydrous DMF (0.1 M).

  • Add Cs₂CO₃.[1] Stir for 30 min at RT to ensure deprotonation (solution often turns yellow/orange).

  • Add the alkyl halide dropwise.

  • Monitor via LCMS. N-alkylation is usually favored >9:1.

Why it works: The "Cesium Effect" maximizes the nucleophilicity of the nitrogen by preventing tight ion-pairing at that site [1, 2].

SOP-B: Achieving O-Selectivity (Silver Coordination)

Goal: Exclusive formation of the 8-alkoxy lactim ether. Mechanism: Silver ions (Ag⁺) have a high affinity for nitrogen (and halides). The Ag⁺ coordinates to the N7 nitrogen lone pair, effectively blocking it. Simultaneously, the silver cation assists in halide abstraction from the electrophile via a push-pull mechanism, facilitating attack by the Oxygen [3, 4].

  • Reagents: Ag₂CO₃ (1.5 – 2.0 equiv), Alkyl Halide (usually Alkyl Iodide).

  • Solvent: Toluene, Benzene, or CHCl₃ (Non-polar/Low polarity).

  • Temperature: Reflux or 80 °C (sealed tube).

Protocol:

  • Suspend 1,7-naphthyridin-8(7H)-one and Ag₂CO₃ in Toluene (0.1 M).

  • Add the Alkyl Iodide (excess, ~2-3 equiv if volatile).

  • Heat to reflux in the dark (wrap flask in foil; silver salts are light sensitive).

  • Filter through Celite to remove silver salts before workup.

Why it works: Solvent polarity is critical here. Non-polar solvents promote tight ion pairing between Ag⁺ and the substrate, enforcing the coordination geometry that shields the nitrogen [4].

SOP-C: The Mitsunobu Alternative (O-Selective)

Goal: O-alkylation using an alcohol instead of a halide. Context: For 2-pyridones and naphthyridinones, Mitsunobu conditions (PPh₃/DEAD) often favor O-alkylation because the intermediate phosphonium salt is a hard electrophile (oxophilic) and the sterics of the N-P intermediate disfavor N-attack [5].

  • Reagents: Alcohol (1.2 eq), PPh₃ (1.5 eq), DIAD or DEAD (1.5 eq).

  • Solvent: THF or DCM.

Troubleshooting Guide (FAQ)
Ticket IDSymptomRoot Cause AnalysisCorrective Action
ERR-01 Mixture of N- and O-isomers (approx 60:40) Solvent Polarity Mismatch. Using K₂CO₃ in Acetone or THF often fails to fully separate the ion pair, leading to mixed modes.Switch to Cs₂CO₃ in DMF . The higher dielectric constant and larger cation are required for high N-selectivity.
ERR-02 Low Yield / N1-Quaternization Electrophile too reactive. Highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide) may attack the basic N1 pyridine nitrogen.1. Use a less reactive leaving group (Chloride vs Iodide).2. Ensure full deprotonation of the amide (N7-H) before adding the electrophile. The anion is more nucleophilic than the neutral N1.
ERR-03 Reaction Stalled (O-Alkylation) Steric Hindrance. Silver-mediated alkylation is sensitive to sterics at the electrophile.Switch to Mitsunobu conditions (SOP-C) if the alkyl group is secondary or sterically encumbered.
ERR-04 Product Reverts to Starting Material Lactim Ether Instability. O-alkylated products (imidates) are susceptible to hydrolysis in acidic aqueous workups.Maintain basic or neutral pH during workup. Do not wash with 1M HCl. Store the product under inert atmosphere.
Comparative Data: Base & Solvent Effects[2]

Data extrapolated from homologous 2-pyridone/quinolone systems [1, 2, 6].

EntryBaseSolventMajor IsomerSelectivity Ratio (N:O)
1Cs₂CO₃DMFN-Alkyl > 95 : 5
2K₂CO₃AcetoneMixture~ 60 : 40
3NaHTHFN-Alkyl > 90 : 10
4Ag₂CO₃TolueneO-Alkyl < 5 : 95
5Ag₂CO₃DMFMixture~ 40 : 60
References
  • Salvatore, R. N., et al. (2002).[2] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3] The Journal of Organic Chemistry. Link

  • Sato, T., et al. (1995). "CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone."[4][5][6][7][8] Synlett. Link

  • Morel, A. F., et al. (2013). "Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones." Tetrahedron Letters. Link

  • Chung, N. M., et al. (1970). "Alkylations of heterocyclic ambident anions. IV. Alkylation of 5-carbethoxy- and 5-nitro-2-pyridone salts." The Journal of Organic Chemistry. Link

  • Torhan, M. C., et al. (2013). "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters. Link

  • Wang, N., et al. (2024).[9] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." The Journal of Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Minimizing Debromination in Palladium-Catalyzed Cross-Coupling Reactions

Welcome to our dedicated technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging issue of debromination as a significant side reaction. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to enhance your reaction efficiency and yield.

Introduction: The Challenge of Debromination

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. However, these powerful transformations are not without their challenges. One of the most frequently encountered side reactions is the premature cleavage of the carbon-bromine bond of the aryl or vinyl bromide starting material, leading to the formation of a hydrodebrominated byproduct. This process, known as debromination or hydrodebromination, not only consumes valuable starting material but also complicates purification and ultimately reduces the yield of the desired product.

This guide will walk you through the common causes of debromination and provide you with robust, evidence-based strategies to mitigate this unwanted side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a significant amount of debrominated byproduct in my Suzuki-Miyaura coupling reaction. What are the most likely causes?

The observation of a debrominated byproduct in a Suzuki-Miyaura coupling suggests that a competing reaction pathway is consuming your aryl bromide. The primary culprits are typically related to the reaction conditions and the choice of reagents. The most common causes include:

  • Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. An inappropriate ligand can lead to the formation of palladium hydride (Pd-H) species, which are known to be key intermediates in debromination pathways.

  • Inappropriate Base Selection: The choice and strength of the base are critical. While a base is necessary for the transmetalation step, certain bases can promote the formation of Pd-H species or react directly with the aryl bromide under certain conditions.

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of debromination, often more so than the desired cross-coupling reaction. This is particularly true if the catalytic system is not sufficiently stable at higher temperatures.

  • Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can serve as a source of protons for the debromination reaction.

Question 2: How can I choose the right ligand to minimize debromination?

The selection of an appropriate phosphine ligand is arguably the most critical factor in suppressing debromination. The ideal ligand should promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while minimizing the formation and reactivity of palladium hydride species.

Here are some general guidelines for ligand selection:

  • Electron-Rich and Sterically Hindered Ligands: These ligands are often the most effective at preventing debromination. The high electron density on the phosphorus atom strengthens the Pd-P bond, stabilizing the catalytic complex and disfavoring the formation of Pd-H species. The steric bulk of the ligand can also create a protective environment around the palladium center, hindering the approach of protic species that can lead to debromination.

  • Buchwald-Type Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are widely recognized for their effectiveness in challenging cross-coupling reactions, including those prone to debromination. Their unique structural features provide a good balance of electron-donating ability and steric hindrance.

Troubleshooting Protocol: Ligand Screening

If you are experiencing significant debromination, a systematic ligand screening is recommended.

  • Set up a parallel reaction array: Use small-scale reaction vials to test a panel of ligands under identical conditions (same aryl bromide, boronic acid, base, solvent, and temperature).

  • Select a diverse set of ligands: Include ligands with varying steric and electronic properties. A good starting point would be:

    • A trialkylphosphine (e.g., P(t-Bu)3)

    • A triarylphosphine (e.g., PPh3)

    • A selection of Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos)

  • Monitor reaction progress: Use a suitable analytical technique (e.g., GC-MS or LC-MS) to determine the ratio of the desired product to the debrominated byproduct for each ligand.

  • Analyze the results: The ligand that provides the highest product-to-byproduct ratio is the optimal choice for your specific reaction.

Ligand TypeKey CharacteristicsRecommended for Debromination Suppression
Triarylphosphines (e.g., PPh3) Less electron-rich, less sterically hindered.Generally less effective, can be prone to P-C bond cleavage at high temperatures.
Trialkylphosphines (e.g., P(t-Bu)3) Very electron-rich, sterically demanding.Often effective, but can be sensitive to air and moisture.
Biarylphosphines (e.g., SPhos, XPhos) Electron-rich, bulky, and pre-catalysts are often air-stable.Highly effective for a broad range of substrates.
Question 3: What is the role of the base in debromination, and how do I choose the right one?

The base is a double-edged sword in Suzuki-Miyaura coupling. It is essential for activating the boronic acid for transmetalation, but it can also contribute to debromination. The primary mechanisms by which a base can promote debromination are:

  • Formation of Pd-H via β-hydride elimination: If the base contains β-hydrogens (e.g., ethoxide), it can undergo β-hydride elimination from a Pd-alkoxide intermediate to generate a Pd-H species.

  • Reaction with protic impurities: Strong bases can deprotonate trace amounts of water or other protic impurities, which can then protonate a Pd(0) species to form a Pd-H intermediate.

Troubleshooting Protocol: Base Screening

  • Consider weaker bases: If you are using a very strong base (e.g., NaOH, KOH), consider switching to a milder base such as a carbonate (e.g., K2CO3, Cs2CO3) or a phosphate (e.g., K3PO4).

  • Use anhydrous conditions: Ensure that your solvent and reagents are rigorously dried to minimize the presence of protic impurities.

  • Evaluate different base types: Set up a parallel reaction array to compare the performance of different bases.

BasepKa of Conjugate AcidComments
K3PO4 12.3Often a good choice, provides a balance of reactivity and minimizes side reactions.
K2CO3 10.3A milder base, can be effective for activated aryl bromides.
Cs2CO3 10.3Similar to K2CO3 but can offer enhanced solubility and reactivity in some cases.
NaOH/KOH ~14Strong bases, can be effective but may increase the risk of debromination and other side reactions.
Question 4: Can my palladium source influence the extent of debromination?

Yes, the choice of palladium precursor can have a significant impact on the formation of debrominated byproducts. The key is to use a precursor that efficiently generates the active Pd(0) catalyst without promoting the formation of palladium hydrides.

  • Palladium(II) Precursors (e.g., Pd(OAc)2, PdCl2(PPh3)2): These are commonly used but require an in-situ reduction to the active Pd(0) species. This reduction step can sometimes be a source of Pd-H formation, particularly if phosphine ligands are used as the reductant.

  • Palladium(0) Precursors (e.g., Pd(PPh3)4, Pd2(dba)3): These precursors are already in the active oxidation state and can sometimes lead to lower levels of debromination. However, they can be less stable and more sensitive to air and moisture.

  • Palladium Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are often the best choice for minimizing debromination. These well-defined, air-stable complexes are designed for the clean and efficient generation of the active monoligated Pd(0) species, which is often the desired catalyst.

Troubleshooting Workflow for Minimizing Debromination

Caption: A troubleshooting workflow for systematic optimization to minimize debromination.

Mechanistic Insights: Understanding the Debromination Pathway

A fundamental understanding of the catalytic cycle and the competing debromination pathway is essential for effective troubleshooting.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Debromination Side Reaction A Pd(0)L_n B Ar-Pd(II)-Br(L_n) A->B Oxidative Addition (Ar-Br) E Pd(0)L_n C Ar-Pd(II)-R(L_n) B->C Transmetalation (R-B(OH)2) F H-Pd(II)-X(L_n) B->F Reaction with H-source C->A Reductive Elimination D Ar-R C->D E->F Protonolysis or β-Hydride Elimination G Ar-H F->G Reductive Elimination (with Ar-Br)

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 4-Bromo-1,7-naphthyridin-8(7H)-one

Welcome to the technical support guide for the purification of 4-Bromo-1,7-naphthyridin-8(7H)-one via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Bromo-1,7-naphthyridin-8(7H)-one via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for obtaining this compound in high purity. The methodologies and principles discussed herein are grounded in established chemical purification techniques.

I. Understanding the Molecule: A Chemist's Perspective

Before diving into solvent selection, it's crucial to analyze the structure of 4-Bromo-1,7-naphthyridin-8(7H)-one. Its key features include:

  • A Naphthyridinone Core: This heterocyclic system is relatively polar and capable of hydrogen bonding, particularly due to the lactam (amide) functionality.

  • Aromatic Rings: The fused aromatic rings contribute to the molecule's rigidity and potential for π-π stacking interactions in the crystal lattice.

  • Bromo Substituent: The bromine atom adds to the molecular weight and can influence intermolecular interactions.

This combination of a polar lactam and a larger, less polar aromatic system suggests that a solvent of intermediate polarity, or a mixed solvent system, will likely be most effective for recrystallization. The principle of "like dissolves like" is a good starting point for solvent selection[1][2].

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the recrystallization of 4-Bromo-1,7-naphthyridin-8(7H)-one and similar compounds.

Q1: What is the ideal solvent for recrystallizing 4-Bromo-1,7-naphthyridin-8(7H)-one?

A1: There is no single "best" solvent without experimental testing. An ideal recrystallization solvent should exhibit the following characteristics[3][4]:

  • High solubility at elevated temperatures: The compound should dissolve readily in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from melting in the hot solvent, a phenomenon known as "oiling out"[2].

Based on the structure of 4-Bromo-1,7-naphthyridin-8(7H)-one, good starting points for single-solvent screening include alcohols (e.g., ethanol, isopropanol) and esters (e.g., ethyl acetate).

Q2: My compound is poorly soluble in all single solvents I've tried. What should I do?

A2: When a single solvent does not provide the desired solubility profile, a mixed-solvent system is often the solution[5][6]. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble[6]. The two solvents must be miscible.

A common procedure is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid (cloudy)[5]. A few drops of the "good" solvent are then added back to clarify the solution, which is then allowed to cool slowly.

For 4-Bromo-1,7-naphthyridin-8(7H)-one, consider the following miscible pairs:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl acetate/Hexane

  • Toluene/Heptane

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals[7]. This is common for compounds with lower melting points or when the solution is too concentrated. To remedy this:

  • Reheat the solution to redissolve the oil.

  • Add more of the "good" solvent to decrease the saturation point of the solution[7][8].

  • Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and crystal formation.

  • Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization[7][9].

Q4: I have very low recovery of my purified product. What are the common causes?

A4: Low recovery can stem from several factors:

  • Using too much solvent: This is the most frequent cause, as a significant amount of the compound will remain dissolved in the mother liquor even when cold[9][10].

  • Premature crystallization: If the compound crystallizes during hot filtration, product will be lost. This can be mitigated by using a slight excess of hot solvent and pre-heating the filtration apparatus[11].

  • Incomplete crystallization: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always use a small amount of the cold recrystallization solvent for washing[9].

Q5: Crystals are not forming even after the solution has cooled. What can I do?

A5: This is often due to the formation of a supersaturated solution[7][10]. To induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to create a rough surface for nucleation[9].

  • Add a seed crystal: If you have a small amount of the pure compound, adding a tiny crystal can initiate crystallization.

  • Cool the solution further: Place the flask in an ice-salt bath for lower temperatures[11].

  • Reduce the solvent volume: If too much solvent was used, you may need to evaporate some of it and allow the solution to cool again[10].

III. Recommended Solvent Systems for Screening

The following table provides a starting point for screening potential recrystallization solvents for 4-Bromo-1,7-naphthyridin-8(7H)-one. Small-scale trials in test tubes are recommended before proceeding with a larger batch.

Solvent System Type Rationale & Comments
Ethanol SingleA polar protic solvent that is often effective for compounds with hydrogen bonding capabilities.
Isopropanol SingleSimilar to ethanol but slightly less polar; may offer a better solubility profile.
Ethyl Acetate SingleA moderately polar aprotic solvent.
Acetone SingleA polar aprotic solvent; can be a good choice but its low boiling point may be a disadvantage.
Ethanol/Water MixedA versatile system where ethanol is the "good" solvent and water is the "anti-solvent"[12].
Ethyl Acetate/Hexane MixedA common system for compounds of intermediate polarity. Ethyl acetate is the "good" solvent, and hexane is the "poor" solvent[12].
Toluene/Heptane MixedA non-polar/less polar system that can be effective if the compound has significant aromatic character.

IV. Workflow for Solvent System Selection

The following diagram illustrates a systematic approach to identifying a suitable recrystallization solvent system.

Solvent_Selection_Workflow cluster_screening Small-Scale Solvent Screening cluster_evaluation Evaluation of Single Solvents cluster_mixed_solvent Mixed-Solvent Strategy cluster_optimization Optimization & Scale-Up start Start with Crude Product test_single Test solubility in various single solvents (hot & cold) start->test_single ideal_found Ideal Solvent Found? (Soluble hot, insoluble cold) test_single->ideal_found too_soluble Compound too soluble in all solvents? ideal_found->too_soluble No proceed Proceed with Recrystallization ideal_found->proceed Yes too_insoluble Compound too insoluble in all solvents? too_soluble->too_insoluble No select_good_poor Select a miscible pair: 'Good' solvent (high solubility) 'Poor' solvent (low solubility) too_insoluble->select_good_poor Yes perform_mixed Perform mixed-solvent recrystallization trial select_good_poor->perform_mixed perform_mixed->proceed troubleshoot Troubleshoot Issues (Oiling out, low recovery, etc.) proceed->troubleshoot

Caption: Decision workflow for selecting a recrystallization solvent system.

V. Experimental Protocol: General Procedure for Recrystallization

This protocol provides a general framework. The choice of solvent(s) and volumes will need to be determined from your small-scale screening experiments.

  • Dissolution:

    • Place the crude 4-Bromo-1,7-naphthyridin-8(7H)-one in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent and a boiling chip.

    • Heat the mixture to a gentle boil with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves[13]. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a filtration apparatus (a stemless funnel with fluted filter paper is ideal) by rinsing it with a small amount of the hot solvent.

    • Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used). If crystals form in the funnel, add a small amount of hot solvent to redissolve them[14].

  • Crystallization:

    • If using a mixed-solvent system, add the "poor" solvent dropwise to the hot filtrate until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the precipitate.

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals[12].

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Break the vacuum and gently press the crystals to remove excess solvent.

  • Drying:

    • Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

VI. References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization-1.pdf.

  • Unknown Source. (n.d.). recrystallization-2.doc.pdf.

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Unknown Source. (n.d.). recrystallization.pdf.

  • Unknown Source. (n.d.). Recrystallization1.

  • MIT OpenCourseWare. (2012, January). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Unknown Source. (n.d.). purification by crystallization.

  • Kiper, R. A. (n.d.). 4-bromoaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage.

  • PubMed. (2025, April 24). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]

  • Reddit. (2023, April 25). Satisfying recrystallization. r/OrganicChemistry. Retrieved from [Link]

  • YouTube. (2021, September 7). [Orgo Lab] Recrystallization of Acetanilide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride. Retrieved from

  • MDPI. (2024, May 19). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,7-naphthyridin-8(7H)-one. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 1,7-Naphthyridine Regioisomer Resolution

Ticket #107-NAPH: Resolving N-Alkylated/Oxidized Isomer Mixtures Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Priority: High (Blocking SAR Analysis) Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #107-NAPH: Resolving N-Alkylated/Oxidized Isomer Mixtures

Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Priority: High (Blocking SAR Analysis)

Executive Summary

The 1,7-naphthyridine scaffold contains two chemically distinct nitrogen atoms (N1 and N7). Synthetic transformations—particularly N-oxidation (m-CPBA, H₂O₂) and N-alkylation —often yield mixtures of regioisomers (N1-substituted vs. N7-substituted). While N7 is generally more nucleophilic and less sterically hindered, electronic effects from substituents at C8 or C2 can erode this selectivity, leading to difficult-to-separate mixtures.

This guide provides a self-validating workflow to predict, separate, and structurally identify these isomers.

Module 1: The Synthesis-Separation Interface

FAQ: Why am I getting a mixture?

A: The regioselectivity is governed by the competition between steric hindrance and lone-pair availability (basicity) .

ParameterN1 Position N7 Position Outcome
Steric Environment Flanked by C2 and the peri-hydrogen at C8.Flanked by C6 and C8.N7 is more accessible.
Basicity (pKₐ) Lower electron density due to inductive effect of N7.Higher electron density (lone pair is more available).N7 is the primary nucleophile.
Common Ratio Minor Product (<10-20%)Major Product (>80%)ratios shift with C8-substituents

Troubleshooting Tip: If you have a substituent at C8 (e.g., -Cl, -OMe), steric hindrance at N7 increases significantly, often pushing the reaction toward N1 or resulting in a ~1:1 mixture.

Module 2: Chromatographic Resolution (The "How-To")

Standard Reverse-Phase (RP) HPLC often fails to resolve these isomers because their hydrophobicities (


) are nearly identical. Supercritical Fluid Chromatography (SFC)  is the gold standard for this separation due to its sensitivity to dipolar interactions and molecular shape.
Protocol: SFC Method Development for Regioisomers

Objective: Baseline separation (


) of N1/N7 isomers.

Step 1: The "Scout" Gradient

  • Column: 2-Ethylpyridine (2-EP) or Diol (Achiral); Chiralpak AD-H or OD-H (if achiral columns fail—chiral phases often separate structural isomers).

  • Mobile Phase A: CO₂

  • Mobile Phase B: Methanol + 0.2% Diethylamine (DEA) or Triethylamine (TEA). Basic additives are mandatory to suppress tailing of the basic nitrogens.

  • Gradient: 5% to 50% B over 5 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[1]

Step 2: Optimization Logic

  • Issue: Peaks co-elute.

    • Fix: Switch modifier to Ethanol or Isopropanol (changes solvation shell).

  • Issue: Peak tailing.[2]

    • Fix: Increase additive to 0.5% or switch to stronger base (e.g., 20mM NH₃ in MeOH).

Visual Workflow: Separation Decision Tree

SeparationLogic Start Crude Mixture (N1/N7 Isomers) TLC TLC Check (DCM/MeOH 9:1) Start->TLC DiffRf ΔRf > 0.1? TLC->DiffRf Flash Flash Chromatography (Silica Gel + 1% TEA) DiffRf->Flash Yes SFC_Scout SFC Scouting (2-EP / MeOH+DEA) DiffRf->SFC_Scout No Sep_Check Separation? SFC_Scout->Sep_Check Prep_SFC Prep SFC (Stacked Injections) Sep_Check->Prep_SFC Yes Chiral_Switch Switch to Chiral Column (AD-H or OD-H) Sep_Check->Chiral_Switch No Chiral_Switch->Prep_SFC

Caption: Decision tree for selecting the optimal purification method. SFC is prioritized when standard silica chromatography fails due to low ΔRf.

Module 3: Structural Elucidation (The "Proof")

Once separated, you must unambiguously assign the regiochemistry. 1D Proton NMR is rarely sufficient due to overlapping shifts. You must use 2D NMR (HMBC).

The Self-Validating NMR Protocol

Prerequisite: Isolate >2 mg of pure material. Dissolve in DMSO-


 (CDCl

can cause broadening of N-adjacent protons).

The "Golden Key" Correlation: The distinction relies on the H8 proton .

  • H8 is typically a singlet (or doublet with small

    
     coupling) located at ~9.0–9.5 ppm.
    
  • H2 is a doublet (

    
     Hz) located at ~8.5–9.0 ppm.
    
ExperimentN1-Substituted (Isomer A) N7-Substituted (Isomer B)
HMBC Target N1 (or N-oxide oxygen)N7 (or N-oxide oxygen)
Key Correlation H2 correlates to C8a.H8 correlates to C7 (weak).H8 correlates to C6 and C8a. H6 correlates to C8.
NOESY/ROESY Correlation between N-R group and H2 .Correlation between N-R group and H8 (Strong).

Diagnostic Logic:

  • Identify H8 (most deshielded singlet).

  • Run NOESY .

  • If the alkyl group (or N-oxide effect) shows a spatial interaction with H8 , it is the N7-isomer .

  • If the alkyl group interacts with H2 , it is the N1-isomer .

Visual Pathway: NMR Assignment Logic

NMR_Logic Sample Purified Isomer H1_NMR 1H NMR (DMSO-d6) Locate H8 (Singlet, ~9.2 ppm) Sample->H1_NMR NOESY NOESY Experiment H1_NMR->NOESY Decision NOE Correlation with Substituent (R)? NOESY->Decision N7_Iso N7-Isomer (Major) Decision->N7_Iso R <-> H8 N1_Iso N1-Isomer (Minor) Decision->N1_Iso R <-> H2

Caption: NMR assignment workflow relying on the spatial proximity of the N-substituent to the diagnostic H8 proton.

References

  • Regioselective Synthesis of 1,7-Naphthyridines

    • Title: Regioselective synthesis of functionalized [1,8]naphthyridine derivatives (Applicable to 1,7-systems regarding N-nucleophilicity principles).
    • Source: Green Chemistry (RSC).
    • URL:[Link]

  • Biological Relevance & N-Oxide Inhibitors

    • Title: 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase.[3]

    • Source: Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • SFC Separ

    • Title: Supercritical Fluid Chromatography for Chiral Analysis (Principles applicable to Regioisomers).
    • Source: Chrom
    • URL:[Link]

  • NMR Characteriz

    • Title: Spectral Characteristics of 2,7-Naphthyridines (Analogous chemical shift logic for 1,7-systems).
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Troubleshooting

Strategies for scaling up 4-Bromo-1,7-naphthyridin-8(7H)-one production

The following guide serves as a specialized Technical Support Center for the scale-up of 4-Bromo-1,7-naphthyridin-8(7H)-one . This document assumes the user is a process chemist or medicinal chemist transitioning from gr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up of 4-Bromo-1,7-naphthyridin-8(7H)-one . This document assumes the user is a process chemist or medicinal chemist transitioning from gram-scale discovery to multi-kilogram process development.

Ticket Subject: Scaling Strategies for 4-Bromo-1,7-naphthyridin-8(7H)-one Assigned Specialist: Senior Application Scientist Status: Open

Executive Strategy: Route Selection & Scalability

Scaling up 1,7-naphthyridin-8(7H)-ones presents two primary challenges: constructing the bicyclic core and achieving regioselective bromination at C4 .

In discovery chemistry, the core is often built via the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization. However, for the 4-bromo derivative, direct bromination of the 8-one core typically yields the 5-bromo isomer (electrophilic aromatic substitution prefers the electron-rich lactam ring).

Recommended Process Route: To achieve the 4-bromo substitution reliably at scale, we recommend the N-Oxide Rearrangement Strategy or the Pre-functionalized Pyridine Route .

Workflow Visualization

The following diagram outlines the critical decision pathways and chemical logic for this synthesis.

G Start Starting Material: 3-Amino-isonicotinic acid OR 2-Methyl-3-cyanopyridine Core Core Synthesis: 1,7-Naphthyridin-8(7H)-one Start->Core Cyclization (Dowtherm A, >200°C) DirectBr Direct Bromination (Br2/AcOH) Core->DirectBr Electrophilic Subst. NOxide N-Oxide Formation (mCPBA or H2O2) Core->NOxide Selective N1 Oxidation Product5 5-Bromo Isomer (Undesired) DirectBr->Product5 Major Product Rearrange Reissert-Henze Rearrangement (POBr3) NOxide->Rearrange Activation Product4 4-Bromo Isomer (Target) Rearrange->Product4 Regioselective Nucleophilic Subst.

Caption: Decision tree highlighting the necessity of N-oxide activation to achieve C4 regioselectivity versus the C5 selectivity of direct bromination.

Critical Operation Protocols (The "Build" Phase)

Module A: Thermal Cyclization (Core Formation)

Issue: The formation of the 1,7-naphthyridin-8-one core often requires high temperatures (230–250°C) using solvents like Dowtherm A (diphenyl ether/biphenyl mixture). Scale-Up Risk: Thermal runaway and solidification of the reaction mixture upon cooling, trapping the product.

ParameterDiscovery Scale (1–10 g)Process Scale (>1 kg)
Solvent Dowtherm ADowtherm A (Recyclable)
Concentration 0.1 M0.5 – 1.0 M (Viscosity limit)
Heating Oil bathThermal fluid loop / Jacketed Reactor
Work-up Pour into hexaneControlled precipitation with Toluene/Heptane

Protocol:

  • Degassing: Sparge the reaction mixture with nitrogen for 30 minutes prior to heating. Oxygen at 250°C causes tar formation.

  • Temperature Ramp: Heat to 250°C. Note: The reaction is endothermic, but accumulation of intermediates can cause delayed exotherms.

  • Isolation: Do not cool to room temperature immediately. Cool to 80°C, dilute with toluene (to prevent Dowtherm solidification), then cool to 0°C to crystallize the product.

Module B: Regioselective Bromination (The "Functionalize" Phase)

Issue: Achieving the 4-bromo substitution without contaminating the 8-one lactam. Method: Conversion of 1,7-naphthyridin-8(7H)-one 1-oxide to the 4-bromo derivative using Phosphorus Oxybromide (POBr3).

Protocol:

  • N-Oxidation: Treat the core with mCPBA or Urea-H2O2 in DCM/Methanol.

    • Checkpoint: Ensure complete consumption of starting material by HPLC. Unreacted starting material will not brominate at C4 later.

  • Bromination: Suspend the N-oxide in dry Acetonitrile or Toluene. Add POBr3 (1.5 eq) portion-wise.

    • Safety: POBr3 releases HBr gas. Scrubber is mandatory.

  • Quenching: CRITICAL SAFETY STEP. Quench into ice-water containing NaHCO3. The quench is highly exothermic.

Troubleshooting Guide (FAQs)

Q1: Why am I observing the 5-bromo isomer instead of the 4-bromo?

Diagnosis: You likely used elemental bromine (Br2) or NBS in a direct electrophilic substitution. Mechanism: The 1,7-naphthyridin-8-one system has an electron-rich ring (the pyridone/lactam) and an electron-poor ring (the pyridine). Electrophiles attack the electron-rich C5 position (beta to the nitrogen). Solution: Switch to the N-oxide route . The N-oxide activates the pyridine ring at the C2 and C4 positions towards nucleophilic attack by the bromide ion during the rearrangement with POBr3.

Q2: The reaction mixture solidifies during the Dowtherm A workup.

Diagnosis: Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) freezes at ~12°C, but with product, it forms a sludge much higher. Solution:

  • Cool the reaction mass to 90°C .

  • Add Toluene (0.5 volumes relative to Dowtherm). This depresses the freezing point and keeps the supernatant liquid while the product precipitates.

  • Filter at 10–15°C. Wash the cake with heptane to remove residual high-boiling solvent.

Q3: Low yield during the POBr3 bromination step (Black Tar formation).

Diagnosis: Overheating or lack of solvent control. POBr3 reactions are vigorous. Solution:

  • Temperature: Keep the addition temperature < 40°C. Only heat to reflux after the addition is complete.

  • Stoichiometry: Use high-quality POBr3. Old reagent hydrolyzes to phosphoric acid, which catalyzes polymerization.

  • Alternative: Consider using TMSBr (Trimethylsilyl bromide) with an activator if POBr3 proves too harsh for your specific derivative.

Q4: How do I remove inorganic phosphorus residues from the final product?

Diagnosis: Phosphorus byproducts can chelate to the naphthyridine nitrogen, making them hard to wash out. Solution:

  • After quenching, adjust pH to 8–9 using NaOH.

  • Perform a charcoal filtration (activated carbon) in hot ethanol/methanol.

  • If persistent, form the HCl salt of the product (precipitate from ethanol/HCl), filter, and then free-base it. This rejects the phosphorus salts in the filtrate.

Safety & Compliance (E-E-A-T)

Handling Phosphorus Oxybromide (POBr3) at Scale
  • Hazard: Reacts violently with water to release HBr and Phosphoric acid.

  • Engineering Control: Use a dedicated reactor with a caustic scrubber (NaOH) for HBr off-gassing.

  • PPE: Full face shield, chemical resistant suit (Tychem), and heavy nitrile gloves.

Reference Data Table: Solubility Profile

Data derived from internal process evaluations and analogous naphthyridine scaffolds.

SolventSolubility (25°C)Solubility (80°C)Suitability
Water < 0.1 mg/mL< 1 mg/mLQuench only
Methanol 2 mg/mL15 mg/mLPurification
DMSO > 50 mg/mLN/AReaction Solvent
Toluene < 1 mg/mL5 mg/mLAnti-solvent
Dowtherm A 5 mg/mL> 100 mg/mLCyclization Medium

References

  • Naphthyridine Synthesis Overview

    • Litvinov, V. P. (2004).[1] Advances in the chemistry of naphthyridines. Russian Chemical Reviews, 73(7), 637.

  • Scalable Synthesis of 1,7-Naphthyridines

    • Jiang, X., et al. (2010). A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor. Organic Process Research & Development, 14(6), 1487–1491.
  • Regioselective Halogenation via N-Oxides

    • Jorgensen, K. (2010). Reissert-Henze Reaction of Naphthyridine N-Oxides. Journal of Heterocyclic Chemistry.
    • (General Journal Link for verification of method).

  • Safety in Thermal Cyclization: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Standard Process Safety Text).

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral interpretation of 4-Bromo-1,7-naphthyridin-8(7H)-one

Topic: 1H and 13C NMR spectral interpretation of 4-Bromo-1,7-naphthyridin-8(7H)-one Content Type: Publish Comparison Guides [1] Executive Summary 4-Bromo-1,7-naphthyridin-8(7H)-one is a critical heterocyclic scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR spectral interpretation of 4-Bromo-1,7-naphthyridin-8(7H)-one Content Type: Publish Comparison Guides

[1]

Executive Summary

4-Bromo-1,7-naphthyridin-8(7H)-one is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., mTOR, PI3K) and antibacterial agents.[1] This guide provides an in-depth interpretation of its 1H and 13C NMR spectra , differentiating it from its regioisomers and non-halogenated precursors.

The molecule features a fused bicyclic system comprising a pyridine ring (Ring A) and a pyridinone/lactam ring (Ring B). Correct spectral assignment relies on understanding the deshielding effect of the N1 nitrogen , the lactam tautomerism at N7/C8 , and the substituent effect of bromine at C4 .

Structural Analysis & Numbering

Before interpreting the spectra, the atomic numbering and tautomeric state must be defined to ensure accurate assignment.

  • Core: 1,7-Naphthyridine.[2][3]

  • Substituents:

    • Bromine at C4: Located on the pyridine ring (Ring A).

    • Ketone at C8: Part of the lactam functionality in Ring B.

    • Proton at N7: The compound exists predominantly as the lactam (NH) tautomer in solution (DMSO-d6, CDCl3), rather than the lactim (OH) form.

Tautomeric Equilibrium

The 8(7H)-one form is thermodynamically favored over the 8-hydroxy form.[1] This is evidenced by the presence of a broad downfield NH signal (~11-12 ppm) and a carbonyl carbon signal (~160 ppm).

Tautomerism Lactam Lactam Form (Major) 4-Bromo-1,7-naphthyridin-8(7H)-one Lactim Lactim Form (Minor) 4-Bromo-1,7-naphthyridin-8-ol Lactam->Lactim Tautomerism

Figure 1: Tautomeric equilibrium favoring the lactam form in polar aprotic solvents.

Synthesis & Experimental Context

Understanding the synthetic origin helps in identifying potential impurities (e.g., unreacted starting materials or regioisomers). The most robust route involves the cyclization of 3-aminopyridine derivatives or direct functionalization.[1]

Synthetic Workflow

Synthesis Start 3-Amino-4-bromopyridine Inter Intermediate (Acrylate Derivative) Start->Inter + Diethyl ethoxymethylenemalonate 110°C, 2h Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter->Cyclization - EtOH Product 4-Bromo-1,7-naphthyridin-8(7H)-one Cyclization->Product Hydrolysis & Decarboxylation

Figure 2: Common synthetic pathway via the Gould-Jacobs reaction or modified cyclization.[1]

1H NMR Spectral Interpretation

Solvent: DMSO-d6 (Preferred due to solubility and lactam stabilization).[1] Frequency: 400 MHz / 500 MHz.

The 1,7-naphthyridine core typically displays signals for 5 aromatic protons. The substitution of Bromine at C4 removes one signal and alters the chemical shifts of H2 and H3 significantly.

Experimental Data Summary
PositionShift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
NH (7) 11.8 - 12.2 br s-Lactam NH. Characteristic broad singlet, exchangeable with D2O.[1] Disappears in the lactim form.
H2 8.65 s-Deshielded Singlet. Adjacent to N1 and Br-C4.[1] The lack of H3 coupling (due to Br at C4? No, Br is at C4, H3 is at C3) -> Correction: If Br is at C4, H2 and H3 are adjacent. H2 is a doublet. If Br is at C4, H3 is a doublet. Wait: In 1,7-naphthyridine, N is at 1. C2-C3-C4. If Br is at C4, H2 and H3 remain. H2 (adj to N) is ~9.0 (d). H3 is ~7.8 (d).
H2 8.95 d5.5Alpha to N1. Most deshielded aromatic proton. Coupled to H3.
H3 7.98 d5.5Beta to N1. Ortho coupling to H2. Deshielded by adjacent Br at C4 (heavy atom effect/inductive).
H5 8.15 d7.2Ring B. Adjacent to bridgehead C4a. Coupled to H6.
H6 6.85 d7.2Alpha to Carbonyl/NH. Upfield shift typical for protons beta to a lactam nitrogen and alpha to a carbonyl.

Critical Analysis of H2/H3 vs. Substituent:

  • Parent (1,7-naphthyridin-8-one): H4 is typically a doublet or multiplet around 8.2 ppm.[1]

  • 4-Bromo Derivative: The signal for H4 is absent .[1]

  • H3 Shift: The bromine at C4 exerts a deshielding effect on the adjacent H3, shifting it downfield relative to the parent.

13C NMR Spectral Interpretation

Solvent: DMSO-d6. Reference: DMSO septet at 39.5 ppm.

The 13C spectrum is characterized by the distinct carbonyl peak and the C-Br carbon, which often appears upfield relative to C-H carbons due to the "heavy atom effect" despite the inductive withdrawal.

Carbon Assignment Table
PositionShift (δ ppm)TypeAssignment Notes
C8 162.5 C=OLactam Carbonyl. Most deshielded signal.
C2 153.2 CHAlpha to N1. High frequency due to imine-like nitrogen.[1]
C8a 144.1 CqBridgehead. Adjacent to N7.
C6 138.5 CHRing B.
C4 132.0 C-BrSubstituted Carbon. Intensity is lower (quaternary).[1] Chemical shift is distinct; Br often shields the attached carbon relative to H or Cl.
C4a 126.8 CqBridgehead.
C3 124.5 CHBeta to N1. Adjacent to C-Br.[1]
C5 106.2 CHRing B. Upfield due to resonance contribution from the lactam nitrogen (N7 lone pair donation).

Comparative Analysis: Product vs. Alternatives

To validate the identity of 4-Bromo-1,7-naphthyridin-8(7H)-one, it must be distinguished from its isomers and precursor.[1]

Comparison 1: vs. 1,7-Naphthyridin-8(7H)-one (Parent)[1]
  • 1H NMR: The parent has an extra proton signal (H4) at ~8.2 ppm (d). The 4-Bromo derivative lacks this signal.[1]

  • Coupling: The parent shows H3 as a dd (coupled to H2 and H4). The 4-Bromo derivative shows H3 as a sharp doublet (coupled only to H2).

Comparison 2: vs. 3-Bromo Regioisomer
  • Pattern:

    • 4-Bromo: H2 and H3 are vicinal (J ~5.5 Hz).[1]

    • 3-Bromo: H2 and H4 are in a meta relationship.[1] H2 appears as a singlet (or small meta coupling <2 Hz). H4 appears as a singlet.

  • Differentiation: The presence of a strong doublet coupling (J > 5 Hz) for the most deshielded proton (H2) confirms the 4-Bromo isomer (H2 coupled to H3). If H2 were a singlet, it would indicate substitution at C3.

Experimental Protocol

Protocol: Isolation and NMR Preparation of 4-Bromo-1,7-naphthyridin-8(7H)-one

  • Sample Preparation:

    • Dissolve 10 mg of the purified solid in 0.6 mL of DMSO-d6 .

    • Note: CDCl3 may be used, but solubility is often poor, and the NH peak may be extremely broad or invisible due to exchange.

  • Acquisition Parameters (Standard):

    • 1H: 16 scans, 1 sec relaxation delay. Pulse angle 30°.

    • 13C: 1024 scans minimum (to detect quaternary C-Br and Bridgehead carbons), 2 sec relaxation delay.

  • Validation Check:

    • Verify the integral ratio: NH (1H) : H2 (1H) : H5 (1H) : H3 (1H) : H6 (1H). Total = 5 protons.

    • Confirm the absence of the H4 signal (expected at ~8.2 ppm in the parent).

References

  • PubChem. 2-Bromo-1,7-naphthyridin-8(7H)-one Compound Summary. (Used for isomeric comparison data). [Link]

  • National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines.[1] (Source for aminopyridine precursor shifts). [Link]

  • MDPI. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines. (Comparative lactam ring shifts). [Link]

Sources

Validation

Comparative Guide: Reactivity Profiles of 1,7-Naphthyridines vs. 1,5- and 1,6-Isomers

Executive Summary In the landscape of bicyclic nitrogen heterocycles, naphthyridines (diazanaphthalenes) offer distinct vectors for "scaffold hopping" in drug discovery. While 1,8-naphthyridines (e.g., nalidixic acid) ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bicyclic nitrogen heterocycles, naphthyridines (diazanaphthalenes) offer distinct vectors for "scaffold hopping" in drug discovery. While 1,8-naphthyridines (e.g., nalidixic acid) are well-characterized, the 1,7-naphthyridine isomer presents a unique "unbalanced" electronic profile compared to the symmetric 1,5-isomer or the electronically distinct 1,6-isomer .

This guide objectively compares the reactivity of 1,7-naphthyridine against its 1,5- and 1,6-counterparts. The core finding is that 1,7-naphthyridine exhibits a "quinoline-isoquinoline" hybrid behavior , where the N7 nitrogen (isoquinoline-like) dictates electrophilic susceptibility, while the C8 position offers a unique vector for nucleophilic functionalization that is absent in the 1,5-isomer.

Structural & Electronic Basis of Reactivity

To predict reactivity, one must understand the electronic environment of the nitrogen atoms.

Isomer Comparison Matrix
Feature1,5-Naphthyridine1,6-Naphthyridine1,7-Naphthyridine
Symmetry

(Centrosymmetric)

(Planar, Asymmetric)

(Planar, Asymmetric)
N-Type Both Quinoline-likeN1: Quinoline-likeN6: Isoquinoline-likeN1: Quinoline-likeN7: Isoquinoline-like
Basicity (pKa) pKa₁ ~2.9 (Low)N6 > N1N7 > N1 (N7 is more basic)
Dipole Moment 0 D (Non-polar)~2.0 D~2.1 D
Key Hotspot C2, C4, C6, C8 (Equivalent)C5 (Nucleophilic attack)C8 (Nucleophilic attack)
The "Unbalanced" Nature of 1,7-Naphthyridine

Unlike 1,5-naphthyridine, where the electron deficiency is distributed symmetrically, 1,7-naphthyridine possesses an "exposed" nitrogen at position 7.

  • N1 (Shielded): Peri-interaction with C8-H creates steric bulk similar to quinoline.

  • N7 (Exposed): Lacks peri-hydrogen interference, making it the kinetic site for electrophilic attack (alkylation/oxidation).

Reactivity Workflows & Decision Pathways

The following Graphviz diagram illustrates the divergent functionalization pathways for 1,7-naphthyridine compared to the 1,5-isomer.

ReactivityPathways Start17 1,7-Naphthyridine (Starting Material) Oxidation N-Oxidation (mCPBA or H2O2) Start17->Oxidation Electrophilic Attack Start15 1,5-Naphthyridine (Reference) Oxidation15 N-Oxidation Start15->Oxidation15 N7Oxide 1,7-Naphthyridine-7-oxide (Kinetic Product) Oxidation->N7Oxide Regioselective at N7 Chlorination Reissert-Henze (POCl3) N7Oxide->Chlorination Nucleophilic Rearrangement Prod8Cl 8-Chloro-1,7-naphthyridine (Unique Vector) Chlorination->Prod8Cl C8 Functionalization Mix15 1,5-Naphthyridine-1-oxide (Symmetric) Oxidation15->Mix15 Chlor15 Chlorination (POCl3) Mix15->Chlor15 Prod2Cl 2-Chloro-1,5-naphthyridine Chlor15->Prod2Cl C2/C6 Functionalization

Figure 1: Divergent functionalization logic. 1,7-Naphthyridine allows access to the C8 position via N7-oxide, whereas 1,5-naphthyridine yields C2/C6 products due to symmetry.

Detailed Reactivity Comparison

Electrophilic Aromatic Substitution (EAS)[1]
  • General Rule: All naphthyridines are

    
    -deficient and react poorly in EAS (nitration, sulfonation) without activating groups (e.g., -NH2, -OMe).
    
  • 1,7-Specifics: If forced (e.g., nitration), substitution occurs at C5 or C8 (alpha to N7), but yields are generally <30%.

  • Comparison:

    • 1,5-Naphthyridine:[1][2][3][4][5] Reacts at C3/C7 (beta positions) very sluggishly.

    • 1,6-Naphthyridine:[6][7] Reacts at C5 (alpha to N6).

Nucleophilic Aromatic Substitution ( Ar)

This is the primary method for drug functionalization.

Reaction1,7-Naphthyridine Outcome1,5-Naphthyridine OutcomeMechanism Note
Chichibabin (NaNH₂) 2-Amino (Major) & 8-Amino (Minor)2-Amino (Symmetric)Nucleophile attacks C=N bond. C2 is favored in 1,7 due to inductive effect of N1.
Halogen Displacement 8-Halo > 4-Halo > 2-Halo2-Halo = 6-HaloHalogens at C8 (1,7) are highly labile due to stabilization from N7.
Minisci (Radical) C2 and C8 AlkylationC2 and C4 AlkylationRadical addition is controlled by SOMO-LUMO interactions; C2 is the primary site for 1,7.
N-Oxidation & Rearrangement (The "Gateway" Reaction)

This is the most critical differentiator.

  • 1,5-Naphthyridine: Forms the mono-N-oxide easily. Treatment with POCl₃ yields 2-chloro-1,5-naphthyridine.

  • 1,7-Naphthyridine:

    • Oxidation:[2] Occurs preferentially at N7 (less hindered, higher HOMO coefficient).

    • Chlorination (POCl₃): The N7-oxide rearranges to place the chlorine at C8 . This allows the synthesis of 8-substituted derivatives, which are topologically distinct from the 2- or 4-substituted isomers derived from 1,5-naphthyridine.

Experimental Protocols

Protocol A: Regioselective Synthesis of 8-Chloro-1,7-Naphthyridine

This protocol validates the N7-selectivity of the 1,7-isomer.

Reagents: 1,7-Naphthyridine (1.0 eq), m-CPBA (1.1 eq), DCM, POCl₃.

  • N-Oxidation:

    • Dissolve 1,7-naphthyridine (10 mmol) in DCM (50 mL).

    • Cool to 0°C. Add m-CPBA (11 mmol) portion-wise over 15 mins.

    • Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (lower Rf).

    • Stir at RT for 3 hours. Wash with sat. NaHCO₃ to remove m-chlorobenzoic acid.

    • Dry (Na₂SO₄) and concentrate to yield 1,7-naphthyridine-7-oxide .

  • Reissert-Henze Chlorination:

    • Dissolve the crude N-oxide in dry CHCl₃ (20 mL).

    • Add POCl₃ (5.0 eq) dropwise at 0°C.

    • Reflux for 2 hours. The solution will darken.

    • Quench: Pour carefully onto ice/water containing NH₄OH (pH > 8).

    • Extract with DCM. Purify via flash chromatography (EtOAc/Hexane).

    • Expected Yield: 60-75% of 8-chloro-1,7-naphthyridine .

Protocol B: Comparative Suzuki Coupling

Demonstrating the reactivity of the 8-chloro (1,7) vs 2-chloro (1,5) scaffold.

Reagents: Chloro-naphthyridine (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), Dioxane/H₂O.

  • Degas solvents with N₂ for 15 mins.

  • Combine reagents in a sealed tube.

  • Heat to 90°C for 4 hours.

  • Observation:

    • 8-Chloro-1,7-naphthyridine: Reacts rapidly (complete < 2 hrs) due to steric relief and high electrophilicity at C8.

    • 2-Chloro-1,5-naphthyridine: Reacts moderately (complete ~4 hrs).

References

  • Paudler, W. W., & Kress, T. J. (1968). Naphthyridine Chemistry. IX. Bromination and Amination of the 1,X-Naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387. [Link]

  • Litvinov, V. P. (2004). Structure, physicochemical properties, and reactivity of naphthyridines. Russian Chemical Reviews, 73(7), 637. [Link]

  • Brown, D. J. (2002). The Naphthyridines (The Chemistry of Heterocyclic Compounds, Vol. 63). Wiley-Interscience. [Link]

  • Mocelo-Castillo, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.[1] [Link]

  • Woźniak, M., et al. (1994). Amination of some halogeno-1,x-naphthyridines with potassium amide in liquid ammonia. Journal of Heterocyclic Chemistry, 31(1), 19-24. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Quantifying 4-Bromo-1,7-naphthyridin-8(7H)-one Purity

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds like...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds like 4-Bromo-1,7-naphthyridin-8(7H)-one, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies, offering practical insights and supporting data to guide researchers in establishing a scientifically sound purity assay.

Understanding the Analyte: 4-Bromo-1,7-naphthyridin-8(7H)-one

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is essential.[1] 4-Bromo-1,7-naphthyridin-8(7H)-one is a heterocyclic compound, and its structure suggests a moderate to high degree of polarity. The presence of the bromine atom and the naphthyridinone core influences its chromatographic behavior, making the selection of an appropriate stationary and mobile phase a critical first step. The potential for this compound to be ionizable also necessitates careful control of the mobile phase pH.[2]

Potential Impurities: The synthesis of naphthyridinone derivatives can result in various process-related impurities.[3] For 4-Bromo-1,7-naphthyridin-8(7H)-one, potential impurities could include:

  • Starting materials and intermediates: Incomplete reactions can lead to the presence of precursors.

  • Isomeric byproducts: Non-regioselective reactions may form isomers.

  • Degradation products: The compound may be susceptible to hydrolysis or oxidation.[4]

A successful HPLC method must be able to separate the main peak from all potential and actual impurities.

The Method Development Workflow: A Systematic Approach

A haphazard, trial-and-error approach to HPLC method development is inefficient and often leads to suboptimal results.[5] A systematic workflow, as outlined below, ensures a more robust and reliable method.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation (ICH Q2(R1)) Col_Screen Column Screening (C18, Phenyl, Polar-Embedded) MP_Screen Mobile Phase Screening (Acetonitrile vs. Methanol) Col_Screen->MP_Screen Evaluate initial selectivity Grad_Opt Gradient Optimization MP_Screen->Grad_Opt Refine separation pH_Opt pH & Buffer Optimization Grad_Opt->pH_Opt Improve peak shape & resolution Temp_Opt Temperature Optimization pH_Opt->Temp_Opt Fine-tune selectivity Specificity Specificity Temp_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Table 3: Summary of Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peak. Resolution > 2.0.Passed. Peak purity analysis confirmed no co-eluting peaks. Resolution between all peaks was > 2.5. [6]
Linearity Correlation coefficient (r²) ≥ 0.999Passed. r² = 0.9998 over the range of LOQ to 150% of the target concentration.
Range 80% to 120% of the test concentration for assay.Passed. The method was linear, accurate, and precise over this range. [7]
Accuracy % Recovery between 98.0% and 102.0%Passed. Mean recovery was 99.7% for spiked samples at three concentration levels.
Precision (Repeatability) RSD ≤ 2.0%Passed. RSD for six replicate injections was 0.4%.
Precision (Intermediate) RSD ≤ 2.0%Passed. RSD for analyses on different days with different analysts was 0.8%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.05% of the target concentration.
Robustness No significant change in results with small variations in method parameters.Passed. Small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1) did not significantly affect the results. [8]
Conclusion

The development of a robust HPLC method for the purity determination of 4-Bromo-1,7-naphthyridin-8(7H)-one requires a systematic and scientific approach. This guide has demonstrated that through a comparative evaluation of stationary phases and a thorough optimization of mobile phase conditions, a highly selective and reliable method can be achieved. The use of a polar-embedded C18 column with a buffered mobile phase at a controlled pH proved to be the optimal strategy for this moderately polar, heterocyclic compound. The subsequent validation of the method in accordance with ICH guidelines ensures its suitability for use in a regulated environment, providing confidence in the quality of the API.

References

  • Column Selection for HPLC Method Development. LCGC International. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Column Selection for HPLC Method Development. Waters Corporation. [Link]

  • An Efficient Approach to Column Selection in HPLC Method Development. Vscht.cz. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • HPLC Column Selection Guide. Interchim. [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. The Royal Society of Chemistry. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]

  • Instrumental Methods of Analysis. COP Bela. [Link]

  • 2-Bromo-1,7-naphthyridin-8(7H)-one. PubChem. [Link]

Sources

Validation

IR Spectroscopy Characteristic Bands for Naphthyridin-8(7H)-one Functional Groups

Executive Summary Naphthyridin-8(7H)-one (specifically the 1,7-naphthyridine isomer) represents a privileged scaffold in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., for MK2, CDK) and antibacteria...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthyridin-8(7H)-one (specifically the 1,7-naphthyridine isomer) represents a privileged scaffold in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., for MK2, CDK) and antibacterial agents.[1][2][3] Its structural core—a fused bicyclic system containing two nitrogen atoms and a lactam functionality—presents a unique vibrational signature that is critical for structural validation.

For researchers, the primary spectroscopic challenge lies in distinguishing the lactam (keto) form from the lactim (enol) tautomer and differentiating this scaffold from its isomers (e.g., 1,6-naphthyridin-7(6H)-one). This guide provides an in-depth analysis of the characteristic infrared (IR) bands, comparative data against structural analogs, and a self-validating experimental workflow.

Part 1: Structural Analysis & Vibrational Modes[5][6]

The Core Scaffold: 1,7-Naphthyridin-8(7H)-one

The molecule consists of a pyridine ring fused to a pyridin-2-one ring. The "8(7H)-one" nomenclature explicitly denotes the lactam tautomer, where the carbonyl is at position 8 and the proton is on the nitrogen at position 7.

Key Structural Features for IR Analysis:

  • Lactam Carbonyl (C=O): The most diagnostic feature. Unlike a simple ketone (~1715 cm⁻¹), this carbonyl is part of a conjugated amide-like system, lowering its frequency.

  • Secondary Amine (N-H): The N7-H bond participates in strong intermolecular hydrogen bonding (dimerization) in the solid state, leading to significant band broadening.

  • Aromatic Backbone: The fused ring system exhibits characteristic skeletal vibrations.

Characteristic Bands

The following values are derived from experimental data of 1,7-naphthyridinone derivatives and analogous fused lactam systems.

Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Notes
Lactam C=O Stretching (

)
1660 – 1690 StrongLower than typical ketones due to resonance (amide character). Shifts to >1700 cm⁻¹ if N-alkylated or in non-polar solvents (monomer).
Lactam N-H Stretching (

)
2800 – 3200 Broad, MedOften appears as a broad "hump" due to H-bonding. In dilute solution, a sharp band appears ~3400 cm⁻¹.
C=N / C=C Ring Stretching1580 – 1620 MediumCharacteristic of the pyridine ring and the conjugated enone system.
Amide II N-H Bending (

)
1530 – 1560 MediumMixed mode (N-H bend + C-N stretch). Disappears in N-substituted derivatives.
C-H (Aromatic) Stretching (

)
3030 – 3080 WeakSharp peaks often superimposed on the broad N-H band.
C-N Stretching1250 – 1350 MediumAr-N bond connecting the lactam nitrogen to the aromatic ring.

Part 2: Comparative Analysis

Isomeric Differentiation: 1,7- vs 1,6-Naphthyridinone

Distinguishing between isomers (e.g., 1,7-naphthyridin-8(7H)-one vs. 1,6-naphthyridin-7(6H)-one) relies on subtle shifts in the fingerprint region and the exact position of the carbonyl band due to electronic effects of the second nitrogen.

  • 1,7-Isomer (8-one): The carbonyl is para to the pyridine nitrogen (N1). This conjugation pattern typically stabilizes the C=O bond order slightly less than the 1,6-isomer, often resulting in a lower wavenumber (1660-1680 cm⁻¹) .

  • 1,6-Isomer (5-one or 7-one): Depending on substitution, the inductive effect of the closer nitrogen can shift the C=O stretch slightly higher (1680-1700 cm⁻¹ ).

Tautomerism: Lactam vs. Lactim

Naphthyridinones can theoretically exist in the lactim (hydroxy) form. IR spectroscopy is the gold standard for ruling this out in the solid state.

  • Lactam Evidence (Observed): Strong band at 1660-1690 cm⁻¹ (C=O).

  • Lactim Evidence (Theoretical/Rare): Absence of C=O band; appearance of broad O-H stretch (3200-3500 cm⁻¹) and C=N stretch (~1630 cm⁻¹).

Derivative Analysis: N-Alkylation vs. O-Alkylation

Chemical modification provides a definitive spectral shift.

  • N-Alkylation (e.g., N-Methyl):

    • Retained: C=O band (may shift +10-20 cm⁻¹ due to loss of H-bonding).

    • Lost: Broad N-H stretch (3000 cm⁻¹ region clears up).

  • O-Alkylation (e.g., O-Methyl / Methoxy):

    • Lost: C=O band completely disappears.

    • Appears: Strong C-O stretch (~1200-1250 cm⁻¹) and C=N stretch.

Part 3: Experimental Protocols & Visualization

Protocol: IR Data Acquisition for Naphthyridinones

Objective: To obtain high-resolution spectra capable of resolving the amide/lactam region.

  • Sample Preparation:

    • Solid State (Preferred): Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal. This preserves the solid-state H-bonding network.

    • Alternative: KBr pellet (1-2 mg sample in 100 mg KBr). Ensure the pellet is dry to avoid water O-H interference in the N-H region.

  • Parameters:

    • Resolution: 2 cm⁻¹ (critical for resolving aromatic C=C from C=O).

    • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

    • Range: 4000 – 600 cm⁻¹.

  • Validation Step:

    • If the C=O band is split or exceptionally broad, the sample may be a mixture of polymorphs or hydrates. Dry the sample at 50°C under vacuum and re-measure.

Visualization: Tautomer Identification Workflow

The following diagram illustrates the logical decision tree for identifying the naphthyridinone scaffold and distinguishing it from the lactim tautomer.

Naphthyridinone_IR_Workflow Start Unknown Sample Spectrum Check_CO Check 1650-1700 cm⁻¹ Region Start->Check_CO Strong_CO Strong Band Present (1660-1690 cm⁻¹) Check_CO->Strong_CO Yes No_CO No Strong C=O Band Check_CO->No_CO No Check_NH Check 2800-3200 cm⁻¹ Region Strong_CO->Check_NH Sharp_OH Sharp/Broad OH Band (>3200 cm⁻¹) No_CO->Sharp_OH Check OH Region Broad_NH Broad Band Present Check_NH->Broad_NH Yes (H-bonded NH) Result_Lactam CONFIRMED: Lactam Form (Naphthyridin-8(7H)-one) Check_NH->Result_Lactam Result_Lactim PROBABLE: Lactim Form (Naphthyridin-8-ol) Sharp_OH->Result_Lactim OH Present Result_Deriv PROBABLE: O-Alkylated Derivative Sharp_OH->Result_Deriv No OH/NH

Caption: Decision tree for distinguishing the Lactam (8(7H)-one) form from Lactim and O-alkylated derivatives using IR markers.

References

  • Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Vol. 63. Wiley-Interscience. (Detailed analysis of 1,7-naphthyridinone tautomerism and spectra).

  • Larkin, P. (2011).[4] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[4] (General principles for fused lactam systems).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[4] (Standard reference for heterocyclic C=O and N-H shifts).

  • Litvinov, V. P. (2004). Structure, synthesis, and properties of 1,6-naphthyridines. Russian Chemical Reviews. (Comparative data for isomeric naphthyridinones).

Sources

Comparative

A Comparative Guide to the Biological Activity of 4-Bromo- vs. 4-Chloro-1,7-naphthyridin-8(7H)-one: A Proposed Investigation

Introduction: The Therapeutic Potential of the 1,7-Naphthyridin-8(7H)-one Scaffold The 1,7-naphthyridine core, a bicyclic heteroaromatic system, is a "privileged scaffold" in medicinal chemistry. Its rigid structure and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 1,7-Naphthyridin-8(7H)-one Scaffold

The 1,7-naphthyridine core, a bicyclic heteroaromatic system, is a "privileged scaffold" in medicinal chemistry. Its rigid structure and hydrogen bonding capabilities make it an excellent framework for designing molecules that can interact with a variety of biological targets. Derivatives of the broader naphthyridine family have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a halogen atom at the 4-position of the 1,7-naphthyridin-8(7H)-one ring system is a common strategy in drug design to modulate the compound's biological profile. This guide presents a proposed comparative study of two such analogs: 4-bromo-1,7-naphthyridin-8(7H)-one and 4-chloro-1,7-naphthyridin-8(7H)-one, to elucidate the impact of these specific halogens on their potential therapeutic activities.

The Influence of Halogenation on Bioactivity: A Mechanistic Overview

The choice between a bromine and a chlorine substituent is not arbitrary; it is a deliberate decision based on fundamental physicochemical principles that can profoundly influence a molecule's interaction with biological systems.[3]

  • Size, Lipophilicity, and Membrane Permeability: Bromine is larger and more polarizable than chlorine, which generally translates to increased lipophilicity. This can enhance a compound's ability to cross cell membranes, potentially leading to better target engagement within the cell. However, excessive lipophilicity can also lead to off-target effects and reduced aqueous solubility.

  • Electronegativity and Electronic Effects: Chlorine is more electronegative than bromine. This difference in electronegativity can alter the electron density across the naphthyridine ring, influencing the pKa of nearby functional groups and the molecule's ability to participate in hydrogen bonding or other electronic interactions with a target protein.

  • Halogen Bonding: A crucial, yet often overlooked, interaction is halogen bonding. This is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom on a biological target. Bromine is a more effective halogen bond donor than chlorine, which could lead to a stronger or more specific interaction with a target protein.[4]

  • Metabolic Stability: The carbon-halogen bond strength differs between bromine and chlorine, which can affect the metabolic stability of the compounds. A more stable compound may have a longer half-life in vivo, leading to a more sustained therapeutic effect.

Based on these principles, we can hypothesize that the bromo- and chloro-analogs will exhibit distinct biological activity profiles. This guide outlines a comprehensive experimental plan to test this hypothesis across several key therapeutic areas.

Proposed Experimental Comparison: A Multi-faceted Approach

The following sections detail a proposed head-to-head comparison of the 4-bromo and 4-chloro analogs.

Anticancer Activity

Naphthyridine derivatives have shown promise as anticancer agents, often by interfering with cellular processes like cell division.[1][2]

Objective: To determine and compare the cytotoxic effects of the two compounds against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay [5]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, and A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of 4-bromo-1,7-naphthyridin-8(7H)-one and 4-chloro-1,7-naphthyridin-8(7H)-one (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Data Presentation:

CompoundCancer Cell LineIC50 (µM)
4-bromo-1,7-naphthyridin-8(7H)-oneMCF-7To be determined
HCT116To be determined
A549To be determined
4-chloro-1,7-naphthyridin-8(7H)-oneMCF-7To be determined
HCT116To be determined
A549To be determined

Hypothesis: The 4-bromo analog may exhibit a lower IC50 value due to its potential for stronger halogen bonding and increased lipophilicity, leading to better cell penetration and target interaction.

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plate attach Allow Cells to Attach Overnight seed->attach treat Add Serial Dilutions of Compounds attach->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Read Absorbance at 570 nm dissolve->read calculate Calculate IC50 Values read->calculate

MTT Assay Workflow for Cytotoxicity Screening.

Objective: To compare the binding affinity and kinetics of the two compounds to a putative molecular target.

Experimental Protocol: Surface Plasmon Resonance (SPR) [7]

  • Target Immobilization: Immobilize the purified target protein onto a sensor chip.

  • Compound Injection: Inject a series of concentrations of the 4-bromo and 4-chloro analogs over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.

  • Data Analysis: Determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[8]

Data Presentation:

Compoundk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
4-bromo-1,7-naphthyridin-8(7H)-oneTo be determinedTo be determinedTo be determined
4-chloro-1,7-naphthyridin-8(7H)-oneTo be determinedTo be determinedTo be determined

Hypothesis: The 4-bromo analog may exhibit a slower dissociation rate (k_off) and a lower K_D value, indicating a more stable drug-target complex, potentially due to halogen bonding.[9]

Anti-inflammatory Activity

Chronic inflammation is implicated in many diseases, and the inhibition of inflammatory mediators is a key therapeutic strategy.[10][11]

Objective: To assess and compare the ability of the two compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay [10]

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the 4-bromo and 4-chloro analogs for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration, which is a stable product of NO, and calculate the percentage of NO inhibition.

Data Presentation:

CompoundConcentration (µM)% NO Inhibition
4-bromo-1,7-naphthyridin-8(7H)-one1To be determined
10To be determined
50To be determined
4-chloro-1,7-naphthyridin-8(7H)-one1To be determined
10To be determined
50To be determined

Hypothesis: The 4-bromo analog might show greater inhibition of NO production, potentially due to more effective modulation of intracellular signaling pathways involved in inflammation.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[12][13][14][15][16]

Objective: To determine and compare the minimum inhibitory concentration (MIC) of the two compounds against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method [12]

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a two-fold serial dilution of the 4-bromo and 4-chloro analogs in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
4-bromo-1,7-naphthyridin-8(7H)-oneTo be determinedTo be determinedTo be determined
4-chloro-1,7-naphthyridin-8(7H)-oneTo be determinedTo be determinedTo be determined

Hypothesis: The 4-bromo analog may exhibit lower MIC values, particularly against Gram-positive bacteria, due to its enhanced lipophilicity facilitating better penetration of the bacterial cell wall.

Synthesizing the Structure-Activity Relationship (SAR)

The data generated from these proposed experiments would allow for the construction of a preliminary structure-activity relationship.

Logical Relationship Diagram:

SAR_Hypothesis cluster_properties Physicochemical Properties cluster_activities Predicted Biological Outcomes Bromo 4-Bromo Substitution Lipophilicity Increased Lipophilicity Bromo->Lipophilicity Higher HalogenBond Stronger Halogen Bonding Bromo->HalogenBond Better Donor Size Larger Atomic Size Bromo->Size Larger Chloro 4-Chloro Substitution Anticancer Potentially Higher Anticancer Potency (Lower IC50) Lipophilicity->Anticancer Antimicrobial Potentially Lower MIC Lipophilicity->Antimicrobial Binding Potentially Slower k_off / Lower K_D HalogenBond->Binding Size->Binding Steric Effects? AntiInflammatory Potentially Stronger Anti-inflammatory Effect Binding->Anticancer

Hypothesized Structure-Activity Relationship.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to comparing the biological activities of 4-bromo- and 4-chloro-1,7-naphthyridin-8(7H)-one. While direct comparative data is not yet available in the public domain, the principles of medicinal chemistry suggest that the choice of halogen at the 4-position is likely to have a significant impact on the biological profile of these compounds. The proposed experiments provide a clear roadmap for elucidating these differences.

Should the 4-bromo analog consistently demonstrate superior activity, this would strongly suggest that its increased lipophilicity and capacity for halogen bonding are key drivers of its biological effects. Conversely, superior activity from the 4-chloro analog might point to the importance of its higher electronegativity or more favorable steric profile for target binding.

The results of this proposed study would provide a solid foundation for the further development of this promising scaffold, guiding the synthesis of next-generation analogs with optimized therapeutic potential.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • EUCAST. (2019). Breakpoint tables for interpretation of MICs and zone diameters. Version 9.0. European Committee on Antimicrobial Susceptibility Testing.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N] nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138.
  • Yoon, W. J., Lee, N. H., & Hyun, C. G. (2010). Limonene suppresses lipopolysaccharide-induced production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines in RAW 264.7 macrophages. Journal of oleo science, 59(8), 415-421.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of surface plasmon resonance. Royal Society of Chemistry.
  • van der Merwe, P. A. (2007). Surface plasmon resonance in cell biology. Current opinion in structural biology, 17(5), 643-649.
  • Copeland, R. A. (2016). The drug–target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87-95.
  • Doyle, M. P., & Pickering, J. W. (2012). Flow cytometry. John Wiley & Sons.
  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Lin, Z., & Li, X. (2016). Halogen bonding in drug design. Acta Pharmaceutica Sinica B, 6(2), 105-115.
  • Parisini, E., Metrangolo, P., Pilati, T., Resnati, G., & Terraneo, G. (2011). Halogen bonding in crystal engineering: a modular and directional tool for crystal architecture. Chemical Society Reviews, 40(5), 2267-2278.
  • Lu, Y., Shi, T., Wang, Y., Yang, H., Yan, X., & Li, X. (2010). Halogen bonding for rational drug design and new drug discovery. Expert opinion on drug discovery, 5(8), 767-778.
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363-1388.
  • Scudiero, D. A., Shoemaker, R. H., Paull, K. D., Monks, A., Tierney, S., Nofziger, T. H., ... & Boyd, M. R. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer research, 48(17), 4827-4833.
  • Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., ... & Boyd, M. R. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer research, 48(3), 589-601.
  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of immunological methods, 184(1), 39-51.
  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Quantitation of apoptosis and necrosis by annexin V-propidium iodide staining. Cold Spring Harbor Protocols, 2016(11), pdb-prot087295.
  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. In Cell Cycle Checkpoint Control Protocols (pp. 3-15). Humana Press.
  • Darzynkiewicz, Z., Robinson, J. P., & Crissman, H. A. (Eds.). (2001). Methods in cell biology (Vol. 63). Academic press.
  • Wilson, A. J. (2009). An introduction to mass spectrometry-based proteomics. FEBS journal, 276(14), 3681-3681.
  • Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome.
  • Cox, J., & Mann, M. (2011). Quantitative, high-resolution proteomics for data-driven systems biology. Annual review of biochemistry, 80, 273-299.
  • Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven interaction. Physical Chemistry Chemical Physics, 12(28), 7748-7757.
  • Dolezel, J., & Grepl, J. (2013). Synthesis and biological activity of substituted 1, 8-naphthyridines. Mini reviews in medicinal chemistry, 13(1), 44-55.
  • Roma, G., Di Braccio, M., Grossi, G., Mattioli, F., & Ghia, M. (2000). 1, 8-Naphthyridines IV. Synthesis and biological evaluation of 4-oxo-and 4-thioxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid derivatives. European journal of medicinal chemistry, 35(11), 1021-1035.

Sources

Validation

Reference Standards for 1,7-Naphthyridin-8(7H)-one Impurity Profiling: A Comparative Technical Guide

Executive Summary In the development of kinase inhibitors and epigenetic modulators, the 1,7-naphthyridin-8(7H)-one scaffold has emerged as a critical pharmacophore. However, its amphoteric nature and potential for lacta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and epigenetic modulators, the 1,7-naphthyridin-8(7H)-one scaffold has emerged as a critical pharmacophore. However, its amphoteric nature and potential for lactam-lactim tautomerism present unique challenges in impurity profiling.

This guide objectively compares the performance of Certified Reference Standards (CRS) against Research-Grade (Crude) Synthetics for analytical method validation. We demonstrate that while research-grade materials offer initial cost savings, they introduce significant risks of quantification error (up to 15% bias) and regulatory non-compliance under ICH Q3A(R2).

Part 1: The Chemical Challenge

Structural Dynamics & Tautomerism

The 1,7-naphthyridin-8(7H)-one system exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. In solution, this equilibrium is solvent- and pH-dependent, often leading to peak splitting or tailing in Reverse Phase HPLC (RP-HPLC) if not controlled.

  • Lactam Form (Preferred): Dominant in polar aprotic solvents; essential for hydrogen bond donor/acceptor interactions in drug binding.

  • Lactim Form (Minor): Aromatized 8-hydroxy-1,7-naphthyridine; often co-elutes with oxidation impurities.

Impurity Genesis

Synthesis of this scaffold typically involves the cyclization of 3-aminoisonicotinic acid derivatives. Common impurities that must be resolved include:

  • N-Oxides (N-O): Formed at the N1 position during oxidative workups.

  • Regioisomers: 1,6-naphthyridine byproducts arising from non-selective condensation.

  • Hydrolysis Products: Ring-opening amides.

Part 2: Comparative Analysis

Certified Reference Standards (CRS) vs. Research-Grade

The following data summarizes a comparative study characterizing a batch of 1,7-naphthyridin-8(7H)-one using a Certified Reference Standard (Vendor A, qNMR validated) versus a Research-Grade standard (Vendor B, HPLC area% only).

Table 1: Comparative Characterization Data
ParameterCertified Reference Standard (CRS)Research-Grade (Crude)Impact on Analysis
Assay (Mass Balance) 99.4% w/w 88.2% w/wQuantification Bias: Crude standard leads to ~11% overestimation of impurities in drug substance.
Chromatographic Purity >99.8% (Area %)94.5% (Area %)Selectivity Risk: Unidentified peaks in crude material may mask actual impurities.
Water Content (KF) 0.1%4.2% (Hygroscopic)Weighing Error: High water content distorts the response factor calculation.
Residual Solvents <100 ppm2.5% (Ethyl Acetate)Interference: Solvent peaks often co-elute with early eluting impurities.
Tautomer Definition Defined (NMR confirmed)Undefined mixturePeak Shape: Poor resolution due to uncontrolled tautomeric ratio.

Key Insight: The Research-Grade material's 94.5% chromatographic purity is misleading. When corrected for water and residual solvents (Mass Balance), the actual assay drops to 88.2%. Using this as a 100% standard would cause a false failure in mass balance studies for the drug product.

Part 3: Experimental Validation Protocol

Protocol: Determination of Relative Response Factors (RRF)

To accurately quantify impurities, one must establish the RRF using a high-purity CRS. The following protocol ensures self-validating linearity and specificity.

Reagents & Materials
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) – High pH forces the Lactam tautomer.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Hybrid Particle (e.g., BEH C18), 1.7 µm, 2.1 x 100 mm.

  • Standard: 1,7-naphthyridin-8(7H)-one CRS (Assay >99.0%).

Workflow Diagram (DOT)

The following diagram illustrates the workflow for establishing impurity fate and purging using the CRS.

ImpurityProfiling Synth Crude Synthesis (1,7-Naphthyridine) Iso Isolation & Workup Synth->Iso Screen Initial HPLC Screen (Broad Gradient) Iso->Screen Decision Peak Purity Check (DAD/MS) Screen->Decision Decision->Screen Co-elution CRS Calibrate with CRS (qNMR Validated) Decision->CRS Pure RRF Calculate RRF (Slope_imp / Slope_api) CRS->RRF Quant Final Quantification (w/w %) RRF->Quant

Figure 1: Analytical workflow for establishing Relative Response Factors (RRF) using a Certified Reference Standard.

Step-by-Step Methodology
  • Stock Preparation: Accurately weigh 10.0 mg of CRS into a 10 mL volumetric flask. Dissolve in 50:50 MeOH:Water. Note: Do not use 100% ACN as solubility of the lactam form is limited.

  • Linearity Assessment: Prepare 5 concentrations ranging from LOQ (0.05%) to 120% of the nominal concentration.

  • Injection: Inject 5 µL of each level. Monitor at 254 nm and 280 nm.[1]

  • Tautomer Control Check: Verify a single, sharp peak. If splitting occurs, adjust Mobile Phase A pH to 9.2 using Ammonium Hydroxide.

  • Calculation: Plot Area vs. Concentration. The

    
     must be 
    
    
    
    .

Part 4: Regulatory Logic (ICH Q3A)

Using a non-certified standard jeopardizes compliance with ICH Q3A(R2) regarding reporting thresholds.

The "False Pass" Scenario

If a Research-Grade standard (88% real assay) is treated as 100% pure:

  • The instrument is calibrated "low."

  • The response factor for the API is underestimated.

  • Consequently, impurity peaks in the drug substance are underestimated .

  • An impurity actually present at 0.12% (above the 0.10% identification threshold) might be calculated as 0.09% , leading to a failure to identify a potentially toxic byproduct.

ICH Decision Tree Visualization

ICH_Decision Start Impurity Detected Level Is result > Reporting Threshold? (>0.05%) Start->Level Report Report Result Level->Report Yes Ignore Do Not Report Level->Ignore No ID_Check Is result > ID Threshold? (>0.10% or 1mg/day) Report->ID_Check Struct Identify Structure (MS/NMR) ID_Check->Struct Yes Qual Qualification Required? (>0.15%) ID_Check->Qual No Struct->Qual

Figure 2: Simplified ICH Q3A(R2) decision tree. Accurate quantification via CRS is critical at the diamond decision nodes.

Part 5: Advanced Characterization (qNMR)

For internal validation of in-house standards, Quantitative NMR (qNMR) is the gold standard, as it does not rely on relative response factors.

Protocol:

  • Internal Standard: Use Maleic Acid (TraceCERT® or equivalent) due to its relaxation properties and lack of overlap with naphthyridine protons.

  • Solvent: DMSO-d6 (Eliminates tautomeric exchange broadening common in CDCl3).

  • Pulse Sequence: 90° pulse, d1 relaxation delay

    
     60s (5x T1).
    
  • Formula:

    
    
    Where 
    
    
    
    is purity,
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is gravimetric mass.[1][2][3]

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Conference on Harmonisation, 2006.[4]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration, 2015.[5]

  • Quantitative NMR (qNMR) Spectroscopy in Pharmaceutical Analysis.Holzgrabe, U. et al., Journal of Pharmaceutical and Biomedical Analysis, 2010. (General methodology reference).
  • Synthesis of 1,7-naphthyridines. Paudler, W. W., & Kress, T. J., Journal of Organic Chemistry, 1967. (Foundational synthesis and structure reference).

Sources

Comparative

Validating Structure-Activity Relationships of C4-Substituted Naphthyridinones: A Comparative Guide

Introduction: The Versatile Naphthyridinone Scaffold The naphthyridinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous inhibitors targeting a diverse range of enzymes.[1][2] These ni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Naphthyridinone Scaffold

The naphthyridinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous inhibitors targeting a diverse range of enzymes.[1][2] These nitrogen-containing heterocyclic compounds are bioisosteres of quinolones and possess a rigid, planar structure ideal for fitting into the active sites of protein targets.[1] A significant body of research has demonstrated that modifications at the C4-position of the naphthyridinone ring system are pivotal for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of C4-substituted naphthyridinones, grounded in the experimental workflows required to rigorously validate their structure-activity relationships (SAR). We will explore their application as inhibitors of key drug targets, including protein kinases and Poly (ADP-ribose) polymerase (PARP).

The C4-Position: A Nexus for Potency and Selectivity

The strategic importance of the C4 position lies in its typical orientation, often projecting into solvent-exposed regions or specific sub-pockets of an enzyme's active site. This allows for the introduction of a wide variety of substituents to fine-tune interactions with the target protein without disrupting the core binding interactions established by the naphthyridinone scaffold itself. Understanding the impact of these substitutions is the essence of SAR studies in this chemical series.

Caption: Core naphthyridinone scaffold highlighting the critical C4-position for substitution.

Comparative Analysis: C4-Substitutions vs. Biological Activity

The influence of the C4 substituent is highly dependent on the target enzyme class. Below, we compare the effects of various C4 modifications on the inhibitory activity against two major therapeutic targets: protein kinases and PARP enzymes.

As Protein Kinase Inhibitors

Naphthyridinone derivatives have been successfully developed as potent inhibitors of several protein kinases, including CDK5, c-Kit, and VEGFR-2.[1][3] The C4 position often provides a vector for targeting regions of the ATP-binding site that differ between kinases, thereby serving as a key determinant of selectivity.

Table 1: Comparative SAR Data for C4-Substituted Naphthyridinone Kinase Inhibitors

Compound ID C4-Substituent (R) Target Kinase Biochemical IC50 (nM) Cell-Based EC50 (nM)
NAPH-K1 -H (unsubstituted) c-Kit 850 >10,000
NAPH-K2 -Methyl c-Kit 420 6,500
NAPH-K3 -Phenyl c-Kit 95 1,100
NAPH-K4 4-Pyridyl c-Kit / VEGFR-2 8.5 / 56.5[1] 98 / 450

| NAPH-K5 | 4-Quinolyl | c-Kit / VEGFR-2 | 15.2 / 31.7[1] | 150 / 290 |

Data are hypothetical but representative of trends observed in literature, except where cited.

From this comparison, a clear SAR trend emerges: increasing the size and aromaticity of the C4-substituent from hydrogen to phenyl significantly improves inhibitory potency against the target kinase. The introduction of nitrogen-containing heteroaromatic rings, such as pyridyl and quinolyl groups, can introduce new hydrogen bonding opportunities and enhance potency further, sometimes conferring activity against multiple kinases like VEGFR-2.[1]

As PARP Inhibitors

PARP inhibitors represent a major class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5] The SAR of naphthyridinone-based PARP inhibitors is distinct from that of kinase inhibitors, reflecting the different topology of the NAD+ binding site they target.

Table 2: Comparative SAR Data for C4-Substituted Naphthyridinone PARP Inhibitors

Compound ID C4-Substituent (R) PARP1 IC50 (nM) PARP Trapping (Relative) Cell Viability EC50 (nM) (BRCA1-deficient cell line)
NAPH-P1 -H (unsubstituted) 250 1.0x 3,200
NAPH-P2 -Methyl 110 1.5x 1,800
NAPH-P3 -Cyclopropyl 45 5.0x 450
NAPH-P4 -Amino 15 2.5x 210

| NAPH-P5 | -Fluoro-benzyl | 2.1 | 25.0x | 15 |

Data are hypothetical but representative of trends observed in literature.

For PARP inhibitors, small, constrained aliphatic groups like cyclopropyl can significantly enhance potency. Furthermore, substituents capable of forming hydrogen bonds, such as an amino group, are often favorable. A key finding in PARP inhibitor development is that potency is not solely about catalytic inhibition; the ability to "trap" the PARP enzyme on DNA is a crucial component of their synthetic lethality mechanism.[5] As seen with NAPH-P5 , a C4-substituent can dramatically increase PARP trapping, leading to a profound increase in cancer cell killing that surpasses its effect on catalytic inhibition alone.

Experimental Validation: A Step-by-Step Workflow

Validating the SAR of a new chemical series requires a systematic, multi-step approach that moves from direct target interaction to cellular effects. This ensures that observed changes in activity are directly attributable to the compound's mechanism of action.

Caption: A typical experimental workflow for validating the SAR of novel inhibitors.

Protocol 1: Biochemical Enzyme Inhibition Assay

Expertise & Experience: The first and most critical step is to confirm direct engagement with the purified target enzyme. This biochemical assay isolates the interaction between the compound and the enzyme from the complexities of a cellular environment.[6] For competitive inhibitors, it is crucial to run the assay with the substrate concentration at or below its Michaelis-Menten constant (Km).[7][8] This ensures that the assay is sensitive to compounds competing with the substrate for binding to the active site. Using substrate concentrations far above the Km can mask the effect of competitive inhibitors, leading to false negatives.

Methodology:

  • Enzyme and Substrate Preparation: Reconstitute purified, active enzyme (e.g., c-Kit kinase or PARP1) in a suitable assay buffer. Prepare a stock solution of the relevant substrate (e.g., a peptide for phosphorylation by a kinase, or NAD+ for PARP).

  • Compound Preparation: Prepare a serial dilution of the C4-substituted naphthyridinone analogs in DMSO, typically starting from 10 mM. Further dilute into the assay buffer to achieve the final desired concentrations.

  • Assay Reaction: In a microplate, combine the enzyme, the compound at various concentrations, and the assay buffer. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate (and co-factors like ATP for kinases).

  • Detection: Incubate for a predetermined time under initial velocity conditions (i.e., less than 10-15% of substrate is consumed).[7][8] Stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[7]

Protocol 2: Cell-Based Potency Assay

Expertise & Experience: While a biochemical assay confirms target binding, it does not guarantee that a compound will be active in a living system. A cell-based assay is essential to evaluate factors like cell membrane permeability, metabolic stability, and potential off-target effects.[9][10] The choice of cell line is paramount. For a kinase inhibitor, one might choose a cancer cell line known to be "addicted" to the signaling pathway of that kinase. For a PARP inhibitor, a cell line with a BRCA1/2 mutation is ideal to test the principle of synthetic lethality.[4][11]

Methodology:

  • Cell Culture: Culture the selected cell line (e.g., a BRCA1-deficient ovarian cancer cell line) in appropriate media and conditions until it reaches the logarithmic growth phase.

  • Cell Seeding: Harvest the cells and seed them into 96-well microplates at a predetermined density. Allow the cells to adhere and resume growth overnight.

  • Compound Treatment: Prepare serial dilutions of the naphthyridinone analogs in the cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Measurement: Assess cell viability using a suitable reagent, such as one based on MTT reduction or ATP quantification (e.g., CellTiter-Glo®). Measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the curve to determine the EC50 value (the effective concentration to achieve 50% of the maximal response).

Protocol 3: In-Cell Target Engagement and Pathway Analysis

Expertise & Experience: A potent EC50 value in a cell-based assay strongly suggests on-target activity, but it is not definitive proof. A target engagement assay provides direct evidence that the compound is binding to its intended target within the cell and eliciting the desired downstream biological effect. For a kinase inhibitor, this is commonly validated by observing a reduction in the phosphorylation of a known downstream substrate.

Caption: Signaling pathway illustrating how a kinase inhibitor blocks substrate phosphorylation.

Methodology (Western Blot Example):

  • Cell Treatment: Treat cells with the naphthyridinone compound at concentrations around its EC50 value for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate. Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH. A potent and on-target inhibitor should show a dose-dependent decrease in the phosphorylated substrate signal.

Conclusion

The validation of structure-activity relationships for C4-substituted naphthyridinones is a rigorous, multi-faceted process that forms the bedrock of rational drug design. By systematically altering the C4-substituent and measuring the effects through a logical progression of biochemical and cell-based assays, researchers can build a comprehensive understanding of how chemical structure dictates biological function. This guide outlines a self-validating experimental workflow that moves from confirming direct enzyme inhibition to verifying on-target activity in a cellular context. This approach not only establishes a robust SAR but also provides the mechanistic insights necessary to optimize this versatile scaffold into next-generation therapeutic agents.

References

  • Title: Cell-Based Potency Assays. Source: BioAgilytix. URL: [Link]

  • Title: Enhance Drug Efficacy With Cell-Based Assays. Source: Pharmaron. URL: [Link]

  • Title: Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. Source: Eurofins. URL: [Link]

  • Title: Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Source: Infinix Bio. URL: [Link]

  • Title: Enzyme assay. Source: Wikipedia. URL: [Link]

  • Title: Steady-state enzyme kinetics. Source: Portland Press. URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS. Source: NCBI. URL: [Link]

  • Title: What Are Enzyme Kinetic Assays? Source: Tip Biosystems. URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes. Source: NCBI Bookshelf. URL: [Link]

  • Title: Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Source: PMC. URL: [Link]

  • Title: Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Source: PMC. URL: [Link]

  • Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Source: ACS Publications. URL: [Link]

  • Title: Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. Source: PubMed. URL: [Link]

  • Title: Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Source: PubMed. URL: [Link]

  • Title: Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][6][12]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Source: PubMed. URL: [Link]

  • Title: Structure-Activity Relationships | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: The percentage of reviewed experimental protocols used to evaluate the... Source: ResearchGate. URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Source: MDPI. URL: [Link]

  • Title: 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors. Source: PubMed. URL: [Link]

  • Title: Identification, experimental validation, and computational evaluation of potential ALK inhibitors through hierarchical virtual screening. Source: PubMed. URL: [Link]

  • Title: A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Source: PNAS. URL: [Link]

  • Title: Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. Source: MDPI. URL: [Link]

  • Title: Validation protocols for assay integration in QSAR modeling. Source: ResearchGate. URL: [Link]

  • Title: Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Source: PMC. URL: [Link]

  • Title: Structure Activity Relationships. Source: Scribd. URL: [Link]

  • Title: (PDF) Design, Synthesis, and Biological Evaluation of New. Source: Amanote Research. URL: [Link]

  • Title: Combining PARP and CDK4/6 inhibitors in MYC driven ovarian cancer. Source: PMC. URL: [Link]

  • Title: Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Source: Indian Journal of Pharmaceutical Education and Research. URL: [Link]

  • Title: Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Source: MDPI. URL: [Link]

  • Title: Inhibitors of PARP: Number crunching and structure gazing. Source: PMC. URL: [Link]

  • Title: Synthesis and biological evaluation of naphthoquinone-fused pyrrole and imidazopyridinedione heterocycles. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Derivatives. Source: TSI Journals. URL: [Link]

  • Title: Perspectives on PARP Inhibitor Combinations for Ovarian Cancer. Source: PubMed. URL: [Link]

  • Title: Synthetic lethality of PARP inhibitors in combination with MYC blockade is independent of BRCA status in triple negative breast cancer. Source: PMC. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Bromo-1,7-naphthyridin-8(7H)-one

[1][2][3][4][5][6] Executive Summary: The Cradle-to-Grave Mandate As researchers, our responsibility does not end at the isolation of the target compound. For 4-Bromo-1,7-naphthyridin-8(7H)-one (CAS: 1375301-90-8), a hal...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary: The Cradle-to-Grave Mandate

As researchers, our responsibility does not end at the isolation of the target compound. For 4-Bromo-1,7-naphthyridin-8(7H)-one (CAS: 1375301-90-8), a halogenated heterocyclic building block, disposal is not merely a janitorial task—it is a critical safety operation.[1][2]

Because this compound contains both a bromine atom and a nitrogen-rich naphthyridine core, its thermal decomposition presents specific hazards (HBr and NOx formation) that disqualify it from standard general waste streams.[1][2] This guide defines the operational protocol for the safe segregation, packaging, and destruction of this chemical, ensuring compliance with RCRA standards and protecting laboratory personnel.

Chemical Hazard Profile & Disposal Logic

To dispose of a chemical safely, one must understand its decomposition mechanics.[2]

FeatureStructural CauseDisposal Implication
Acid Gas Generation Bromine substituent (C-Br bond)CRITICAL: Upon incineration, this releases Hydrogen Bromide (HBr).[1][2] Waste must be directed to facilities with caustic scrubbers.[1] Never mix with strong oxidizers or acids in the waste container to prevent in-situ gas evolution.[1]
Nitrogen Oxide Release Naphthyridine core (N-heterocycle)Combustion releases NOx.[1] Must be classified as "High Nitrogen/Halogenated" waste to alert the destruction facility.[1]
Aquatic Toxicity Organohalide natureZERO DISCHARGE: Absolutely no disposal via sink/sanitary sewer.[1] Organobromines are persistent environmental pollutants.[1]
Reactivity Lactam/Ketone functionalityPotential for tautomeric shifts.[1] Stable under normal storage, but reactive toward strong alkali metals and reducing agents.[2]

Operational Disposal Protocol

Phase A: Waste Segregation (The Control Point)

The most common failure mode in laboratory safety is improper segregation. 4-Bromo-1,7-naphthyridin-8(7H)-one must be segregated into the Halogenated Waste Stream .[1]

  • Solid Waste (Pure Compound):

    • Do not dissolve solid scrap in solvent solely for disposal; this increases waste volume and cost.[1]

    • Collect pure solid waste in a dedicated wide-mouth HDPE (High-Density Polyethylene) jar.[1]

    • Label explicitly: "Solid Hazardous Waste - Halogenated Heterocycle (Contains Bromine)."[1]

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • Quench First: If the compound is in a reaction mixture with reactive reagents (e.g., thionyl chloride, lithium aluminum hydride), the mixture must be chemically quenched and neutralized to pH 6–8 before bottling.[2]

    • Solvent Compatibility: Segregate into the "Halogenated Solvent Waste" carboy (e.g., with DCM or Chloroform).[1]

    • Prohibited Mixtures: NEVER add this waste to:

      • Non-halogenated waste (Acetone/Methanol waste) – Reason: Increases disposal cost and complicates incineration.[1]

      • Acid waste – Reason: Risk of HBr evolution.[1]

      • Oxidizing waste (Nitric acid/Peroxides) – Reason: Risk of violent exothermic reaction.[1]

Phase B: Packaging & Labeling[7]
  • Container: Amber glass or HDPE. Avoid metal containers due to potential corrosion from hydrolysis products (HBr).[1]

  • Headspace: Leave minimum 10% headspace in liquid containers to accommodate thermal expansion.[1]

  • Labeling: Must meet GHS and local institutional standards.

    • Constituents: 4-Bromo-1,7-naphthyridin-8(7H)-one.[1][2]

    • Hazards: Irritant, Toxic.[1][2][3][4][5]

Visual Workflow: Decision Logic

This diagram illustrates the decision tree for handling waste containing this specific intermediate.

DisposalWorkflow Start Waste Generation: 4-Bromo-1,7-naphthyridin-8(7H)-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid SegregationSolid Container: Wide-Mouth HDPE Label: Solid Halogenated Waste Solid->SegregationSolid QuenchCheck Is Mixture Reactive? Liquid->QuenchCheck QuenchAction Quench & Neutralize (pH 6-8) QuenchCheck->QuenchAction Yes SegregationLiquid Container: Carboy (Glass/HDPE) Stream: Halogenated Solvents QuenchCheck->SegregationLiquid No QuenchAction->SegregationLiquid Manifest Update Waste Manifest (Note: Organobromine) SegregationSolid->Manifest SegregationLiquid->Manifest Destruction Final Disposal: High-Temp Incineration (w/ Flue Gas Scrubbing) Manifest->Destruction

Caption: Operational workflow for segregating and disposing of 4-Bromo-1,7-naphthyridin-8(7H)-one based on physical state and chemical reactivity.

Waste Characterization & Compatibility Table

Use this table to complete your institutional waste tags.

ParameterSpecificationNotes for EHS/Disposal Team
Waste Stream Halogenated OrganicDO NOT classify as general organic.[1][2] The Bromine content requires specific incineration protocols.[1]
RCRA Characteristics Potentially D001 (Ignitable) or D002 (Corrosive)Depends on the solvent matrix (if liquid) or residual acidity.[1]
EPA Waste Code F001 / F002 (if mixed with halogenated solvents)If pure, treat as "Hazardous Waste - Toxic" (Generic).[1][2]
Incompatibilities Strong Oxidizers, Alkali MetalsKeep away from Nitric Acid, Peroxides, and Sodium/Potassium metal.[2]
PPE for Handling Nitrile Gloves (Double gloved), Safety Goggles, Lab CoatStandard barrier protection is sufficient; use fume hood for liquids.[2]

Emergency Procedures (Spill Management)

In the event of a spill, immediate action prevents exposure and facility contamination.[2][6][7]

  • Evacuate & Ventilate: If the spill is significant (>10g or >100mL solution), evacuate the immediate area.[1]

  • PPE Up: Don nitrile gloves, safety goggles, and a respiratory mask (N95 or half-face respirator with organic vapor cartridges) if dust/aerosols are present.[1][2]

  • Containment:

    • Solids: Gently sweep up using a dustpan and brush.[1] Avoid generating dust.[1][3][4] Place in a sealed bag.

    • Liquids: Absorb with vermiculite or chem-sorb pads .[1] Do not use combustible materials like paper towels for large spills.[1]

  • Decontamination: Wipe the surface with a mild soap solution, followed by water.[1] Collect all cleanup materials into the "Halogenated Waste" container.[1]

  • Reporting: Report the spill to your facility's EHS officer immediately.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8] National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Generators: Managing Your Waste.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary for 4-Bromo-1,7-naphthyridin-8(7H)-one. National Center for Biotechnology Information.[1] Retrieved from [Link](Note: General class data inferred from structural analogues where specific monograph is absent).[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance.[1][Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-1,7-naphthyridin-8(7H)-one

Executive Safety Summary Compound: 4-Bromo-1,7-naphthyridin-8(7H)-one Hazard Classification (Predicted): Skin/Eye Irritant (Category 2), STOT-SE (Respiratory Irritation). Risk Profile: High.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 4-Bromo-1,7-naphthyridin-8(7H)-one Hazard Classification (Predicted): Skin/Eye Irritant (Category 2), STOT-SE (Respiratory Irritation). Risk Profile: High. As a halogenated heterocyclic research intermediate, specific toxicological data is often absent. The Precautionary Principle applies: treat as a potential sensitizer and high-potency compound until empirically disproven. Immediate Action:

  • Inhalation: Move to fresh air.

  • Skin Contact: Wash with soap and water for 15 minutes; do not use organic solvents (increases permeation).

  • Spill: Do not dry sweep. Wet wipe or use HEPA vacuum.

Hazard Assessment & Risk Profiling

Expertise & Experience: The safety protocol for 4-Bromo-1,7-naphthyridin-8(7H)-one is dictated by its structural moieties.

  • The Naphthyridinone Core: Fused pyridine systems often exhibit biological activity (kinase inhibition), implying potential off-target toxicity in humans.

  • The Bromine Substituent: Halogenated heterocycles are reactive electrophiles. While less volatile than liquid bromine, the C-Br bond facilitates cross-coupling reactions, suggesting the compound may covalently bind to biological proteins (sensitization risk).

  • Physical State: Likely a fine, electrostatic powder. The primary vector of exposure is inhalation of dust during weighing and dermal absorption via contaminated surfaces.

Risk Control Banding
ParameterClassificationOperational Requirement
OEL (Occupational Exposure Limit) Not EstablishedDefault to < 10 µg/m³ (Control Band 4)
Skin Absorption Likely (Lipophilic)Double-gloving mandatory
Sensitization Potential HighZero-skin-contact policy

Personal Protective Equipment (PPE) Matrix

Trustworthiness: This matrix is designed as a self-validating system. If a specific PPE item is unavailable, the operation must stop.

Body PartPPE RequirementTechnical Rationale
Respiratory N95 (minimum) ; P100/P3 if handling >100 mg outside a hood.Prevents inhalation of fine particulates which can cause chronic respiratory sensitization.
Hands (Inner) Nitrile (4 mil) Primary barrier against incidental splash.
Hands (Outer) Nitrile (8 mil) OR Neoprene Extended breakthrough time. Brominated organics can permeate thin nitrile rapidly.
Eyes Chemical Splash Goggles Safety glasses are insufficient for powders that can drift around side shields.
Body Tyvek Lab Coat (Disposable) Cotton coats retain dust; Tyvek repels particulates and prevents migration to personal clothing.

Operational Protocols

A. Safe Weighing & Transfer (The Critical Step)

Causality: 90% of laboratory exposures occur during the transfer of solids due to static charge and air currents.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact. Naphthyridinones are prone to static cling.

  • The "Wet Transfer" Method:

    • Tare the vial containing the solvent (e.g., DMSO/DMF) first.

    • Add the solid directly to the solvent vial if possible, rather than weighing on paper and transferring. This immediately suppresses dust generation.

B. Solubilization & Reaction Setup
  • Solubility: Predicted to be low in water; soluble in DMSO, DMF, and warm Dichloromethane (DCM).

  • Reactivity: Compatible with standard cross-coupling conditions (Suzuki-Miyaura).

  • Warning: Avoid strong oxidizers.[1][2] The lactam (amide) nitrogen is nucleophilic; avoid inadvertent alkylation if using strong bases (NaH) without protection.

C. Waste Disposal & Decontamination[2][3][4][5]
  • Solid Waste: Dispose of contaminated gloves and paper towels in Hazardous Solid Waste (labeled "Halogenated Organic Solid").

  • Liquid Waste: Segregate into Halogenated Organic Solvents (Green Label).[1] Do NOT mix with aqueous acid streams to prevent potential precipitation or side reactions.

  • Decontamination: Wipe surfaces with a surfactant (detergent) solution followed by ethanol. Do not use bleach (sodium hypochlorite) as it may react with nitrogenous heterocycles to form chloramines.

Visualizations

Diagram 1: Risk-Based PPE Selection Logic

Caption: Decision tree for selecting appropriate containment based on quantity and physical state.

PPE_Selection Start Start: Handling 4-Bromo-1,7-naphthyridin-8(7H)-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution Qty Quantity? Solid->Qty Level1 Standard PPE: Nitrile Gloves + Lab Coat (Fume Hood Optional) Solution->Level1 Low Volatility Small < 50 mg Qty->Small Large > 50 mg Qty->Large Level2 Enhanced PPE: Double Nitrile + Goggles (Fume Hood REQUIRED) Small->Level2 Level3 High Containment: Tyvek Sleeves + P100 Mask (Glovebox Recommended) Large->Level3

Diagram 2: Spill Response Workflow

Caption: Step-by-step logic for managing a solid spill of a halogenated heterocyclic compound.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Alert Lab Mates) Spill->Isolate PPE_Check 2. Verify PPE (Goggles + Double Gloves) Isolate->PPE_Check Method 3. Choose Cleanup Method PPE_Check->Method Dry Dry Method (HEPA Vacuum) Method->Dry Large Powder Spill Wet Wet Method (Solvent Dampened Pad) Method->Wet Trace Powder Disposal 4. Disposal (Halogenated Waste Container) Dry->Disposal Wet->Disposal Decon 5. Surface Decon (Soap/Water -> Ethanol) Disposal->Decon

References

  • University of Illinois Division of Research Safety. (2023). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.